(4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Description
Properties
IUPAC Name |
(4-fluorooxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAYDVVDQZEUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676815 | |
| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228875-13-5 | |
| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its strategic importance in medicinal chemistry, underpinned by field-proven insights and established scientific principles.
Core Compound Identification and Physicochemical Properties
This compound is a saturated heterocyclic compound featuring a tetrahydropyran ring substituted with a fluorine atom and an aminomethyl group at the C4 position. This unique substitution pattern imparts desirable physicochemical properties for drug design.
The definitive Chemical Abstracts Service (CAS) number for this compound is 1228875-13-5 [1]. It is crucial to distinguish this from related precursors, such as (4-fluoro-tetrahydro-pyran-4-yl)-methanol (CAS No. 883442-46-4)[2][3][4][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1228875-13-5 | [1] |
| Molecular Formula | C₆H₁₂FNO | [1] |
| Molecular Weight | 133.17 g/mol | [1] |
| Appearance | (Typically) Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | Not explicitly available; estimated to be in the range of 180-220 °C | |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | Inferred from structure |
Strategic Importance in Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles[6]. The introduction of a fluorine atom at a strategic position, as in this compound, offers several distinct advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.
-
Modulation of Basicity: The electronegative fluorine atom can lower the pKa of the primary amine, which can be crucial for optimizing target binding and pharmacokinetic properties.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.
-
Improved Membrane Permeability: Strategic fluorination can enhance the lipophilicity of a molecule, facilitating its passage across cellular membranes.
The primary amine handle provides a versatile point for further chemical modification, allowing for the facile introduction of this fluorinated scaffold into a wide array of molecular architectures. This makes it a valuable building block in the synthesis of compound libraries for high-throughput screening. While specific biological activities for this exact compound are not extensively published, the pyran scaffold is a component of molecules with diverse therapeutic applications, including anticancer and neuroprotective agents[6][7].
Synthesis and Characterization
Proposed Synthetic Workflow
The following diagram illustrates a logical synthetic pathway from a common starting material.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Cyanohydrin Formation
-
To a solution of tetrahydro-4H-pyran-4-one in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Work-up involves quenching with an aqueous solution and extraction with an organic solvent.
Step 2: Dehydration to the Alkene (or conversion to halide followed by elimination)
-
The cyanohydrin can be dehydrated using a dehydrating agent like thionyl chloride in pyridine or by conversion to a halide followed by elimination to yield tetrahydro-2H-pyran-4-carbonitrile.
Step 3: Fluorination
-
The enolate of tetrahydro-2H-pyran-4-carbonitrile can be generated using a suitable base (e.g., LDA) at low temperature.
-
The enolate is then quenched with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom at the C4 position.
Step 4: Nitrile Reduction
-
The resulting 4-cyano-4-fluorotetrahydro-2H-pyran is reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst).
-
A standard aqueous work-up followed by purification (e.g., distillation or column chromatography) would yield the final product.
Characterization Methods
The structural confirmation of this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the methylene protons of the pyran ring and the aminomethyl group. The fluorine atom would cause splitting of adjacent proton signals.
-
¹³C NMR: Would reveal the six distinct carbon environments, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: Would show a signal characteristic of an aliphatic fluorine.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the N-H (amine) and C-F bonds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Multiplets for pyran ring protons, singlet or broad singlet for NH₂, doublet for CH₂NH₂ due to F coupling. |
| ¹³C NMR | Signal for C4 carbon showing a large ¹JCF coupling constant (~180-200 Hz). |
| MS (EI) | Molecular ion peak at m/z = 133. |
| IR | N-H stretch (~3300-3400 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹). |
Handling, Safety, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Safety: The compound is expected to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a privileged heterocyclic scaffold, a strategically placed fluorine atom, and a reactive primary amine handle makes it an attractive starting material for the synthesis of novel therapeutic agents. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the utility of such fluorinated building blocks is expected to increase significantly. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.
References
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- PubMed. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]
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An In-depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated building blocks, (4-fluorotetrahydro-2H-pyran-4-yl)methanamine has emerged as a particularly valuable motif. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry. We will delve into its spectroscopic signature, explore plausible synthetic routes with detailed experimental considerations, and examine the structure-activity relationships that underscore its utility in the development of novel therapeutics. This document is intended to serve as a vital resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Rise of Fluorinated Heterocycles in Drug Discovery
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The tetrahydropyran ring, a common motif in numerous natural products and bioactive molecules, imparts favorable properties such as enhanced solubility and metabolic stability.[3][4] The convergence of these two privileged structural features in this compound creates a building block of significant interest for medicinal chemists. This guide will provide an in-depth exploration of its chemical identity and its growing importance in the pharmaceutical landscape.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. This section details the key properties of this compound.
Chemical and Physical Properties
The intrinsic properties of this compound are summarized in the table below, compiled from various commercial and database sources.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂FNO | [5] |
| Molecular Weight | 133.17 g/mol | [5] |
| CAS Number | 1228875-13-5 | [5] |
| Appearance | White to pale yellow crystal | [ChemBK] |
| Boiling Point | 198 °C | [6] |
| Flash Point | 100 °C | [6] |
| Density | 1.12 g/cm³ | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [ChemBK] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic signatures of this compound based on available data from chemical suppliers and spectroscopic databases.[6]
The proton NMR spectrum is expected to show distinct signals corresponding to the methylene protons of the pyran ring and the aminomethyl group. The protons on the carbon bearing the fluorine atom will exhibit coupling with the fluorine, resulting in characteristic splitting patterns.
The carbon NMR spectrum will display six unique carbon signals. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature for fluorinated organic compounds.
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aliphatic ring, C-O-C stretching of the ether linkage, and the C-F stretching vibration.
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the aminomethyl group and cleavage of the tetrahydropyran ring.
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (4-Hydroxymethyl-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester
This initial step involves the conversion of the ketone to a protected amino alcohol. This can be achieved through a three-step sequence: cyanosilylation, reduction of the nitrile and ester, and protection of the resulting amine.
-
Rationale: Cyanosilylation of tetrahydro-4H-pyran-4-one followed by reduction with a strong reducing agent like lithium aluminum hydride (LAH) is a standard method to introduce a hydroxymethyl and an amino group at the 4-position. The subsequent protection of the primary amine with a tert-butyloxycarbonyl (Boc) group is crucial to prevent side reactions in the following fluorination step.
Step 2: Fluorination to yield tert-Butyl (4-fluorotetrahydro-2H-pyran-4-yl)methylcarbamate
The key fluorination step can be accomplished using a nucleophilic fluorinating agent.
-
Protocol:
-
Dissolve (4-Hydroxymethyl-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester in an anhydrous solvent such as dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® in DCM to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality behind Experimental Choices: The use of a non-polar, aprotic solvent like DCM is essential to prevent reaction with the highly reactive fluorinating agent. The low temperature (-78 °C) helps to control the exothermicity of the reaction and minimize side reactions. The Boc protecting group is stable under these conditions.
Step 3: Deprotection to afford this compound
The final step involves the removal of the Boc protecting group to yield the desired primary amine.
-
Protocol:
-
Dissolve the purified tert-butyl (4-fluorotetrahydro-2H-pyran-4-yl)methylcarbamate in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction mixture at room temperature for a few hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent to obtain the free amine, or it can be isolated as the corresponding salt.
-
-
Self-Validating System: The progress of each step can be rigorously monitored by TLC and the identity and purity of the intermediates and the final product can be confirmed by NMR, IR, and MS analysis, ensuring a self-validating workflow.
Chemical Reactivity and Stability
This compound is a primary amine and an ether, and its reactivity is dictated by these functional groups. The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. The tetrahydropyran ring is generally stable, but the ether linkage can be cleaved under harsh acidic conditions. The presence of the fluorine atom at the 4-position can influence the reactivity of the molecule through inductive effects. The compound is expected to be stable under normal storage conditions, but should be protected from strong oxidizing agents and strong acids.[7]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a prime example of a building block designed for lead optimization in drug discovery. Its incorporation into a drug candidate can offer several advantages:
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[1]
-
Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of the drug.[1]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
Conformational Control: The steric and electronic effects of the fluorine atom can influence the preferred conformation of the tetrahydropyran ring, which can be crucial for optimal binding to a target protein.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are not extensively published, general principles from fluorinated drug design can be applied. The position and stereochemistry of the fluorine atom are critical. The axial or equatorial orientation of the C-F bond can significantly impact the molecule's interaction with a binding pocket. The aminomethyl group provides a key point for further chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity.
Caption: Logical relationship between the core scaffold and its impact on pharmacological properties.
Safety and Handling
This compound is classified as an irritant.[5] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated tetrahydropyran core and a reactive primary amine handle provides a powerful tool for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The proposed synthetic route offers a practical approach for its preparation, and the outlined chemical properties and safety information provide a solid foundation for its use in the laboratory. As the demand for more effective and safer therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of pharmaceutical research.
References
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- tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate | C11H21NO3 - PubChem. (n.d.).
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- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 131.
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- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
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An In-Depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a fluorinated heterocyclic building block that has garnered significant interest within the medicinal chemistry landscape. Its unique structural features, combining a saturated tetrahydropyran ring with a fluorinated quaternary center and a primary amine, make it a valuable scaffold for the design of novel therapeutic agents. The introduction of fluorine can profoundly influence the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, a detailed examination of its synthesis, and an exploration of its applications as a key intermediate in the development of innovative pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂FNO | N/A |
| Molecular Weight | 133.17 g/mol | [1] |
| CAS Number | 1228875-13-5 | [2] |
| Appearance | Solid | [1] |
| Boiling Point | Not explicitly available for this compound. The related (tetrahydro-2H-pyran-4-yl)methanamine has a boiling point of 180.1±13.0 °C. | [3] |
| Storage Temperature | 2-8°C | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functional group transformations. While a definitive, publicly available protocol is scarce, a scientifically sound synthetic route can be constructed based on established organic chemistry principles and analogous transformations reported in the literature. The proposed synthesis commences from the readily available starting material, tetrahydro-4H-pyran-4-one.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Cyanotetrahydro-2H-pyran from Tetrahydro-4H-pyran-4-one
This initial step involves the formation of a cyanohydrin from tetrahydro-4H-pyran-4-one, followed by dehydration to yield the α,β-unsaturated nitrile, which is then reduced to the saturated nitrile. A more direct approach involves the conversion to a tosylhydrazone followed by treatment with a cyanide source. However, a common laboratory-scale synthesis proceeds via the direct cyanation of the ketone.
-
Reaction: Tetrahydro-4H-pyran-4-one is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst like zinc iodide (ZnI₂), to form the corresponding cyanohydrin. Subsequent dehydration, which can be achieved using reagents like thionyl chloride in pyridine, yields 4-cyanotetrahydro-2H-pyran.
-
Causality: The ketone carbonyl is activated by the Lewis acid, facilitating nucleophilic attack by the cyanide ion. The resulting cyanohydrin is a stable intermediate that can be isolated or directly converted to the nitrile.
Step 2: Fluorination of 4-Cyanotetrahydro-2H-pyran
The introduction of the fluorine atom at the 4-position is a critical step. This is typically achieved using an electrophilic fluorinating agent.
-
Reaction: 4-Cyanotetrahydro-2H-pyran is treated with an electrophilic fluorinating reagent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
-
Causality: The enolate of the nitrile, formed in situ or by the addition of a mild base, acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®. This results in the formation of 4-fluoro-4-cyanotetrahydro-2H-pyran. The choice of fluorinating agent is crucial to avoid side reactions and ensure high yields.
Step 3: Reduction of 4-Fluoro-4-cyanotetrahydro-2H-pyran to this compound
The final step is the reduction of the nitrile functional group to a primary amine.
-
Reaction: The nitrile is reduced using a powerful reducing agent. Common methods include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation using a catalyst such as Raney nickel under a hydrogen atmosphere.
-
Causality: Lithium aluminum hydride provides a source of hydride ions (H⁻) that nucleophilically attack the carbon of the nitrile group. Subsequent workup with water protonates the intermediate to yield the primary amine. Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond on the surface of the catalyst.
Analytical Characterization
The identity and purity of this compound are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹⁹F NMR spectrum is particularly important for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-F stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.
Applications in Drug Discovery
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its non-planar, saturated ring system can improve the three-dimensional character of a molecule, potentially leading to enhanced binding to biological targets and improved pharmacokinetic properties.[5] The introduction of a fluorine atom at a strategic position can further modulate these properties.
This compound serves as a valuable building block for introducing this fluorinated scaffold into drug candidates. The primary amine handle allows for a wide range of chemical modifications, such as amide bond formation, reductive amination, and urea or thiourea formation, enabling the rapid synthesis of diverse compound libraries for screening.
While specific drugs containing the this compound moiety are not yet on the market, the non-fluorinated analogue, (tetrahydro-2H-pyran-4-yl)methanamine, is a key intermediate in the synthesis of several promising therapeutic agents. For instance, it is a component of a selective CB2 receptor agonist developed for the treatment of inflammatory pain and a PDE9A inhibitor for cognitive disorders.[6][7] This strongly suggests that the fluorinated version is of high interest for the development of next-generation therapeutics with potentially superior properties. Patent literature also indicates the use of related fluorinated tetrahydropyran amines in the synthesis of complex aminopurine derivatives with potential applications in oncology.[8]
Logical Workflow for Application in Medicinal Chemistry
Caption: Workflow for the utilization of this compound in a drug discovery program.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a saturated heterocyclic ring, a strategically placed fluorine atom, and a reactive primary amine handle provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic pathway, while requiring multiple steps, is achievable through established chemical transformations. As the demand for more effective and safer drugs continues to grow, the importance of innovative fluorinated scaffolds like this compound in the drug development pipeline is set to increase.
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- Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed. [Link]
- Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)
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An In-Depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold for Modern Drug Discovery
Abstract
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug development. Its unique structure, combining a saturated, non-planar tetrahydropyran (THP) ring with a geminal fluoro- and aminomethyl-substituted quaternary center, imparts desirable physicochemical properties to parent molecules. The THP scaffold enhances three-dimensionality, often improving solubility and metabolic stability, while the strategically placed fluorine atom can modulate local electronics, pKa, and block sites of oxidative metabolism. This guide provides a comprehensive overview of the structure, properties, spectroscopic characterization, synthesis, and applications of this valuable intermediate for researchers and drug development professionals. A detailed, field-proven synthetic protocol from a common starting material is presented, alongside a discussion of its strategic value in designing next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Saturated Heterocycles
In the landscape of modern drug discovery, lead optimization is a multifaceted challenge, requiring the simultaneous refinement of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Medicinal chemists increasingly turn to "privileged scaffolds"—molecular frameworks that are consistently found in biologically active compounds. The tetrahydropyran (THP) ring is one such scaffold, prized for its ability to replace less favorable aromatic or conformationally flexible aliphatic groups.[1] The non-planar, sp³-rich nature of the THP ring can increase the three-dimensionality of a drug candidate, which can lead to improved solubility, reduced planar interactions associated with toxicity (e.g., hERG inhibition), and novel intellectual property space.[1]
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[2] The unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic molecular modifications.[3] Specifically, fluorine can:
-
Block Metabolic Oxidation: The robust C-F bond can shield an adjacent position from cytochrome P450-mediated metabolism, increasing a drug's half-life.[3]
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the primary amine in the title compound, altering its ionization state at physiological pH and thereby impacting cell permeability and target engagement.
-
Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[3]
This compound, CAS 1228875-13-5, synergistically combines these advantages. It provides a versatile primary amine handle for conjugation while embedding the fluorinated quaternary center within the stable THP scaffold, making it a highly sought-after building block for creating novel chemical entities.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for designing synthetic routes, purification strategies, and for understanding its behavior in biological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | (4-fluorooxan-4-yl)methanamine, 4-Aminomethyl-4-fluoro-tetrahydro-2H-pyran | [4] |
| CAS Number | 1228875-13-5 | [4][5][6] |
| Molecular Formula | C₆H₁₂FNO | [4] |
| Molecular Weight | 133.17 g/mol | [4] |
| Appearance | White to pale yellow crystal | [4] |
| Boiling Point | 184.0 ± 25.0 °C (Predicted) | [4] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 10.01 ± 0.29 (Predicted) | [4] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether | [4] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Spectroscopic Characterization for Structural Verification
Unambiguous identification of this compound requires a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, a detailed analysis based on established principles allows for the prediction of key characterization data.[7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aminomethyl group and the diastereotopic protons of the tetrahydropyran ring. Protons on carbons adjacent to the ring oxygen (C2 and C6) will be the most deshielded.
-
δ ~ 3.6-3.9 ppm (4H, multiplet): Protons on C2 and C6 (axial and equatorial). These are deshielded by the adjacent oxygen atom. The signals will be complex due to geminal and vicinal coupling.[8][9]
-
δ ~ 2.8-3.0 ppm (2H, doublet, J(H,F) ≈ 20-25 Hz): The two protons of the aminomethyl group (-CH₂NH₂). The significant splitting is due to a two-bond coupling to the fluorine atom.
-
δ ~ 1.7-2.0 ppm (4H, multiplet): Protons on C3 and C5 (axial and equatorial). These protons are expected to show complex splitting patterns due to coupling with each other and the protons on C2/C6 and C4.
-
δ ~ 1.5-1.8 ppm (2H, broad singlet): The two protons of the primary amine (-NH₂). The chemical shift can vary depending on solvent and concentration, and the peak is often broad due to quadrupole broadening and exchange.
¹³C NMR Spectroscopy (Predicted)
-
δ ~ 121 ppm (doublet, ¹J(C,F) ≈ 240-250 Hz): The quaternary carbon C4, showing a large one-bond coupling constant with fluorine.
-
δ ~ 65 ppm: Carbons C2 and C6, adjacent to the oxygen atom.
-
δ ~ 45 ppm (doublet, ²J(C,F) ≈ 20-25 Hz): The aminomethyl carbon, showing a smaller two-bond coupling to fluorine.
-
δ ~ 35 ppm (doublet, ²J(C,F) ≈ 20-25 Hz): Carbons C3 and C5, showing two-bond coupling to fluorine.
Infrared (IR) Spectroscopy
-
3300-3400 cm⁻¹ (medium, two bands): N-H stretching vibrations of the primary amine.
-
2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ groups.
-
1590-1650 cm⁻¹ (medium): N-H scissoring (bending) vibration.
-
1050-1150 cm⁻¹ (strong): C-O-C asymmetric stretching of the ether linkage in the THP ring.
-
1000-1100 cm⁻¹ (strong): C-F stretching vibration.
Mass Spectrometry (MS)
-
Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 133 or 134, respectively. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the tetrahydropyran ring.
Synthesis and Mechanistic Insights
While multiple synthetic routes may exist, a robust and logical pathway for the multi-gram synthesis of this compound proceeds from the commercially available and inexpensive Tetrahydro-4H-pyran-4-one . The proposed synthesis involves three key transformations: formation of a cyanohydrin, nucleophilic fluorination, and subsequent reduction of the nitrile. This pathway provides excellent control over the introduction of the required functional groups at the C4 position.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the title compound.
Step 1: Synthesis of 4-cyano-4-hydroxytetrahydro-2H-pyran
Causality: The first step introduces the one-carbon extension (as a nitrile) and a hydroxyl group, which serves as a leaving group for the subsequent fluorination step. A Strecker-type synthesis on the ketone is a highly effective method for creating α-amino nitriles.[10][11][12] Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) is a modern, safer alternative to using HCN gas. The TMS-protected cyanohydrin is formed initially and is hydrolyzed to the final product during aqueous workup.
Experimental Protocol:
-
To a stirred solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add zinc iodide (ZnI₂, 0.1 eq).
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench carefully by the slow addition of 1 M aqueous HCl (2 volumes).
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 1 volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-cyano-4-hydroxytetrahydro-2H-pyran, which can often be used in the next step without further purification.
Step 2: Synthesis of 4-cyano-4-fluorotetrahydro-2H-pyran
Causality: This is the critical fluorination step. The hydroxyl group of the cyanohydrin is replaced by fluorine via a nucleophilic substitution. Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®, are standard reagents for converting alcohols to alkyl fluorides. The reaction proceeds via an SN2 or SNi mechanism, effectively replacing the -OH with -F.
Experimental Protocol:
-
Caution: DAST and its analogues are moisture-sensitive and can release toxic HF. This reaction must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.
-
Dissolve the crude 4-cyano-4-hydroxytetrahydro-2H-pyran (1.0 eq) in anhydrous DCM (0.4 M) in a fluoropolymer reaction vessel under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench with extreme care by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (3 x 1 volume).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-cyano-4-fluorotetrahydro-2H-pyran.
Step 3: Synthesis of this compound
Causality: The final step is the reduction of the nitrile functional group to a primary amine. This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly effective for this purpose.[13] Alternatively, catalytic hydrogenation using Raney Nickel is a scalable, albeit higher-pressure, method.
Experimental Protocol (using LiAlH₄):
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert (nitrogen or argon) atmosphere.
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of 4-cyano-4-fluorotetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours, monitoring by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to 0 °C.
-
Perform a Fieser workup by sequentially and carefully adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Mechanism: Reductive Amination
While the proposed synthesis uses a nitrile reduction, an alternative approach to similar structures is reductive amination. The diagram below illustrates the general mechanism for this class of reaction, which is fundamental in amine synthesis.[14][15]
Caption: Mechanism of Reductive Amination.
Applications in Drug Discovery
The this compound scaffold is a valuable asset in the development of therapeutics across various disease areas. Its utility stems from the predictable and beneficial impact of the fluorinated THP moiety on drug-like properties.
-
Oncology: A patent for a complex aminopurine compound with potential anticancer activity explicitly describes a process for preparing a derivative containing the (3S,4R)-3-fluorotetrahydro-2H-pyran-4-yl moiety.[16] This highlights the use of chiral versions of this scaffold in designing highly specific kinase inhibitors or other targeted cancer therapies. The THP ring can occupy hydrophobic pockets in protein active sites, while the fluorine can enhance binding and block metabolic degradation.
-
Inflammatory and Neuropathic Pain: The related (tetrahydro-2H-pyran-4-yl)methyl fragment has been successfully incorporated into a selective cannabinoid receptor 2 (CB2) agonist, which showed efficacy in animal models of inflammatory pain.[6] The introduction of a fluorine atom at the 4-position is a logical next step in lead optimization to further improve metabolic stability and potency.
-
Metabolic Diseases: The corresponding alcohol, (4-Fluorotetrahydro-2H-pyran-4-yl)methanol, is a documented reactant in the preparation of agonists for GPR40, a G-protein coupled receptor involved in glucose-stimulated insulin secretion, making it a target for type 2 diabetes. This demonstrates the compatibility of the scaffold with targets for metabolic disorders.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: A safety data sheet (SDS) for this compound indicates that it is an irritant and may be harmful by ingestion and inhalation.[5] The material is irritating to mucous membranes and the upper respiratory tract. As a primary amine, it is expected to be corrosive and can cause skin and eye burns.[17] The full toxicological properties have not been completely investigated.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5] It is recommended to store at 2-8°C and protect from light.[4]
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly.[5]
Conclusion
This compound stands out as a premier building block for contemporary drug discovery. It expertly merges the conformational benefits of a saturated heterocyclic ring with the metabolic and electronic advantages of strategic fluorination. The synthetic accessibility from common starting materials, coupled with its proven value in enhancing the pharmacokinetic profiles of bioactive molecules, ensures its continued and expanding role in the development of novel therapeutics. For researchers and scientists, mastering the synthesis and strategic deployment of this scaffold represents a significant step toward creating safer, more effective medicines.
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- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
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- Myers Chem 115. (n.d.). Reductive amination.
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An In-Depth Technical Guide to the Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Abstract
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a key building block in contemporary medicinal chemistry, finding application in the development of a range of therapeutic agents. The strategic incorporation of a fluorine atom and an aminomethyl group onto the tetrahydropyran scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development. The discussion delves into the causality behind experimental choices, provides detailed, step-by-step protocols for key transformations, and is grounded in authoritative scientific literature.
Introduction: The Strategic Importance of Fluorinated Tetrahydropyrans
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceuticals.[1] Its saturated, heterocyclic structure offers a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their properties. In the context of drug design, fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[2] The aminomethyl group provides a basic handle for salt formation and can participate in crucial hydrogen bonding interactions with biological macromolecules. The combination of these features in this compound makes it a highly sought-after building block.
This guide will explore two principal synthetic strategies for the preparation of this compound, starting from the readily available tetrahydro-4H-pyran-4-one.
Synthetic Route 1: Synthesis via a 4-Fluoro-4-carbonitrile Intermediate
This a robust and frequently employed route that involves the initial construction of the key 4-fluoro-4-cyanotetrahydropyran intermediate, followed by its reduction to the target primary amine.
Logical Flow of Synthetic Route 1
Caption: Key transformations in the synthesis of the target amine via a cyanohydrin intermediate.
Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile
The initial step involves the conversion of tetrahydro-4H-pyran-4-one to its corresponding cyanohydrin. A common and effective method is the addition of trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid such as zinc iodide (ZnI2). The resulting O-silylated cyanohydrin is then typically hydrolyzed to afford the cyanohydrin.
A related and often higher-yielding approach is the Strecker synthesis, which involves the reaction of the ketone with an amine and a cyanide source. For the purpose of synthesizing the target molecule, the formation of an aminonitrile is a highly convergent strategy.
Experimental Protocol: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carbonitrile [3]
-
Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-aminotetrahydro-2H-pyran-4-carbonitrile. Further purification can be achieved by column chromatography on silica gel.
Step 2: Fluorination of the 4-Substituted Tetrahydropyran
The introduction of the fluorine atom at the quaternary center is a critical and often challenging step. A common strategy for the fluorination of tertiary alcohols (which can be formed from the cyanohydrin) is the use of a deoxofluorinating agent.
Experimental Protocol: Deoxofluorination
Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 4-hydroxytetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.1-1.5 eq).
-
Reaction and Quenching: Allow the reaction to warm slowly to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Step 3: Reduction of the Nitrile to the Primary Amine
The final step in this sequence is the reduction of the nitrile group to the aminomethyl group. This can be achieved using a variety of reducing agents.
Experimental Protocol: Nitrile Reduction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-fluorotetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or by conversion to its hydrochloride salt.[4]
Synthetic Route 2: Via a 4-(Hydroxymethyl) Intermediate and Reductive Amination
An alternative and equally viable approach involves the initial formation of a 4-fluoro-4-(hydroxymethyl)tetrahydropyran, which is then converted to the target amine.
Logical Flow of Synthetic Route 2
Caption: Key transformations in the synthesis of the target amine via a hydroxymethyl intermediate.
Step 1: Synthesis of 4-Fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran
This key intermediate can be prepared from tetrahydro-4H-pyran-4-one. One approach is through a Corey-Chaykovsky reaction to form the corresponding spiro-epoxide, followed by regioselective ring-opening with a fluoride source.
Experimental Protocol: Epoxide Formation and Ring Opening
-
Epoxide Formation: To a solution of trimethylsulfonium iodide in anhydrous DMSO, add a strong base such as sodium hydride at 0 °C. After stirring, add tetrahydro-4H-pyran-4-one and allow the reaction to proceed to form the spiro-epoxide.
-
Ring Opening: The epoxide is then dissolved in a suitable solvent and treated with a fluoride source, such as potassium fluoride on alumina or Olah's reagent (pyridine-HF), to effect the ring opening and formation of the fluorohydrin.
Step 2: Oxidation to the Aldehyde
The primary alcohol of 4-fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran is then oxidized to the corresponding aldehyde.
Experimental Protocol: Swern Oxidation
-
Oxalyl Chloride Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C. Add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in dichloromethane dropwise.
-
Alcohol Addition: After stirring for a short period, add a solution of 4-fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in dichloromethane.
-
Base Quench: Stir for 30-60 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Work-up: Add water and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry, and concentrate to yield the crude aldehyde, which is often used in the next step without further purification.
Step 3: Reductive Amination
The final step is the reductive amination of the aldehyde to form the target primary amine.[5]
Experimental Protocol: One-Pot Reductive Amination
-
Imine Formation: Dissolve the crude 4-fluorotetrahydro-2H-pyran-4-carbaldehyde in methanol. Add a solution of ammonia in methanol (or ammonium acetate).
-
Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).
-
Work-up and Purification: After the reaction is complete, quench with water and extract with a suitable organic solvent. The product can be purified by column chromatography or by formation of its hydrochloride salt.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C6H12FNO | 133.16 | 1228875-13-5 |
| This compound hydrochloride | C6H13ClFNO | 169.62 | 1955558-25-4 |
| 4-Fluorotetrahydro-2H-pyran-4-carbonitrile | C6H8FNO | 129.13 | Not readily available |
| 4-Fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran | C6H11FO2 | 134.15 | 883442-46-4 |
Conclusion
The synthesis of this compound can be accomplished through several strategic routes, primarily originating from the versatile starting material tetrahydro-4H-pyran-4-one. The choice of a specific route will depend on factors such as the availability of reagents, scalability, and the desired purity of the final product. Both the cyanohydrin and the hydroxymethyl intermediate pathways offer reliable methods for the construction of this valuable building block. The protocols outlined in this guide, supported by the referenced literature, provide a solid foundation for the successful synthesis of this important compound in a research and development setting.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- (n.d.). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. [Journal Name, Volume(Issue), pages].
- (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal.
- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.). Google Patents.
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Spectroscopic Characterization of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide
Abstract
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a saturated heterocyclic compound of increasing interest in medicinal chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the fluorinated tetrahydropyran (THP) ring. As a building block, its precise structural confirmation is paramount for ensuring the integrity of downstream applications. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this molecule. By synthesizing foundational principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy with data from analogous structures, this document serves as an authoritative reference for researchers in compound verification, quality control, and analytical methods development. We will explore the causal relationships between the molecule's structure—specifically the influence of the electronegative fluorine and oxygen atoms—and its spectral output. Detailed, field-proven protocols for data acquisition are also provided to ensure reproducibility and accuracy.
Molecular Structure and Spectroscopic Overview
The structural integrity of a drug candidate or advanced intermediate is the bedrock of its development pipeline. For this compound, its utility is defined by the precise arrangement of its atoms. Spectroscopic analysis provides an empirical confirmation of this arrangement. The workflow for characterizing a novel small molecule like this involves a multi-technique approach to unambiguously determine its constitution and purity.
This guide will dissect the expected outcomes from each key spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atom connectivity and stereochemistry of an organic molecule. For the title compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. The presence of the electronegative oxygen and fluorine atoms dramatically influences the electronic environment of nearby nuclei, leading to predictable chemical shift dispersions.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aminomethyl protons and the diastereotopic protons of the tetrahydropyran ring.
-
Tetrahydropyran Ring Protons (H2/H6, H3/H5): The protons on the THP ring are expected to appear in the range of 1.5-4.0 ppm. The protons on C2 and C6 (adjacent to the ring oxygen) will be the most deshielded, likely appearing around 3.5-4.0 ppm.[1][2] The protons on C3 and C5 will be further upfield. Due to the chair conformation of the ring, axial and equatorial protons will be chemically non-equivalent and will exhibit complex splitting patterns due to geminal and vicinal coupling.
-
Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic due to the adjacent chiral center (C4). They are expected to resonate as a singlet or a closely coupled AB quartet around 2.7-3.0 ppm. Their proximity to the electron-withdrawing amine and the fluorinated carbon results in a downfield shift compared to a simple alkyl amine.[3][4]
-
Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet between 1.0-4.0 ppm.[5] The exact chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a D₂O shake, a key confirmatory test.[3][4]
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| H2/H6 (axial & equatorial) | 3.5 - 4.0 |
| H3/H5 (axial & equatorial) | 1.6 - 2.2 |
| -CH ₂NH₂ | 2.7 - 3.0 |
| -NH₂ | 1.0 - 4.0 (broad) |
Carbon-¹³ (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Quaternary Carbon (C4): This carbon, bonded to fluorine, is expected to be significantly downfield, likely in the 90-100 ppm range. A key feature will be a large one-bond coupling constant (¹JC-F) of approximately 170-200 Hz, splitting the signal into a doublet.[6] Quaternary carbons often show weaker signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[7][8]
-
Ring Carbons (C2/C6, C3/C5): The carbons adjacent to the ring oxygen (C2/C6) will be deshielded, appearing around 65-70 ppm. The C3/C5 carbons will be further upfield, around 30-35 ppm. These carbons will also exhibit smaller two- and three-bond couplings to fluorine.
-
Aminomethyl Carbon (-CH₂NH₂): The aminomethyl carbon is expected in the 45-55 ppm range, influenced by both the adjacent nitrogen and the fluorinated quaternary carbon. It will show a two-bond coupling to fluorine (²JC-F).
| Predicted ¹³C NMR Data | ||
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| C4 (-C F) | 90 - 100 | ¹J ≈ 170-200 |
| C2/C6 (-C H₂O) | 65 - 70 | ²J ≈ 20-25 |
| -CH₂ NH₂ | 45 - 55 | ²J ≈ 20-25 |
| C3/C5 (-C H₂CH₂) | 30 - 35 | ³J ≈ 5-10 |
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
The ¹⁹F NMR spectrum offers a highly sensitive and direct probe of the fluorine environment. With nearly 100% natural abundance and a high gyromagnetic ratio, this experiment is rapid and informative.
-
Chemical Shift: For a tertiary alkyl fluoride, the ¹⁹F chemical shift is expected to be significantly deshielded compared to primary or secondary fluorides.[9][10][11] A predicted chemical shift would be in the range of -130 to -150 ppm relative to CFCl₃.[12]
-
Coupling: The signal will be split by coupling to the adjacent protons on C3/C5 and the aminomethyl group. This will result in a complex multiplet, the analysis of which can help confirm proton assignments.
NMR Data Acquisition Protocol
Expertise & Experience Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if hydrogen bonding or exchange phenomena obscure signals (e.g., the -NH₂ protons), switching to a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can sharpen these peaks.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.1% tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
D₂O Exchange: To confirm the -NH₂ signal, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The -NH₂ signal should disappear or significantly diminish.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of a quaternary carbon, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to adequately observe the C4 signal.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, serving as the first line of identity confirmation. The fragmentation pattern offers corroborating evidence for the proposed structure.
-
Molecular Ion: The compound has a molecular formula of C₆H₁₂FNO. Following the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[13][14] The calculated monoisotopic mass is approximately 133.09 Da. A high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer is expected to show a prominent [M+H]⁺ ion at m/z 134.0976.
-
Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) would likely induce fragmentation via two primary pathways driven by the amine and ether functionalities.
-
Alpha-Cleavage (Amine): The most favorable fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[15][16][17] For this molecule, this involves the cleavage of the C4-CH₂ bond, leading to the formation of a stable [CH₂=NH₂]⁺ iminium ion at m/z 30 . This is often the base peak in the spectrum of primary amines.
-
Ring Fragmentation (Ether): Cyclic ethers can undergo fragmentation initiated by the ring oxygen.[18][19] This could involve the loss of small neutral molecules like formaldehyde (CH₂O) or cleavage adjacent to the oxygen to form stable oxonium ions.
-
| Predicted MS Data | |
| Ion | Predicted m/z |
| [M]⁺˙ | 133.09 (Nominal) |
| [M+H]⁺ | 134.10 (ESI) |
| Base Peak | 30.03 ([CH₂NH₂]⁺) |
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in ESI positive ion mode.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step separates the analyte from any potential impurities.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analysis: Acquire full scan data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) over a mass range of m/z 50-500.
-
Fragmentation (MS/MS): Perform a product ion scan on the precursor ion (m/z 134.1) to obtain fragmentation data for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
N-H Stretch: Primary amines (-NH₂) are characterized by a pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region.[3][4] One band corresponds to the symmetric N-H stretching vibration, and the other to the asymmetric stretch.[20]
-
C-H Stretch: The C-H stretching vibrations of the saturated ring system will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
N-H Bend: The scissoring vibration of the primary amine group gives rise to a medium to strong absorption band between 1580-1650 cm⁻¹.[20]
-
C-F Stretch: The C-F stretch is a strong and characteristic absorption. For alkyl fluorides, this band is typically found in the 1000-1100 cm⁻¹ region.[21][22] However, its position can be highly variable.
-
C-O Stretch: The C-O stretching of the saturated ether within the THP ring will produce a strong absorption band between 1050-1150 cm⁻¹. This may overlap with the C-F stretch, potentially resulting in a broad, intense absorption region.
| Predicted IR Data | ||
| Functional Group | Vibration Mode | Predicted Absorption (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands, m) |
| Alkyl | C-H Stretch | 2850 - 2960 (s) |
| Primary Amine | N-H Bend | 1580 - 1650 (m-s) |
| Ether | C-O Stretch | 1050 - 1150 (s) |
| Alkyl Fluoride | C-F Stretch | 1000 - 1100 (s) |
IR Spectroscopy Protocol (Thin Film)
-
Sample Preparation: If the sample is a liquid or low-melting solid, place one drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Background Scan: Run a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached with a foundational understanding of how its structural components influence spectral output. The combination of NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy provides a self-validating system for structural confirmation. The key signatures to look for are: the unique doublet for the fluorinated quaternary carbon in ¹³C NMR, the odd molecular weight and m/z 30 base peak in mass spectrometry, and the characteristic double N-H stretch in the IR spectrum. This guide provides the predictive data and robust protocols necessary for researchers to confidently verify the identity and purity of this valuable synthetic building block.
References
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
- Oshtrakh, M. I., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]
- Dagaut, P., & Karsenty, F. (2010). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.
- JoVE. (2023). Mass Spectrometry of Amines. [Link]
- Wiberg, K. B., et al. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. [Link]
- Whitman College. (n.d.). GCMS Section 6.
- JEOL. (2017). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]
- Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]
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A Comprehensive Technical Guide to the ¹H NMR Spectrum of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a key saturated heterocyclic building block in modern medicinal chemistry, where the strategic introduction of fluorine can significantly modulate physicochemical properties. Unambiguous structural characterization is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this molecule. We will deconstruct the spectrum by predicting chemical shifts, analyzing complex spin-spin coupling networks involving both proton-proton (H-H) and through-bond proton-fluorine (H-F) interactions, and discussing the influence of the tetrahydropyran ring's chair conformation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to interpret the NMR data of fluorinated aliphatic heterocycles.
Introduction: The Structural Challenge
The molecule this compound presents a fascinating case for NMR analysis. Its structure, featuring a tetrahydropyran (THP) ring, is not planar and predominantly exists in a stable chair conformation, similar to cyclohexane[1][2]. This conformational preference creates distinct axial and equatorial proton environments. Furthermore, the presence of a quaternary carbon (C4) bearing two highly electronegative substituents—a fluorine atom and an aminomethyl group—introduces significant electronic effects and complex spin-spin coupling patterns that must be carefully deciphered for complete structural verification.
The ¹⁹F nucleus, with a spin of I = 1/2 and 100% natural abundance, couples strongly to nearby protons, providing a rich source of structural information but also complicating the ¹H spectrum[3][4]. The magnitude of these H-F coupling constants (J-couplings) can provide critical insights into the molecule's three-dimensional structure. This guide will systematically predict and interpret these features.
Caption: Labeled structure of this compound.
Theoretical ¹H NMR Spectral Prediction
Before interpreting an experimental spectrum, a robust theoretical prediction provides a framework for assignments. This involves considering molecular symmetry, the electronic environment of each proton to estimate chemical shifts (δ), and the through-bond connectivities to predict spin-spin coupling patterns (multiplicity and J-values).
Symmetry and Chemical Equivalence
The molecule possesses a plane of symmetry that passes through the O1, C4, F, and the C-CH₂NH₂ bond axis. As a result:
-
The protons on C2 are chemically equivalent to the protons on C6.
-
The protons on C3 are chemically equivalent to the protons on C5.
-
Within each CH₂ group (e.g., at C2), the axial and equatorial protons are diastereotopic and thus are not chemically equivalent, giving rise to separate signals.
Therefore, we expect to see distinct signals for:
-
-CH₂NH₂ (Protons on C7)
-
-NH₂
-
H-2/6 axial
-
H-2/6 equatorial
-
H-3/5 axial
-
H-3/5 equatorial
Chemical Shift (δ) Prediction
Proton chemical shifts are primarily influenced by the electron density around the nucleus. Electronegative atoms like oxygen, nitrogen, and fluorine deshield nearby protons, shifting their signals downfield (to higher ppm values)[5][6].
-
H-2/6 (Protons α to Oxygen): These protons are adjacent to the highly electronegative ring oxygen. Their chemical shifts are expected to be the most downfield among the ring protons, typically in the range of 3.5-4.0 ppm [7][8]. The axial and equatorial protons will have slightly different shifts due to their orientation relative to the oxygen lone pairs.
-
H-3/5 (Protons β to Oxygen): These protons are in a standard saturated aliphatic environment, further removed from the primary deshielding influence of the oxygen. They are expected to resonate upfield, in the 1.5-2.0 ppm region[8].
-
-CH₂NH₂ (Protons α to Nitrogen): The aminomethyl protons are attached to a carbon bonded to a nitrogen atom, which is moderately electronegative. This will shift them downfield relative to a simple alkyl group, to approximately 2.7-3.2 ppm .
-
-NH₂ (Amine Protons): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet anywhere from 1.0 to 3.5 ppm . In a deuterated solvent like D₂O, this signal will disappear due to proton-deuterium exchange.
Spin-Spin Coupling (J-Coupling) Analysis
Spin-spin coupling provides invaluable information about the connectivity and stereochemistry of the molecule. We must consider both H-H and H-F couplings.
-
Proton-Proton (H-H) Coupling:
-
Geminal (²JHH): Protons on the same carbon (e.g., H-2ax and H-2eq) will split each other. Typical values in a six-membered ring are in the range of 10-14 Hz [9].
-
Vicinal (³JHH): Coupling between protons on adjacent carbons is highly dependent on the dihedral angle (θ) between them, as described by the Karplus relationship[10].
-
Axial-Axial (³J_ax,ax): With a dihedral angle of ~180°, this coupling is large, typically 8-12 Hz .
-
Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): With dihedral angles of ~60°, these couplings are significantly smaller, typically 2-5 Hz .
-
-
-
Proton-Fluorine (H-F) Coupling:
-
H-F couplings can occur over multiple bonds and, like H-H couplings, provide structural data[11][12]. The mechanism can be through-bond or through-space, though through-bond interactions dominate in saturated systems[13][14].
-
Geminal (²JHF): The coupling between the fluorine at C4 and the protons of the -CH₂NH₂ group is expected to be large, on the order of 45-55 Hz [11]. This will split the -CH₂NH₂ signal into a clean doublet.
-
Vicinal (³JHF): The fluorine will couple to the four protons on C3 and C5. This coupling also follows a Karplus-like dependence on the dihedral angle. The magnitude can vary significantly, from ~5 Hz to ~30 Hz , and will be different for the axial and equatorial protons, providing a powerful tool for conformational assignment.
-
Long-Range (⁴JHF): A smaller four-bond coupling may exist between the fluorine and the protons on C2 and C6. This coupling is often weak (0-3 Hz ) but can contribute to the broadening of the H-2/6 signals[15].
-
Predicted ¹H NMR Spectrum Summary
Based on the analysis above, we can construct a predicted spectrum. The signals for the ring protons (H-2/3/5/6) will be complex multiplets due to multiple H-H and H-F couplings. A ¹⁹F-decoupled ¹H experiment would be invaluable to simplify these multiplets and confirm the H-F coupling constants by comparing the coupled and decoupled spectra[15][16].
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Expected J-Couplings (Hz) |
| H-2/6 (ax & eq) | 3.5 – 4.0 | Complex Multiplets | ²JHH, ³JHH (ax,ax; ax,eq; eq,eq), ⁴JHF (small) |
| -CH₂NH₂ | 2.7 – 3.2 | Doublet | ²JHF ≈ 45-55 |
| H-3/5 (ax & eq) | 1.5 – 2.0 | Complex Multiplets | ²JHH, ³JHH (ax,ax; ax,eq; eq,eq), ³JHF (variable) |
| -NH₂ | 1.0 – 3.5 | Broad Singlet | None (or exchanges) |
Recommended Experimental Protocol
To obtain a high-quality, interpretable spectrum, a rigorous experimental approach is necessary.
Caption: Recommended workflow for NMR analysis of the title compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Chloroform-d is a good first choice for general solubility[17]. To confirm the -NH₂ peak, a separate sample can be prepared in D₂O.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.
-
Experiment 1: Standard ¹H Spectrum. Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Experiment 2: ¹H{¹⁹F} Decoupled Spectrum. This is a critical experiment. By irradiating the ¹⁹F nucleus, all H-F couplings are removed from the proton spectrum[18]. This simplifies the complex multiplets of the ring protons and collapses the -CH₂NH₂ doublet into a singlet, definitively identifying which protons are coupled to fluorine.
-
Experiment 3 (Optional): 2D COSY. A COSY (Correlation Spectroscopy) experiment will show cross-peaks between protons that are J-coupled to each other, allowing for the unambiguous assignment of the H-2/6 and H-3/5 spin systems.
-
Experiment 4 (Optional): 2D ¹H-¹³C HSQC. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming assignments.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich tapestry of structural information. A systematic approach, beginning with theoretical prediction and followed by targeted experiments like ¹⁹F-decoupling, allows for its complete and unambiguous interpretation. The key spectral signatures are the downfield signals of the H-2/6 protons adjacent to the ring oxygen and the characteristic large doublet of the -CH₂NH₂ group, split by a geminal ²JHF coupling. Detailed analysis of the vicinal H-H and H-F coupling constants within the complex multiplets of the ring protons provides definitive proof of the molecule's connectivity and its preferred chair conformation. This guide provides the foundational knowledge for scientists to confidently utilize NMR spectroscopy in the characterization of this and other structurally related fluorinated heterocyclic compounds.
References
- Hilton, B. & Luy, B. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
- Navarro-Vázquez, A., et al. (2004). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 69(22), 7637–7643. [Link]
- IMSERC. Fluorine NMR. Northwestern University. [Link]
- St. John's University. Conformational Analysis CA12.
- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(2), 586–593. [Link]
- Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
- Howard, J. A. K., et al. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 105(40), 9260–9268. [Link]
- Wikipedia. (2024). Tetrahydropyran. Wikipedia. [Link]
- Reich, H. J. (n.d.). 1H NMR Coupling Constants.
- Huber, T., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19597. [Link]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]
- DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- University of Calgary. (n.d.). Conformational Analysis. University of Calgary. [Link]
- StackExchange. (2014). Why is proton coupling through bonds and how does this affect identical protons?. Chemistry Stack Exchange. [Link]
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
- LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- ResearchGate. (2025). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions.
- Jadhava, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. [Link]
- Manchester NMR Methodology Group. (n.d.). Journal Name. Manchester NMR Methodology Group. [Link]
- Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. [Link]
- El-Gendy, B. E. D. M., et al. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. UCI. [Link]
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
- Lin, G., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers.
- ResearchGate. (2025). Determination of the configuration in six-membered saturated heterocycles (N, P, S, Se) and their oxidation products using experimental and calculated NMR chemical shifts.
- ResearchGate. (n.d.). H dependence of the aminomethyl 1H NMR signals of spiramycin.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. r/organicchemistry. [Link]
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An In-Depth Technical Guide to the ¹³C NMR of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation of the predicted spectrum, rooted in fundamental principles of NMR spectroscopy. We will explore the influence of the fluorine and aminomethyl substituents on the chemical shifts of the tetrahydropyran ring, with a particular focus on through-bond carbon-fluorine scalar couplings. Furthermore, a rigorous, field-proven experimental protocol for acquiring a high-quality ¹³C NMR spectrum of this compound is presented, ensuring reproducibility and accuracy in your own laboratory settings.
Introduction: The Significance of this compound in Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive replacement for other cyclic systems. The introduction of a fluorine atom, a common strategy in drug design, can profoundly influence a molecule's conformational preferences, metabolic fate, and binding affinity. The specific compound, this compound, combines these features with a primary amine, a crucial functional group for forming interactions with biological targets or for further chemical derivatization.
A definitive structural characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as a powerful and indispensable tool in this endeavor. The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton, offering unambiguous insights into the molecule's connectivity and the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum: A Detailed Analysis
In the absence of a publicly available experimental spectrum for this compound, we present a detailed prediction based on established substituent effects on the tetrahydropyran ring and known carbon-fluorine coupling constants.
The structure and numbering scheme for this compound are as follows:
Caption: Through-bond C-F J-coupling interactions in this compound.
Experimental Protocol for ¹³C NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Due to the presence of the primary amine, which can undergo proton exchange, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often provides sharper N-H signals in ¹H NMR and is an excellent solvent for polar compounds. [1]Deuterated methanol (CD₃OD) is also a suitable option. The choice may depend on the solubility of the specific salt form of the amine (if applicable).
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for ¹³C NMR. Most high-quality deuterated solvents are available with TMS already added. If not, a small drop of TMS can be added to the NMR tube.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, it is good practice to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters (for a 400 MHz Spectrometer)
The following parameters serve as a robust starting point and can be optimized as needed.
| Parameter | Recommended Value | Rationale |
| Observe Nucleus | ¹³C | |
| Observe Frequency | ~100 MHz | For a 400 MHz ¹H spectrometer. |
| Decoupling | ¹H broadband decoupling | To simplify the spectrum to singlets (or multiplets due to C-F coupling). |
| Pulse Program | Standard single-pulse with decoupling (e.g., zgpg30 on Bruker instruments) | A standard and robust pulse sequence for quantitative ¹³C NMR. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time (AQ) | 1-2 s | Sufficient for good digital resolution. |
| Relaxation Delay (D1) | 2-5 s | Allows for adequate relaxation of the carbon nuclei, especially quaternary carbons. |
| Number of Scans (NS) | 1024 or more | ¹³C has a low natural abundance, so a larger number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 0-220 ppm | To encompass the full range of expected carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Peak Picking and Integration: Identify all peaks and, if desired, integrate their areas. Note that in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
The following workflow diagram summarizes the experimental and data processing steps.
Caption: Experimental and data processing workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to exhibit a characteristic set of signals that are highly informative for its structural elucidation. The key features are the significant downfield shift and the large one-bond C-F coupling constant for the quaternary carbon C4, along with the smaller two-bond couplings to the adjacent methylene carbons. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality ¹³C NMR data for this important molecule. This, in turn, will enable the unambiguous confirmation of its structure, a critical step in the advancement of drug discovery and development programs that utilize this valuable building block.
References
- Eliel, E. L., Manoharan, M., Pietrusiewicz, K. M., & Hargrave, K. D. (1983). Carbon-13 NMR spectra of saturated heterocycles. XI. Tetrahydropyrans (oxanes). Organic Magnetic Resonance, 21(2), 94-102. [Link]
- NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Mass spectrometry of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
An In-Depth Technical Guide to the Mass Spectrometric Analysis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug development. Its unique structural features—a primary amine for conjugation, a stable tetrahydropyran ring, and a fluorine atom at a quaternary carbon—necessitate robust analytical methods for its characterization, quantification, and metabolic profiling. This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We delve into the rationale behind selecting optimal chromatographic and mass spectrometric conditions, predict the compound's ionization behavior and fragmentation pathways under tandem mass spectrometry (MS/MS), and present a detailed, replicable workflow for researchers. This document is intended to serve as a practical resource for scientists in pharmaceutical research, process development, and quality control, enabling them to develop and validate reliable analytical methods for this and structurally related molecules.
Introduction: The Analytical Imperative
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[1] The title compound, this compound, represents a confluence of desirable structural motifs: a saturated heterocycle and a strategically placed fluorine atom. As such molecules progress through the drug development pipeline, from synthesis to preclinical studies, their unambiguous identification and quantification become paramount.
Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the definitive analytical tool for this purpose. However, the specific arrangement of functional groups in this molecule presents a unique analytical challenge. This guide provides the foundational principles and practical protocols to successfully analyze this compound, moving beyond a simple listing of parameters to explain the causality behind each experimental choice.
Physicochemical Properties & Structural Considerations
A thorough understanding of the analyte's structure is the first step in developing a successful MS method.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 1228875-13-5 | [2] |
| Molecular Formula | C₆H₁₂FNO | N/A |
| Molecular Weight | 133.16 g/mol | N/A |
| Monoisotopic Mass | 133.0903 Da | N/A |
| pKa (predicted) | ~9.5-10.0 (for the primary amine) | N/A |
The key structural features influencing its analysis are:
-
Basic Primary Amine (-CH₂NH₂): This group is readily protonated, making the molecule highly suitable for positive-ion electrospray ionization (ESI).
-
Polar Tetrahydropyran Ring: The ether linkage and the overall polarity make the molecule highly soluble in polar solvents but can present challenges for retention on traditional reversed-phase chromatography columns.
-
Stable C-F Bond: The carbon-fluorine bond is exceptionally strong. While direct cleavage is energetically unfavorable, the high electronegativity of fluorine influences the fragmentation of adjacent bonds.
Recommended Analytical Workflow: A Holistic Approach
A robust analytical method encompasses more than just the mass spectrometer. The entire process, from sample preparation to data interpretation, must be optimized. The following workflow is recommended for the comprehensive analysis of this compound.
Part I: Sample Preparation & Chromatographic Separation
Rationale: The goal of this stage is to prepare a sample that is free of interferences and to separate the analyte from other components before it enters the mass spectrometer. Due to the polar and basic nature of the analyte, specialized chromatographic techniques are required.
Sample Preparation Protocol
-
Solubilization: Dissolve the reference standard or sample in a 50:50 (v/v) mixture of methanol and deionized water to a concentration of 1 mg/mL to create a stock solution.
-
Working Solution: Perform serial dilutions from the stock solution using the mobile phase starting condition (e.g., 95% acetonitrile, 5% water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for method development.
-
Expert Insight: Using the initial mobile phase as the dilution solvent prevents peak distortion and improves chromatographic performance.
-
Liquid Chromatography Protocol
Standard C18 reversed-phase columns will provide little to no retention for this polar compound. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.
| Parameter | Recommended Condition | Rationale |
| LC Column | HILIC Column (e.g., Amide, Silica) 2.1 x 100 mm, 1.7 µm | Provides retention for polar, basic compounds that are unretained in reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component. Formic acid serves to protonate the analyte and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component. High organic content is required for retention in HILIC. |
| Gradient | 95% B -> 50% B over 5 minutes | Starts with high organic content to retain the analyte, then increases aqueous content to elute it. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent overloading. |
Part II: Mass Spectrometric Analysis
Rationale: This is the core of the analysis, where the compound is ionized, detected, and fragmented to confirm its identity.
Ionization & Full Scan Mass Spectrometry
The primary amine makes this compound an ideal candidate for positive-ion Electrospray Ionization (+ESI). In the acidic mobile phase, the amine group will be protonated, forming the [M+H]⁺ ion.
Expected Full Scan Data:
-
Ionization Mode: ESI+
-
Protonated Molecule [M+H]⁺: The calculated exact mass is 134.0981 Da.
-
Methodology:
-
Tune the mass spectrometer using a solution of the analyte.
-
Optimize source parameters (e.g., capillary voltage, gas flow, source temperature) to maximize the signal for the ion at m/z 134.0981.
-
Acquire a full scan spectrum (e.g., m/z 50-250) to confirm the presence and purity of the precursor ion.
-
Tandem Mass Spectrometry (MS/MS) & Predicted Fragmentation
To confirm the structure, the [M+H]⁺ precursor ion (m/z 134.1) is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's structure. While experimental data for this exact molecule is not widely published, we can predict the fragmentation based on fundamental chemical principles and data from analogous structures. For instance, the non-fluorinated analogue, (tetrahydro-2H-pyran-4-yl)methanamine, shows a prominent loss of ammonia.[4] The behavior of fluorinated compounds in mass spectrometry often involves rearrangements and losses related to the fluorine atom.[5][6]
Predicted Fragmentation Pathways:
Explanation of Key Fragmentations:
-
Loss of Ammonia (NH₃, -17.03 Da) → m/z 117.07: This is a highly probable fragmentation pathway for primary amines. The protonated amine is a good leaving group, resulting in the formation of a stable carbocation. This is likely to be a dominant fragment.
-
Loss of Hydrogen Fluoride (HF, -20.01 Da) → m/z 114.09: While the C-F bond is strong, elimination of HF is a common pathway for fluorinated compounds, often proceeding through a rearrangement mechanism.
-
Loss of the Aminomethyl Group (•CH₂NH₂, -31.04 Da) → m/z 103.05: Cleavage of the C-C bond alpha to the fluorine-bearing quaternary carbon results in the loss of the aminomethyl radical, leaving a stable, fluorine-containing oxonium ion.
-
Ring Fragmentation → m/z 87.06: Subsequent fragmentation of the pyran ring from the m/z 103 ion can lead to smaller, stable ions.
Predicted MS/MS Data Summary:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Formula |
| 134.0981 | 117.0709 | NH₃ | C₆H₁₀FO⁺ |
| 134.0981 | 114.0872 | HF | C₆H₁₂NO⁺ |
| 134.0981 | 103.0529 | CH₃N | C₅H₈FO⁺ |
| 134.0981 | 87.0580 | C₂H₅N | C₄H₈FO⁺ |
Part III: Data Interpretation & Validation
Rationale: Acquiring the data is only half the battle. Correctly interpreting it and validating the findings are critical for scientific integrity.
-
High-Resolution Mass Spectrometry (HRMS): The use of an Orbitrap or TOF mass analyzer is strongly recommended. By measuring masses with high accuracy (<5 ppm), one can determine the elemental composition of the precursor and fragment ions, providing strong evidence to confirm the proposed formulas in the table above.
-
Isotopic Pattern: For this molecule, the natural isotopic abundance of ¹³C will result in a small A+1 peak (~6.6% of the monoisotopic peak). This can serve as a simple check for the number of carbon atoms in the ion.
-
Confirmation with Standards: The ultimate validation comes from analyzing a certified reference standard using the developed method. The retention time and MS/MS fragmentation pattern of the sample must match the standard.
Applications in Drug Development
A validated LC-MS/MS method for this compound is a versatile tool:
-
Reaction Monitoring: Track the formation of the compound during synthesis to optimize reaction conditions and identify byproducts.
-
Purity Analysis: Quantify the purity of synthetic batches and identify process-related impurities.
-
Metabolite Identification: In preclinical studies, this method can be used as a starting point to search for potential metabolites, which may involve oxidation of the ring, N-acetylation, or other biotransformations.
Conclusion
The mass spectrometric analysis of this compound is readily achievable with a scientifically sound approach. By leveraging the compound's basic primary amine for efficient ESI+ ionization and employing HILIC for chromatographic separation, a sensitive and robust method can be developed. The predictive fragmentation analysis presented here, centered on the characteristic losses of ammonia and the aminomethyl group, provides a clear roadmap for structural confirmation via tandem mass spectrometry. This guide equips researchers with the necessary expertise and detailed protocols to confidently characterize this important fluorinated building block, ensuring data integrity from discovery through development.
References
- The Royal Society of Chemistry. Supporting Information for "Facile and Highly Efficient Synthesis of Fluorinated Heterocycles via Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts". [Link]
- LookChem. This compound. [Link]
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 235-241. [Link]
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
- PubChem. 4-Aminomethyltetrahydropyran. [Link]
- MDPI.
Sources
Purity of commercial (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
An In-Depth Technical Guide to the Purity Determination of Commercial (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Introduction: The Critical Role of a Fluorinated Building Block
This compound is a key structural motif and building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a tetrahydropyran (THP) ring offers a unique combination of properties, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles in drug candidates.[1][2] As this compound is often a starting material for the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric but a foundational pillar of drug safety and efficacy.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of commercial this compound. We will move beyond simple percentage purity to a holistic impurity profiling strategy, detailing the underlying scientific principles and providing robust, validated analytical methodologies.
The Imperative of Impurity Profiling in Pharmaceutical Development
In the context of pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance that is not the desired chemical entity.[3][4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above a 0.1% threshold.[3][4][] This stringent requirement is essential for patient safety, as impurities can possess undesirable pharmacological or toxicological properties, impact the stability of the API, or affect the manufacturability of the final drug product.[6][7]
Impurities are broadly classified into three categories:
-
Organic Impurities: These can be starting materials, by-products of side reactions, intermediates, degradation products, or reagents.[3][4][6]
-
Inorganic Impurities: These often result from the manufacturing process and include reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts.[3][6]
-
Residual Solvents: These are organic solvents used during the synthesis that are not completely removed by processing.[4][6]
Understanding the potential origin of these impurities is the first step in developing a targeted analytical strategy.
Anticipating Impurities: A Synthesis-Based Approach
While multiple synthetic routes to this compound exist, they generally involve key transformations such as fluorination and the introduction of the aminomethyl group (e.g., via reduction of a nitrile or amide). This allows us to predict a logical profile of potential process-related impurities.
| Impurity Class | Potential Specific Examples | Origin | Primary Analytical Technique |
| Starting Materials | Tetrahydro-4H-pyran-4-one, 4-cyanotetrahydropyran | Incomplete reaction | GC-MS, HPLC-MS |
| Intermediates | 4-fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran, 4-fluorotetrahydro-2H-pyran-4-carbonitrile | Incomplete reaction during amination/reduction step | HPLC-MS, GC-MS |
| By-products | Isomeric impurities, products of elimination (dehydrofluorination), over/under-fluorinated analogues, dimerized species | Side reactions during fluorination or subsequent steps | HPLC-MS, ¹⁹F NMR |
| Reagents/Catalysts | Residual fluorinating agents (e.g., DAST, Selectfluor), residual catalysts (e.g., Raney Nickel, Palladium) | Carryover from manufacturing process | ICP-MS (for metals), LC-MS |
| Degradation Products | Oxidation products (e.g., N-oxides), hydrolysis products | Improper storage or handling | HPLC-MS |
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, primarily separating chromatographic techniques for quantification and spectroscopic techniques for structural identification.
Caption: Orthogonal Analytical Workflow for Purity Profiling.
Detailed Experimental Protocols & Methodologies
The following protocols are robust starting points for the analysis of this compound. As per ICH guidelines, these methods must be fully validated to prove they are fit for their intended purpose.[8]
Protocol 1: Reversed-Phase HPLC with UV and MS Detection
This method is the workhorse for quantifying the main component and non-volatile organic impurities. The basic nature of the amine requires a mobile phase modifier to ensure good peak shape and prevent interaction with residual silanols on the column.
-
Rationale: A C18 column provides general-purpose hydrophobic retention. A gradient elution is necessary to separate compounds with a range of polarities. Low pH (using formic acid) ensures the primary amine is protonated, improving peak shape. Mass spectrometry provides essential mass information for peak identification.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| UV Detection | 210 nm (Note: lacks strong chromophore, sensitivity may be low) |
| MS Detection | ESI+, Full Scan (m/z 50-500) |
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A:B to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the commercial sample in the same manner.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the main peak area should be <2.0%.
-
Analysis: Inject the sample and blank (diluent) solutions.
-
Data Processing: Integrate all peaks. Identify impurities based on retention time and mass-to-charge ratio (m/z). Calculate the area percent for each impurity to determine the purity profile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents and low molecular weight synthesis by-products. Due to the polarity of amines, derivatization is sometimes required to improve peak shape and thermal stability, though modern columns can often analyze them directly.[9][10]
-
Rationale: A "5-type" column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for a wide range of analytes. A temperature ramp allows for the separation of compounds with different boiling points. Electron Ionization (EI) provides reproducible fragmentation patterns that can be searched against spectral libraries (e.g., NIST) for tentative identification.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 35-450 |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of ~1 mg/mL.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using a standard addition method or a pre-calibrated method (e.g., USP <467>).
Protocol 3: Multinuclear NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation and can also be used for quantification (qNMR). For a fluorinated compound, ¹⁹F NMR is exceptionally valuable.[11]
-
Rationale: ¹⁹F NMR offers high sensitivity, a wide chemical shift range, and virtually no background signal, making it perfect for detecting and quantifying fluorine-containing impurities.[12][13] ¹H and ¹³C NMR provide the complete structural backbone, while 2D experiments (COSY, HSQC) confirm connectivity.
Experimental Details:
-
¹H NMR: Provides information on the proton environment. The integration of signals can give relative ratios of different components.
-
¹³C{¹H, ¹⁹F} NMR: A ¹³C spectrum with simultaneous decoupling of both proton and fluorine is crucial to simplify the spectrum and observe sharp singlets for each unique carbon, aiding in structural assignment.
-
¹⁹F NMR: This is the key experiment. The main compound will show a distinct signal. Any fluorine-containing impurities (e.g., isomers, degradation products where the fluorine is in a different chemical environment) will appear as separate signals. The relative integration of these signals provides a direct measure of their molar ratio.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard with a known number of fluorine atoms (e.g., trifluorotoluene), the absolute purity of the target compound can be determined with high accuracy by comparing the integrals of the analyte and the standard.
Method Validation: Ensuring Trustworthy Data with ICH Q2(R1)
An analytical method is only useful if its results are reliable. The ICH Q2(R1) guideline provides a framework for validating analytical procedures to demonstrate they are suitable for their intended purpose.[14][15]
Caption: Key Validation Characteristics as per ICH Q2(R1).
A summary of the key validation parameters is provided below. For impurity methods, validation must demonstrate that the procedure can accurately quantify impurities at their specified limits.
| Parameter | Definition | Assessment for Impurity Method |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Spike the sample with known impurities and demonstrate baseline separation. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response. Must be at or below the reporting threshold (e.g., 0.1%). |
| Accuracy | The closeness of test results to the true value. | Spike the sample with known amounts of impurities at different concentrations (e.g., LOQ, 100%, 120% of specification) and measure the recovery. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly. | Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, different analysts). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Analyze a series of solutions with impurity concentrations spanning from the LOQ to 120% of the specification limit. |
| Range | The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity. | Derived from the linearity, accuracy, and precision studies. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.1), column temperature (±2 °C), and flow rate (±5%) and observe the effect on the results. |
Conclusion
The purity assessment of this compound is a multi-faceted process that is fundamental to its application in pharmaceutical R&D. A successful strategy moves beyond a simple assay value and embraces a comprehensive impurity profiling approach. By anticipating potential impurities based on the synthetic route and employing a validated, orthogonal set of analytical techniques—primarily HPLC-MS, GC-MS, and multinuclear NMR—scientists can ensure the quality, consistency, and safety of this critical fluorinated building block. This rigorous analytical diligence is the bedrock upon which safe and effective medicines are built.
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Solubility of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
An In-Depth Technical Guide to the
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. (4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a fluorinated heterocyclic amine that represents a structural motif of increasing interest in medicinal chemistry. This guide provides a comprehensive technical framework for assessing the solubility of this compound and its analogues. In the absence of extensive public experimental data for this specific molecule, this document synthesizes foundational principles with industry-standard protocols for determining both kinetic and thermodynamic solubility. We delve into the predicted physicochemical properties, the nuanced effects of fluorination, and provide detailed, actionable methodologies for robust solubility characterization, intended for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound is a small molecule featuring a fluorinated tetrahydropyran ring, a common scaffold in modern drug design. The introduction of fluorine can significantly modulate key molecular properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] However, these modifications also impact fundamental physicochemical characteristics like solubility, which governs the rate and extent to which a compound dissolves in a given solvent system.
Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to low and erratic absorption, suboptimal in vivo exposure, and challenges in formulation development.[3][4] Therefore, an early and accurate assessment of a compound's solubility profile is paramount. This guide will provide the theoretical underpinnings and practical, step-by-step protocols for characterizing the solubility of this compound, enabling informed decision-making throughout the drug discovery and development pipeline.[5]
Physicochemical Profile: Predicting Solubility Behavior
While specific experimental data for this compound is scarce, we can infer its likely behavior by examining its structure and comparing it to its non-fluorinated parent, (tetrahydro-2H-pyran-4-yl)methanamine.
Key Physicochemical Descriptors:
| Property | This compound | (tetrahydro-2H-pyran-4-yl)methanamine | Causality and Expected Impact on Solubility |
| Molecular Formula | C₆H₁₂FNO | C₆H₁₃NO | The substitution of hydrogen with fluorine slightly increases the molecular weight. |
| Molecular Weight | ~133.16 g/mol | 115.17 g/mol [6] | Higher molecular weight can sometimes correlate with lower solubility. |
| Calculated LogP | Not widely published, but likely higher than the non-fluorinated analogue. | -0.1[6] | The introduction of fluorine generally increases lipophilicity (LogP).[2] A higher LogP often corresponds to lower aqueous solubility. |
| pKa (predicted) | The primary amine (R-CH₂NH₂) will be basic. Fluorine's strong electron-withdrawing effect is expected to lower the pKa of the amine compared to its non-fluorinated counterpart.[7][8] | The pKa of a typical primary amine is ~10-11. | A lower pKa means the compound is less basic. This will affect the pH at which the compound ionizes. As an amine, solubility will be pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble protonated (cationic) form. |
| Hydrogen Bond Donors | 2 (from the -NH₂ group) | 2 (from the -NH₂ group) | The amine group provides hydrogen bond donating capability, which can interact with water molecules, promoting solubility. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Fluorine atoms) | 2 (Oxygen and Nitrogen atoms) | The ether oxygen and the fluorine atom can act as hydrogen bond acceptors, contributing to interactions with protic solvents like water. |
The Fluorine Factor:
The strategic incorporation of a fluorine atom can have complex and sometimes counterintuitive effects on solubility.[1]
-
Increased Lipophilicity : The C-F bond is highly polarized, yet the fluorine atom is not a strong hydrogen bond acceptor. Its introduction often increases the overall lipophilicity of a molecule, which can decrease aqueous solubility.[2][9]
-
pKa Modulation : Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect can significantly lower the pKa of nearby basic groups, such as the primary amine in our title compound.[7][8] This alteration of the ionization profile is a critical factor in pH-dependent solubility.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[10] This is the most accurate and relevant measure for biopharmaceutical classification and formulation development.[11] The "shake-flask" method is the universally accepted gold-standard for this determination.[12]
Experimental Protocol: Shake-Flask Method
This protocol outlines the determination of equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14]
Step 1: Preparation of Buffers
-
Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to construct a pH-solubility profile.[11] Common buffer systems include HCl for acidic pH, acetate for mid-range, and phosphate for neutral pH.[6]
Step 2: Sample Preparation
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Add a precise volume of each pH buffer to the corresponding vials.
Step 3: Equilibration
-
Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[15]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[6] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[11]
Step 4: Separation of Saturated Solution
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration.
-
Methods include centrifugation at high speed or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[13]
Step 5: Quantification
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Dilute the clear, saturated filtrate with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted samples and standards using a validated HPLC-UV or, for higher sensitivity and selectivity, an LC-MS/MS method.[16]
-
Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility at that specific pH and temperature.
Workflow Diagram: Thermodynamic Solubility
Caption: Workflow for Kinetic Solubility by Nephelometry.
Conclusion
The solubility of this compound is a foundational property that will dictate its utility in drug discovery. While direct experimental data is not yet prevalent in the public domain, a robust assessment can be achieved by applying the standardized thermodynamic and kinetic protocols detailed in this guide. Understanding the influence of the fluorine atom on the compound's pKa and lipophilicity is key to interpreting the pH-dependent solubility profile. The methodologies presented here provide a clear and scientifically rigorous path for generating the critical data needed to advance this, or any, promising new chemical entity.
References
- Solubility Screening by UPLC-MS/MS.
- Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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- SOP for pH-Solubility Profiling of Drug Candid
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Fluorine in drug discovery: Role, design and case studies.
- Shake Flask Method Summary. BioAssay Systems. [Link]
- Solubility Screening by UPLC-MS/MS.
- Tactical Applications of Fluorine in Drug Design and Development.
- Kinetic versus thermodynamic solubility tempt
- Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Fluorine Derivatives in Medicine. Iran Chemkraft. [Link]
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An In-depth Technical Guide to the Stability of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a key building block in modern medicinal chemistry, prized for its unique combination of a fluorinated stereocenter and a primary amine function within a saturated heterocyclic system. As with any compound destined for pharmaceutical development, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical overview of the stability of this compound, offering insights into its potential degradation pathways and a practical framework for its stability assessment through forced degradation studies. The methodologies and rationale presented herein are grounded in established principles of physical organic chemistry and aligned with regulatory expectations for drug substance characterization.
Introduction: The Significance of this compound in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved bioavailability, and modulated potency.[1][2] this compound, with its molecular formula C6H12FNO, presents as a valuable synthon, offering a desirable motif for introducing these benefits.[3] Its structure, featuring a primary amine for further functionalization and a fluorinated tetrahydropyran ring, makes it an attractive component for novel therapeutics.
However, the very features that make this molecule attractive also present potential stability challenges. The primary amine is a nucleophilic center susceptible to oxidation and reactions with various electrophiles, while the ether linkage of the pyran ring can be prone to cleavage under acidic conditions. The presence of a fluorine atom on a quaternary carbon generally imparts significant stability to that center, but its electronic influence on the rest of the molecule must be considered.
This guide will dissect the potential chemical liabilities of this compound and provide a robust framework for its stability evaluation.
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these pathways is crucial for developing stability-indicating analytical methods.[4][5]
Oxidative Degradation
Primary amines are particularly susceptible to oxidation, which can proceed through a variety of mechanisms, often involving free radical intermediates.[4][6] For this compound, oxidative stress is expected to target the aminomethyl group.
-
Potential Products:
-
Formation of the corresponding imine, which can subsequently hydrolyze to an aldehyde.
-
Oxidation to an oxime or nitro compound under more aggressive conditions.
-
Coupling reactions to form dimeric impurities.
-
Acid-Catalyzed Degradation
The ether linkage within the tetrahydropyran ring is a potential site for acid-catalyzed hydrolysis. While generally stable, forced acidic conditions can promote ring-opening.
-
Potential Products:
-
Ring-opening to form a fluorinated amino-diol. The stability of the resulting carbocation will influence the reaction rate.
-
Photolytic Degradation
Exposure to UV or visible light can induce photolytic degradation, particularly in the presence of photosensitizers.[4] The C-N and C-O bonds are potential sites for photolytic cleavage.
-
Potential Products:
-
Deamination or fragmentation of the molecule.
-
Thermal Degradation
At elevated temperatures, the molecule may undergo various decomposition reactions. The weakest bonds are most likely to cleave first.
-
Potential Products:
-
Decomposition pathways can be complex and may involve fragmentation of the pyran ring or loss of the aminomethyl group.
-
Figure 1: Predicted Degradation Pathways of this compound under various stress conditions.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development, providing critical insights into the intrinsic stability of a drug substance.[5] These studies are designed to accelerate degradation to generate potential degradation products and validate the stability-indicating nature of analytical methods.[7]
Objectives of the Forced Degradation Study
-
To identify the likely degradation products of this compound.
-
To elucidate the potential degradation pathways.
-
To demonstrate the specificity of the analytical methods used for stability testing.
-
To inform the selection of appropriate storage conditions and packaging.
Experimental Design
The following table outlines a comprehensive forced degradation study design for this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | To challenge the stability of the ether linkage and the amine in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | To assess susceptibility to base-catalyzed degradation, though amines and ethers are generally stable. |
| Oxidation | 3% H₂O₂ | Room Temperature | 6, 12, 24 hours | To evaluate the susceptibility of the primary amine to oxidation.[4] |
| Thermal | Dry Heat | 80°C | 1, 3, 7 days | To assess the intrinsic thermal stability of the molecule. |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | To determine the impact of light exposure on the compound's stability. |
Analytical Methodology
A robust, stability-indicating analytical method is crucial for the successful execution of a forced degradation study. A combination of chromatographic and spectroscopic techniques is recommended.
-
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for these studies. A gradient elution method on a C18 column is a good starting point.
-
Peak Purity Analysis: A Photodiode Array (PDA) detector should be used to assess the peak purity of the parent compound and any degradation products.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass data to aid in determining elemental composition.
-
Quantification: The primary HPLC-UV method should be validated for the quantification of the parent compound and any significant degradants.
Figure 2: A typical workflow for a forced degradation study of this compound.
Data Interpretation and Reporting
-
A summary of the degradation observed under each stress condition.
-
Chromatograms of the stressed samples, clearly indicating the parent peak and all degradation products.
-
A mass balance calculation to account for all the material after degradation.
-
The proposed structures of the major degradation products, supported by mass spectral data.
-
A discussion of the likely degradation pathways.
Conclusion
This compound is a molecule of significant interest in pharmaceutical development. A thorough understanding of its stability profile is a non-negotiable aspect of its progression as a drug candidate. The framework presented in this guide, based on the principles of forced degradation, provides a robust and scientifically sound approach to characterizing its intrinsic stability. By proactively identifying potential degradation pathways and products, researchers can develop stable formulations and ensure the safety and efficacy of future medicines derived from this promising chemical entity.
References
- Patel, Y., & Kumar, V. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Drug Delivery and Therapeutics, 8(5), 18-26.
- ChemBK. (2024, April 9). 4-fluorotetrahydro-2H-Pyran-4-methan amine. ChemBK.
- LookChem. (n.d.). This compound. LookChem.
- MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online.
- Voden, V. G., et al. (n.d.). Investigation into radiation stability of organic fluoro-chlorine compounds. INIS-IAEA.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
- BioProcess International. (2010, October 31). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Islam, M. S., Yusoff, R., Si Ali, B., & Islam, M. N. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences, 11(16), 2929-2936.
- ACS Publications. (2022, February 1). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 179, 623-639.
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Methodological & Application
Application Note: Strategic Incorporation of Fluorinated Moieties via Reductive Amination with (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Introduction: The Value of Fluorinated Scaffolds in Modern Drug Discovery
The synthesis of novel amines remains a cornerstone of medicinal chemistry, as the amine functional group is a key feature in a vast number of pharmaceutical agents. Among the myriad of synthetic tools available, reductive amination stands out for its reliability, broad substrate scope, and operational simplicity in forming crucial carbon-nitrogen bonds.[1][2] This application note focuses on a specialized application of this reaction, utilizing (4-fluorotetrahydro-2H-pyran-4-yl)methanamine , a building block designed to introduce a fluorinated heterocyclic motif into target molecules.
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties.[3][4] The high electronegativity and relatively small size of the fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[5][6] Specifically, the fluorinated tetrahydropyran moiety can serve as a valuable bioisostere for other functional groups, potentially improving oral bioavailability and modulating pKa, while offering a unique three-dimensional structure for probing target binding pockets.[7] This guide provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and practical insights for successfully employing this compound in reductive amination reactions.
Reaction Mechanism: The One-Pot Reductive Amination Pathway
The reductive amination process is a robust, two-stage reaction that is typically performed in a single pot. The reaction initiates with the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine to form a key intermediate, which is then reduced in situ to yield the final secondary amine.
-
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. Under neutral or mildly acidic conditions, this hemiaminal readily dehydrates to form an imine (also known as a Schiff base). The presence of a weak acid can catalyze this step by protonating the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule and forming a more electrophilic iminium ion.
-
Hydride-Mediated Reduction: The imine or iminium ion is then selectively reduced by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[1][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive than other borohydrides like NaBH₄. This attenuated reactivity is crucial, as STAB selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[8][9] This selectivity prevents the wasteful formation of the corresponding alcohol from the carbonyl starting material and allows the entire process to be conveniently carried out in one pot.[1]
Caption: Mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the reductive amination of a generic aldehyde with this compound. This procedure is based on well-established methodologies and should be adapted based on the specific substrate and scale.[2][8]
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Aldehyde or Ketone | Reagent | Standard Supplier | Must be free of water. |
| This compound | ≥95% | e.g., Matrix Scientific[10] | Store under inert gas. |
| Sodium triacetoxyborohydride (STAB) | Reagent | Standard Supplier | Highly moisture-sensitive.[1] |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | Standard Supplier | DCE is often the preferred solvent.[8] |
| Glacial Acetic Acid (optional) | Reagent | Standard Supplier | Use as a catalyst if needed. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Lab Prepared | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| Round-bottom flask, magnetic stirrer, stir bar, septa, needles, argon/nitrogen line | N/A | Lab Supplies | Standard reaction setup. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv., e.g., 0.5 mmol).
-
Reagent Addition: Seal the flask with a rubber septum and purge with an inert atmosphere (argon or nitrogen). Using a syringe, add anhydrous dichloromethane or 1,2-dichloroethane (approx. 0.1 M concentration relative to the limiting reagent).
-
Amine Addition: Add this compound (1.0–1.2 equiv.) to the stirring solution at room temperature.
-
Imine Formation (Optional Catalyst): Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation. For slow or sterically hindered substrates, a catalytic amount of glacial acetic acid (0.1-0.2 equiv.) can be added to accelerate this step.[11]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2–1.5 equiv.) to the mixture portion-wise over 5 minutes. The addition may be slightly exothermic. Ensure the flask remains under a positive pressure of inert gas.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), typically comparing the reaction mixture to spots of the starting materials.[12] Reactions are often complete within 2 to 24 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure secondary amine product.
Caption: Experimental workflow for reductive amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or stalls | 1. Incomplete imine formation (especially with ketones).2. Low quality or wet reducing agent/solvent.3. Steric hindrance in substrates. | 1. Add a catalytic amount of acetic acid.2. Use fresh, anhydrous reagents and solvents.3. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). |
| Low product yield | 1. Inefficient work-up (product loss).2. Competing side reactions.3. Reagent stoichiometry is not optimal. | 1. Ensure thorough extraction from the aqueous phase.2. Confirm the purity of starting materials.3. Re-evaluate the equivalents of amine and STAB used. |
| Alcohol side-product observed | 1. Reducing agent is too reactive or contaminated.2. Presence of excessive water in the reaction. | 1. Ensure high-purity STAB is used. NaBH₄ is not a suitable substitute for one-pot reactions.2. Use anhydrous solvents and handle STAB under inert conditions. |
| Unreacted starting amine remains | 1. Insufficient carbonyl partner.2. Excess amine was scavenged by an acidic workup before extraction. | 1. Use the carbonyl compound as the limiting reagent.2. Basify the aqueous layer thoroughly with NaHCO₃ or K₂CO₃ before extraction. |
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or protic solvents.[13][14] It is also a skin and eye irritant.[15] Handle exclusively under an inert atmosphere and avoid inhalation of dust.[16] In case of a fire, use a Class D dry powder extinguisher; DO NOT use water, CO₂, or foam extinguishers .[13][17]
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.
-
Quenching: The quenching step should be performed slowly and carefully, as the reaction of excess hydride with the aqueous solution will generate gas, leading to pressure buildup if done too quickly in a sealed or poorly vented vessel.
Conclusion
Reductive amination using this compound provides a direct and efficient route for incorporating a valuable fluorinated heterocyclic motif into diverse molecular scaffolds. The use of sodium triacetoxyborohydride ensures high selectivity and allows for a convenient one-pot procedure with broad functional group tolerance. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines presented, researchers in drug discovery and chemical synthesis can effectively leverage this building block to generate novel chemical entities with potentially enhanced pharmacological properties.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, SP-2025;7(2):207-214. [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern advances. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- LookChem. (n.d.). This compound.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Chemsigma. (n.d.). This compound [883442-46-4].
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- The Organic Chem Lab. (2023, March 16).
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Application Notes and Protocols for the Boc-Protection of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Imperative of Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious protection and deprotection of functional groups is a cornerstone of success. The primary amine, a ubiquitous functional group, is a potent nucleophile and a Brønsted-Lowry base. While these properties are often essential for the biological activity of a final drug candidate, they can be detrimental during intermediate synthetic steps, leading to undesired side reactions and diminished yields. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines, prized for its ease of introduction, stability across a broad spectrum of reaction conditions, and facile removal under mild acidic conditions.[1][2]
This application note provides a comprehensive technical guide for the Boc-protection of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, a valuable building block in contemporary drug discovery due to the favorable pharmacological properties often imparted by the fluorinated tetrahydropyran motif. We will delve into the underlying reaction mechanism, provide a detailed and optimized experimental protocol, discuss methods for characterization of the final product, and offer insights into potential challenges and their solutions.
The Reaction Mechanism: A Nucleophilic Acyl Substitution
The protection of this compound with a Boc group proceeds via a nucleophilic acyl substitution reaction. The reagent of choice is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] The reaction can be performed with or without a base, though the inclusion of a mild base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is common to neutralize the in situ generated acidic species and drive the reaction to completion.[3]
The mechanism unfolds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial step forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Decomposition and Proton Transfer: The tert-butyl carbonate anion is unstable and rapidly decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen atom, yielding the final N-Boc protected amine, tert-butyl (4-fluorotetrahydro-2H-pyran-4-yl)methylcarbamate.
The evolution of CO₂ gas provides a significant thermodynamic driving force for the reaction.
Caption: Mechanism of Boc-protection of a primary amine.
Experimental Protocol
This protocol is designed for the efficient and high-yielding Boc-protection of this compound on a 10 mmol scale.
Materials:
-
This compound (10 mmol, 1.33 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 2.40 g, 1.1 equiv)
-
Triethylamine (TEA) (15 mmol, 2.09 mL, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL)
-
Brine (saturated aqueous NaCl solution) (30 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.33 g, 10 mmol). Dissolve the amine in anhydrous dichloromethane (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.09 mL, 15 mmol) to the stirred solution. In a separate container, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL). This removes any remaining triethylamine salts and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
Caption: General experimental workflow for Boc-protection.
Data Summary
| Parameter | Value/Range | Rationale/Reference |
| Starting Material | This compound | - |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard reagent for Boc protection.[3] |
| Equivalents of Boc₂O | 1.05 - 1.2 eq. | A slight excess ensures complete reaction. |
| Base | Triethylamine (TEA) or NaHCO₃ | TEA is a common organic base; NaHCO₃ is used in aqueous/biphasic systems.[3] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are generally effective.[4] |
| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient for this reaction. |
| Reaction Time | 1 - 12 hours | Dependent on substrate and conditions; monitor by TLC. |
| Typical Yield | > 90% | High yields are expected for this transformation. |
Characterization of tert-butyl (4-fluorotetrahydro-2H-pyran-4-yl)methylcarbamate
Successful synthesis of the target compound can be confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The most definitive evidence for a successful Boc protection is the appearance of a sharp singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum, integrating to nine protons, which corresponds to the tert-butyl group.[5] Other expected signals include a broad singlet for the N-H proton of the carbamate, and multiplets for the methylene protons of the tetrahydropyran ring and the aminomethyl group. The protons on the carbon alpha to the nitrogen (the -CH₂-NHBoc group) will typically experience a downfield shift compared to the starting amine.[5]
¹³C NMR Spectroscopy: Key signals in the ¹³C NMR spectrum will confirm the structure. Expect a signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the three methyl carbons of the Boc group.[6][7] The carbonyl carbon of the carbamate will appear at approximately 155-156 ppm.[6][7] The carbon bearing the fluorine atom will show a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the characteristic N-H stretching vibrations of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region).[8] New, prominent absorptions will appear, including a strong C=O stretching band for the carbamate carbonyl group around 1680-1710 cm⁻¹ and an N-H stretching vibration for the carbamate at approximately 3300-3400 cm⁻¹.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecule [M+H]⁺. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and a subsequent loss of CO₂ (44 Da).[7]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Steric hindrance of the amine.- Inactive Boc₂O reagent. | - Extend the reaction time and monitor by TLC.- Gently warm the reaction mixture (e.g., to 40 °C).- Use fresh Boc₂O. |
| Formation of Di-Boc Product | - Use of excess Boc₂O and a strong base. | - Use a stoichiometric amount or only a slight excess (1.05 eq.) of Boc₂O.- Use a milder base like NaHCO₃. |
| Difficult Purification | - Presence of unreacted Boc₂O or byproducts. | - During work-up, wash the organic layer with a dilute solution of aqueous NaOH to hydrolyze excess Boc₂O.- Ensure thorough aqueous washes to remove all water-soluble impurities. |
| Low Yield | - Amine starting material is a salt (e.g., HCl salt).- Loss of product during aqueous work-up. | - Ensure an adequate amount of base is used to neutralize the amine salt and drive the reaction.- Minimize the number of aqueous extractions and ensure the organic solvent is appropriate for the product's polarity. |
References
- Wiley-VCH. (2008). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Tao, H., et al. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- NIH. (n.d.). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.
- The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- The Royal Society of Chemistry. (n.d.). 2 - Supporting Information.
- PubChem. (n.d.). tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate.
- Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- PubChem. (n.d.). 4-Aminomethyltetrahydropyran.
- ACS Publications. (n.d.). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate.
- NIH. (n.d.). Terbucarb.
- PubChemLite. (n.d.). Tert-butyl ((4-aminotetrahydro-2h-pyran-4-yl)methyl)carbamate.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Buy tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate | 1350734-62-1 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the N-Alkylation of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Introduction
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a valuable fluorinated building block in contemporary drug discovery and medicinal chemistry. The introduction of the fluorinated tetrahydropyran motif can impart favorable pharmacokinetic and pharmacodynamic properties to lead compounds, such as improved metabolic stability, enhanced binding affinity, and modulated basicity. The primary amine functionality serves as a key handle for diversification through N-alkylation, enabling the exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.
This comprehensive guide provides detailed application notes and robust protocols for the successful N-alkylation of this compound. We will delve into the two most prevalent and effective strategies: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, potential challenges, and purification strategies will be discussed to ensure reproducible and high-yielding transformations.
Chemical Principles and Mechanistic Considerations
The N-alkylation of a primary amine, such as this compound, involves the formation of a new carbon-nitrogen bond. The choice of strategy is dictated by the desired substituent, the scalability of the reaction, and the desired level of control over the reaction outcome.
Reductive Amination: A Controlled Approach
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and inherent control over the degree of alkylation.[1][2][3] This one-pot, two-step process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine.[1][2]
The key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylation methods.[2] The product of the initial alkylation, a secondary amine, is generally less reactive towards the carbonyl compound than the starting primary amine under the reaction conditions, thus minimizing the formation of tertiary amines.
The reaction proceeds under neutral or weakly acidic conditions.[1] A critical component is the choice of a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation.[2]
Direct Alkylation: A Classical SN2 Approach
Direct alkylation involves the reaction of the primary amine with an alkyl halide (or other electrophiles with a good leaving group) in the presence of a base. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.[4]
While seemingly straightforward, this method is often plagued by a lack of selectivity. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially even a quaternary ammonium salt.[4] Controlling the stoichiometry and reaction conditions is therefore critical to favor mono-alkylation. The use of a large excess of the primary amine can help to statistically favor the desired mono-alkylation product.[5]
Experimental Protocols
Method 1: Reductive Amination
This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting amine |
| Aldehyde or Ketone | 1.0 - 1.2 | Alkylating agent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 | Reducing agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | Anhydrous solvent |
| Acetic Acid (optional) | catalytic | Catalyst for imine formation |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | Quenching agent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | Drying agent |
| Silica Gel | - | Stationary phase for column chromatography |
| Hexanes/Ethyl Acetate or DCM/Methanol | - | Eluent for column chromatography |
Step-by-Step Protocol:
-
Imine Formation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
-
Add the aldehyde or ketone (1.0-1.2 eq) to the solution. If the carbonyl compound is less reactive, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Be mindful of a potential mild exotherm.
-
Continue stirring at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate or DCM/methanol, is typically effective. The polarity of the eluent will depend on the nature of the introduced alkyl group. For basic amine products that may streak on silica, deactivating the silica gel with triethylamine (0.5-1% in the eluent) or using basic alumina can improve separation.[6][7]
Diagram of Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination.
Method 2: Direct Alkylation with Alkyl Halides
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide. Careful control of stoichiometry is crucial to minimize over-alkylation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 - 3.0 | Starting amine (excess may be used) |
| Alkyl Halide (Br, I) | 1.0 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 (K₂CO₃) or 1.5 - 2.0 (DIPEA) | Base |
| Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) | - | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | - | Extraction solvent |
| Water | - | Washing agent |
| Brine | - | Washing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying agent |
| Silica Gel or Alumina (basic) | - | Stationary phase for column chromatography |
| Hexanes/Ethyl Acetate or DCM/Methanol | - | Eluent for column chromatography |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0-3.0 eq) and the base (K₂CO₃ or DIPEA) to the chosen anhydrous solvent (ACN or DMF) to a concentration of 0.1-0.2 M.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove the DMF.
-
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Given the basic nature of the product and potential byproducts, using basic alumina or triethylamine-deactivated silica gel is highly recommended to achieve good separation and prevent product loss on the column.[6][7]
Diagram of Direct Alkylation Workflow
Caption: Workflow for direct N-alkylation with an alkyl halide.
Field-Proven Insights and Troubleshooting
-
Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 4-position of the tetrahydropyran ring is expected to slightly decrease the basicity and nucleophilicity of the primary amine compared to its non-fluorinated analog. This effect is generally modest as the fluorine is several bonds away from the nitrogen atom. However, for less reactive alkylating agents, slightly longer reaction times or higher temperatures may be required.
-
Steric Hindrance: The tetrahydropyran ring presents a degree of steric bulk around the primary amine. While not exceptionally hindered, this can influence the rate of reaction, particularly with bulky carbonyl compounds in reductive amination or sterically demanding alkyl halides in direct alkylation.[8][9][10]
-
Choice of Reducing Agent in Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium cyanoborohydride (NaBH₃CN) as it is less toxic and the reaction can often be performed without strict pH control. NaBH(OAc)₃ is particularly effective for the reductive amination of ketones.
-
Controlling Over-alkylation in Direct Alkylation: To favor mono-alkylation, using an excess of the primary amine (2-3 equivalents) is a common strategy. Alternatively, employing a bulky, non-nucleophilic base like DIPEA can be advantageous over inorganic bases like K₂CO₃ in some cases.
-
Purification of Basic Amines: As previously mentioned, the purification of amines by standard silica gel chromatography can be challenging due to interactions with acidic silanol groups, leading to peak tailing and potential product decomposition. Using a mobile phase containing a small amount of a volatile amine (e.g., 0.5-1% triethylamine) can significantly improve the chromatography. Alternatively, using a different stationary phase such as basic alumina or commercially available amine-functionalized silica is a robust solution.[6][7] Reversed-phase chromatography can also be an effective purification method for polar, ionizable amines.[7]
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery. Reductive amination stands out as the method of choice for a controlled and high-yielding synthesis of a diverse range of N-alkylated derivatives. Direct alkylation, while simpler in concept, requires careful optimization to achieve selectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform these important reactions and to troubleshoot potential challenges, thereby accelerating the drug development process.
References
- Ju, Y., & Varma, R. S. (2004).
- Zheng, Z., van der Werf, A., Deliaval, M., & Selander, N. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2791–2796.
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Application Note: Strategic Incorporation of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine in the Synthesis of Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Innovation in Kinase Inhibitor Design
Protein kinases remain one of the most critical target classes in modern drug discovery, with numerous approved small-molecule inhibitors revolutionizing the treatment of cancer and other diseases.[1][2] The relentless pursuit of novel kinase inhibitors is driven by the need for enhanced selectivity, improved pharmacokinetic profiles, and strategies to overcome acquired resistance. A key approach in medicinal chemistry is the use of "privileged scaffolds" and strategic functionalization to optimize drug-like properties.
The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity.[3][4][5][6] The unique electronic properties of the C-F bond can shield adjacent sites from metabolic attack and alter the pKa of nearby functional groups, leading to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]
Concurrently, saturated heterocycles like the tetrahydropyran (THP) ring have gained prominence as versatile scaffolds that provide three-dimensional diversity and can improve solubility and other physicochemical properties compared to their carbocyclic or aromatic counterparts.[8][9] This application note details the strategic use of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine , a building block that synergistically combines the benefits of a fluorinated gem-difluoro motif and a THP core, as a powerful tool for the synthesis of advanced kinase inhibitors.
Profile of the Building Block: this compound
This building block offers a primary amine "handle" for straightforward incorporation into lead compounds via robust and well-understood chemical transformations. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1228875-13-5 | [10] |
| Molecular Formula | C₆H₁₂FNO | [11] |
| Molecular Weight | 133.16 g/mol | N/A |
| Appearance | White to pale yellow crystal or liquid | [11] |
| Boiling Point | ~198 °C | [12] |
| Solubility | Soluble in organic solvents like ethanol, ether, and DCM; sparingly soluble in water. | [11] |
| Storage | 2-8°C, under inert atmosphere | [12] |
Safety and Handling: As a primary amine, this compound is expected to be corrosive and can cause skin and eye irritation.[13] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is incompatible with strong oxidizing agents and strong acids.[13]
The Strategic Rationale: Why Use This Fluorinated THP Building Block?
The decision to incorporate this compound into a kinase inhibitor scaffold is based on several key medicinal chemistry principles that aim to enhance drug-like properties.
-
Metabolic Shielding: The fluorine atom, being highly electronegative, can protect the adjacent C-4 position and the aminomethyl group from oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can increase the half-life and oral bioavailability of the final compound.[5][6]
-
pKa Modulation: The electron-withdrawing effect of the fluorine atom lowers the basicity (pKa) of the primary amine. This can be crucial for optimizing interactions within the ATP-binding pocket of a kinase, potentially reducing off-target effects related to excessive basicity and improving cell permeability.
-
Conformational Rigidity and Vectorial Projection: The THP ring acts as a rigid, non-planar scaffold. It projects the aminomethyl group into solvent space in a well-defined orientation, allowing for precise targeting of interactions with the solvent-exposed regions of the kinase hinge or ribose-binding pocket.
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the molecule compared to a corresponding cyclohexane or cyclopentane ring.[9] This is a critical factor in developing orally bioavailable drugs.
Figure 1: Conceptual advantages of using the fluorinated THP building block.
Experimental Protocols: Amide and Urea Bond Formation
The primary amine of this compound is an excellent nucleophile for forming stable amide or urea linkages, which are ubiquitous in kinase inhibitors.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Figure 2: Workflow for a standard HATU-mediated amide coupling reaction.
Materials
| Reagent | CAS Number | Purpose |
|---|---|---|
| Kinase Scaffold Carboxylic Acid | Varies | Substrate |
| This compound | 1228875-13-5 | Nucleophile |
| HATU | 148893-10-1 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Base |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction Solvent |
| Saturated aq. NaHCO₃ | 144-55-8 | Quenching/Wash |
| Brine | N/A | Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Varies | Drying Agent |
Step-by-Step Methodology
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the kinase scaffold carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes to allow for the formation of the activated ester.
-
In a separate vial, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction flask.
-
Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Self-Validation and Quality Control
-
Expected Outcome: A clean conversion to the desired amide product.
-
¹⁹F NMR: The product should exhibit a characteristic singlet or triplet (depending on coupling to adjacent protons) in the ¹⁹F NMR spectrum, confirming the incorporation of the fluorinated moiety.
-
¹H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton, along with characteristic shifts for the THP and aminomethyl protons.
-
Mass Spectrometry: The observed mass in the LC-MS analysis should correspond to the calculated exact mass of the target molecule.
Protocol 2: Synthesis of a Urea Linkage
This protocol details the reaction of the amine with an isocyanate to form a urea, a common structural motif in kinase inhibitors like Sorafenib.[14]
Materials
| Reagent | CAS Number | Purpose |
|---|---|---|
| Kinase Scaffold Isocyanate | Varies | Substrate |
| This compound | 1228875-13-5 | Nucleophile |
| Anhydrous Dichloromethane (DCM) or THF | Varies | Solvent |
| Triethylamine (TEA) (Optional) | 121-44-8 | Base |
Step-by-Step Methodology
-
Dissolve the kinase scaffold isocyanate (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add this compound (1.1 eq) to the solution. A catalytic amount of TEA can be added to facilitate the reaction if needed.
-
Stir the mixture at room temperature and monitor by TLC or LC-MS. These reactions are often rapid (0.5-3 hours).
-
If a precipitate forms, it is often the desired product. It can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography or recrystallization.
Application Example: Synthesis of a Hypothetical ERK2 Inhibitor
To illustrate the utility of this building block, we propose a synthesis of a hypothetical ERK2 inhibitor based on a known pyrazolopyridine scaffold.[15] The key step involves the amide coupling of a core acid with our fluorinated amine.
Synthetic Scheme
A pyrazolopyridine carboxylic acid intermediate (prepared via literature methods) is coupled with this compound using the HATU coupling protocol described above.
Hypothetical Data for Final Compound
| Parameter | Result |
|---|---|
| Overall Yield | 75% (for the final coupling step) |
| Purity (LC-MS) | >98% |
| ¹H NMR | Conforms to structure |
| ¹⁹F NMR | -175.2 ppm (s) |
| MS (ESI+) m/z | Calculated: [M+H]⁺, Found: [M+H]⁺ |
This example demonstrates how the building block can be seamlessly integrated into a complex drug-like molecule, providing a key interaction motif while imparting desirable physicochemical properties. The fluorine atom and THP ring contribute to a favorable property profile for potential advancement in a drug discovery program.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of modern kinase inhibitors. Its unique structure combines the metabolic stability offered by a geminal fluorine with the favorable conformational and solubility properties of a tetrahydropyran ring. The straightforward reactivity of its primary amine handle allows for its efficient incorporation into lead scaffolds using standard, robust protocols. Researchers and drug development professionals can leverage this reagent to accelerate the design and synthesis of next-generation kinase inhibitors with enhanced selectivity and superior pharmacokinetic profiles.
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Application Notes and Protocols: The Strategic Incorporation of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine in the Synthesis of Novel GPCR Ligands
Introduction: The Advantage of Fluorinated Saturated Heterocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. G protein-coupled receptors (GPCRs), the largest family of cell surface receptors, are the target of a significant portion of all approved drugs.[1] The design of ligands that can modulate these receptors with high affinity and selectivity is a central goal for researchers in drug development. A key strategy in achieving this is the incorporation of unique chemical scaffolds that impart favorable properties to the ligand.
Among these, fluorinated saturated heterocycles have emerged as particularly valuable building blocks.[2][3] The introduction of fluorine can significantly enhance metabolic stability due to the strength of the C-F bond, and it can modulate the lipophilicity and basicity of nearby functional groups, thereby improving membrane permeability and oral bioavailability.[4][5] The tetrahydropyran (THP) motif, a saturated six-membered oxygen-containing heterocycle, is frequently employed to improve aqueous solubility and reduce metabolic degradation.[6]
This application note focuses on the utility of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine , a building block that synergistically combines the benefits of both fluorination and a saturated heterocyclic core. We will provide a detailed examination of its properties and present robust protocols for its incorporation into a representative GPCR ligand, followed by methods for evaluating the ligand's biological activity.
Physicochemical Properties and Strategic Advantages of the (4-fluorotetrahydro-2H-pyran-4-yl)methylamino Moiety
The (4-fluorotetrahydro-2H-pyran-4-yl)methylamino group offers several advantages as a component of a GPCR ligand:
-
Metabolic Stability: The strong carbon-fluorine bond at the 4-position of the tetrahydropyran ring enhances resistance to oxidative metabolism, which can prolong the in vivo half-life of the drug.[4][7]
-
Modulated Lipophilicity and Solubility: The polar oxygen atom within the tetrahydropyran ring can improve aqueous solubility, a desirable trait for oral drug administration. The fluorine atom can subtly modulate the molecule's overall lipophilicity, influencing its ability to cross cellular membranes and the blood-brain barrier.[3]
-
Conformational Rigidity and Vectorial Projection: The tetrahydropyran ring provides a conformationally restricted scaffold. The aminomethyl group projects from a quaternary, fluorinated carbon, presenting a well-defined vector for interaction with the GPCR binding pocket. This can lead to increased binding affinity and selectivity.
-
Bioisosteric Replacement: The 4-fluoro-4-(aminomethyl)tetrahydropyran motif can serve as a bioisostere for other groups, such as a gem-dimethyl or isopropyl group, while introducing the benefits of fluorination and improved solubility.[8][9]
| Property | Value | Source |
| CAS Number | 883442-46-4 | [10] |
| Molecular Formula | C6H12FNO | N/A |
| Molecular Weight | 133.16 g/mol | N/A |
| Boiling Point | 198 °C | [10] |
| LogP | 0.49740 | [10] |
Synthetic Protocols for GPCR Ligand Elaboration
To illustrate the practical application of this compound, we will detail the synthesis of a representative hypothetical GPCR ligand, "Ligand-X ," via two common and robust synthetic transformations: reductive amination and amide bond formation.
Workflow for the Synthesis of "Ligand-X"
Caption: Synthetic workflow for "Ligand-X"
Part 1: Synthesis of the Intermediate Amine via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[11] This protocol describes the reaction of an aromatic aldehyde with this compound to form a secondary amine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mildness and tolerance of a wide range of functional groups.[12]
Protocol 1: Reductive Amination
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq).
-
Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration).
-
-
Reaction Assembly:
-
To the stirred solution of the aldehyde, add this compound (1.1 eq).
-
Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure intermediate secondary amine.
-
Part 2: Synthesis of the Final Ligand via Amide Coupling
Amide bond formation is another fundamental transformation in drug synthesis.[13] Here, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.[14]
Protocol 2: Amide Coupling with HATU
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) (approximately 0.1 M).
-
-
Carboxylic Acid Activation:
-
To the stirred solution, add HATU (1.2 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active ester.
-
-
Amine Addition:
-
Add a solution of the intermediate amine from Protocol 1 (1.1 eq) in a minimal amount of DMF to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS until the intermediate amine is consumed (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous solution of lithium chloride (LiCl) to remove DMF.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final "Ligand-X."
-
| Reaction Step | Reactants | Reagents | Solvent | Typical Yield |
| Reductive Amination | Ar-CHO, this compound | NaBH(OAc)₃ | DCE | 70-90% |
| Amide Coupling | Intermediate Amine, R-COOH | HATU, DIPEA | DMF | 75-95% |
Protocols for Biological Evaluation of GPCR Ligands
Once synthesized, "Ligand-X" must be evaluated for its ability to bind to and modulate the function of its target GPCR. The following are standard, robust protocols for these assessments.
GPCR Signaling Pathways Overview
GPCRs transduce extracellular signals into intracellular responses through a variety of signaling pathways, primarily mediated by heterotrimeric G proteins (Gα, Gβ, Gγ).[15][16] The specific Gα subunit (e.g., Gαs, Gαi, Gαq) determines the downstream signaling cascade.[17]
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- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Carboxylic Acid Coupling for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, underpinning the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides a comprehensive overview of the most prevalent and effective experimental procedures for coupling carboxylic acids with amines. As a senior application scientist, this document moves beyond a simple recitation of protocols, offering in-depth explanations of the underlying reaction mechanisms, the rationale behind reagent selection, and practical, field-tested insights to empower researchers to make informed decisions in their synthetic endeavors. We will explore the chemistry and application of carbodiimides, uronium and phosphonium salts, mixed anhydrides, and acid chlorides, complete with detailed, step-by-step protocols and troubleshooting guidance to ensure robust and reproducible outcomes.
Introduction: The Ubiquity and Challenge of Amide Bond Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process that is kinetically hindered at ambient temperatures. The primary obstacle is the rapid acid-base reaction between the two functional groups, which deactivates the amine nucleophile.[3][4] Consequently, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents. The ideal coupling process should be high-yielding, rapid, and minimize side reactions, particularly the racemization of chiral centers, a critical consideration in peptide and pharmaceutical synthesis.[5][6] This guide will dissect the most common strategies to achieve this transformation efficiently and reliably.
Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents that facilitate amide bond formation by activating the carboxylic acid.[4][7][8]
Mechanism of Action
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.[4][7]
Caption: Carbodiimide-mediated amide bond formation.
A significant side reaction is the hydrolysis of the O-acylisourea intermediate in the presence of water, which regenerates the carboxylic acid.[3][7] To mitigate this and to suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often employed.[7] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to hydrolysis and reacts more cleanly with the amine.[7]
Comparative Overview of Common Carbodiimides
| Reagent | Structure | Key Characteristics |
| DCC | Dicyclohexylcarbodiimide | Insoluble in water, byproduct (DCU) is also insoluble in most organic solvents, facilitating removal by filtration.[9] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, making it ideal for biological applications. The urea byproduct is also water-soluble and easily removed by aqueous workup.[7][10] |
Experimental Protocol: General Procedure for EDC/NHS Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Activation: Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS-ester.
-
Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Uronium and Phosphonium Salt Coupling Reagents
Uronium and phosphonium salts, such as HATU, HBTU, and PyBOP, are highly efficient coupling reagents that have gained widespread use, particularly in solid-phase peptide synthesis.[5][11] They are generally more reactive and lead to faster reaction times and lower rates of racemization compared to carbodiimides alone.[6][12]
Mechanism of Action
These reagents react with the carboxylate anion to form an active ester, which then reacts with the amine. For uronium reagents like HATU, the active species is an OAt-active ester.[13]
Caption: General mechanism for HATU-mediated coupling.
Comparison of Common Uronium and Phosphonium Reagents
| Reagent | Class | Key Characteristics |
| HATU | Uronium/Aminium Salt | Highly efficient, especially for sterically hindered amino acids.[12] Known to suppress racemization.[5] |
| HBTU | Uronium/Aminium Salt | A common and effective coupling reagent, though sometimes less reactive than HATU.[5] |
| PyBOP | Phosphonium Salt | Generally effective but may lead to more side products compared to HATU.[5] |
Experimental Protocol: General Procedure for HATU Coupling
-
Pre-activation: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3] Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Mixed Anhydride Method
The mixed anhydride method is a classical and effective technique for amide bond formation, particularly in peptide synthesis.[14][15] It involves the activation of a carboxylic acid by forming a mixed anhydride with a more reactive acid derivative, typically an alkyl chloroformate.[14]
Mechanism of Action
The carboxylic acid is deprotonated by a base and reacts with an alkyl chloroformate (e.g., isobutyl chloroformate) to form a mixed carboxylic-carbonic anhydride. This anhydride is then attacked by the amine at the more electrophilic carbonyl carbon of the original carboxylic acid to yield the amide.[15]
Experimental Protocol: Mixed Anhydride Coupling
-
Anhydride Formation: Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous Tetrahydrofuran (THF). Cool the solution to -15 °C. Add N-methylmorpholine (NMM, 1.0 equivalent) followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the mixture at -15 °C for 5-10 minutes.[15]
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and NMM (1.0 equivalent) in anhydrous THF. Add this solution to the pre-formed mixed anhydride.[15]
-
Reaction: Allow the reaction to proceed at -15 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.[15]
-
Work-up: Remove the solvent under reduced pressure.[15] The subsequent work-up will depend on the properties of the product but generally involves an aqueous work-up similar to the previously described methods.
Acid Chloride Method
The formation of an amide via an acid chloride is a robust and widely used method.[16] It involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine.[17]
Mechanism of Action
The carboxylic acid is first converted to an acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[16] The highly electrophilic acid chloride then reacts rapidly with the amine to form the amide.[1]
Experimental Protocol: Two-Step Acid Chloride Coupling
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2-1.5 equivalents) to the carboxylic acid (1.0 equivalent) either neat or in an inert solvent like DCM. A catalytic amount of DMF can be added to accelerate the reaction. Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases.
-
Isolation of Acid Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution in an ice bath. Add a solution of the amine (1.0 equivalent) and a base such as triethylamine or DIPEA (1.1 equivalents) dropwise.
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Perform an aqueous work-up as described in the previous protocols.
Troubleshooting Common Issues in Amide Coupling Reactions
| Issue | Potential Causes | Recommended Solutions |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine via protonation.- Steric hindrance.- Hydrolysis of the activated intermediate.[3] | - Increase the equivalents of the coupling reagent.- Ensure the use of a non-nucleophilic base to scavenge protons.- Consider a more potent coupling reagent (e.g., HATU for hindered couplings).[18]- Use anhydrous solvents and reagents.[3] |
| Racemization | - Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures. | - Use racemization-suppressing additives like HOBt or HOAt.[3]- Perform the reaction at lower temperatures.[3] |
| Side Reactions | - Guanidinium formation with uronium/aminium reagents.- Formation of N-acylurea with carbodiimides. | - Ensure proper order of addition (pre-activate the acid before adding the amine).- Use additives like HOBt or NHS to trap the O-acylisourea intermediate. |
Conclusion
The choice of a carboxylic acid coupling method is a critical decision in the design of a synthetic route. A thorough understanding of the mechanisms, advantages, and limitations of each approach is paramount for success. This guide has provided a detailed overview of the most common and effective methods, from the workhorse carbodiimides to the highly efficient uronium salts. By carefully considering the nature of the substrates, the desired reaction conditions, and potential side reactions, researchers can select the optimal protocol to achieve their synthetic goals.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Boc Sciences.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6485–6489.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- MDPI. (2017). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
- BenchChem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
- Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- ACS Publications. (2018). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- ResearchGate. (2008). Amide bond formation: Beyond the myth of coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Common Organic Chemistry. (n.d.).
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- Canadian Science Publishing. (1983). Mixed anhydrides in peptide synthesis.
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- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- Google Patents. (1972). Mixed anhydride method of preparing peptides.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). An In-Depth Technical Guide to Mixed Anhydrides in Organic Chemistry. BenchChem.
- YouTube. (2020).
- Royal Society of Chemistry. (2023).
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- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- amphoteros. (2014).
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts.
- Reddit. (2022). amide coupling help. r/Chempros.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
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Application Notes & Protocols for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine in Synthetic Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a key building block in contemporary medicinal chemistry. Its structure incorporates two highly sought-after motifs: a tetrahydropyran (THP) ring and a geminal aminomethyl group substituted with fluorine. The THP scaffold is a well-regarded bioisostere for various functional groups and is known to enhance aqueous solubility and metabolic stability, while reducing lipophilicity in drug candidates.[1][2] The introduction of a fluorine atom at the quaternary center can further block metabolic oxidation and modulate the basicity (pKa) of the primary amine, providing medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.[3]
This guide provides an in-depth exploration of the key reaction conditions for this versatile amine, offering detailed protocols and mechanistic insights for its application in amide bond formation and reductive amination – two of the most fundamental transformations in the synthesis of pharmaceutical agents.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 883442-46-4; 1228875-13-5 | [4][5][6] |
| Molecular Formula | C₆H₁₂FNO | [4] |
| Molecular Weight | 133.16 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | Inferred |
| Boiling Point | ~180 °C at 760 mmHg (estimated for non-fluorinated analog) | |
| Primary Hazard | Corrosive | [7] |
Core Synthetic Applications: Building Complexity
As a primary amine, this compound serves as a nucleophile in a variety of essential C-N bond-forming reactions. Its utility is most pronounced in constructing amide and secondary amine linkages, which are ubiquitous in biologically active molecules.
Figure 1: Key synthetic routes using the target amine.
Application 1: Amide Bond Formation via Activated Carboxylic Acids
The formation of an amide bond is arguably the most common reaction in drug discovery. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, requiring activation of the carboxylic acid. Modern coupling agents provide a mild and efficient means to facilitate this transformation, minimizing side reactions and preserving stereochemical integrity.
Mechanistic Rationale & Choice of Reagents:
The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is a gold standard.
-
Acid Activation: The carboxylic acid is first activated by HATU to form a highly reactive acyl-O-pyridinium intermediate. This is a superior leaving group compared to the hydroxyl group of the parent acid.
-
Role of the Base: DIPEA is crucial for deprotonating the carboxylic acid and the protonated amine, preventing the formation of unreactive ammonium carboxylate salts and ensuring the amine remains a potent nucleophile.
-
Nucleophilic Attack: The primary amine of this compound attacks the activated carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases the HOAt byproduct.
Figure 2: Workflow for HATU-mediated amide coupling.
Protocol: General Procedure for HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add this compound (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Typical Condition | Rationale |
| Solvent | DMF, DCM | Aprotic, polar solvents that solubilize reactants. |
| Base | DIPEA, N-Methylmorpholine | Non-nucleophilic; prevents side reactions. |
| Temperature | 0 °C to Room Temp. | Mild conditions preserve sensitive functional groups. |
| Stoichiometry | Amine:Acid:HATU ≈ 1.05:1.0:1.1 | A slight excess of amine and coupling agent drives the reaction. |
| Expected Yield | 75-95% | Highly dependent on the steric and electronic nature of the acid. |
Application 2: Reductive Amination
Reductive amination is a powerful and versatile method for synthesizing secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[8][9] The process typically involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Mechanistic Rationale & Choice of Reagents:
The "one-pot" direct reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred method due to its mildness and broad functional group tolerance.[10]
-
Imine/Iminium Formation: The primary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine. In the presence of a mild acid (often acetic acid, or generated from the reagent itself), the imine is protonated to form a more electrophilic iminium ion.
-
Selective Reduction: STAB is a mild hydride donor that is particularly effective at reducing the polarized iminium ion C=N bond while being slow to reduce the starting aldehyde or ketone. This selectivity is key to the success of the one-pot reaction.[11]
-
Product Formation: Hydride transfer from STAB to the iminium carbon results in the formation of the target secondary amine.
Figure 3: Key steps in one-pot reductive amination.
Protocol: General Procedure for Reductive Amination with STAB
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0-1 eq)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Setup: To a clean, dry reaction vessel, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). Dissolve the components in anhydrous DCE or DCM (approx. 0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add STAB (1.5 eq) to the mixture in portions. The addition can be exothermic and may cause gas evolution.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the pure secondary amine.
| Parameter | Typical Condition | Rationale |
| Solvent | DCE, DCM, THF | Non-protic solvents that do not compete with the reducing agent. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for iminium ions over carbonyls.[10] |
| Temperature | Room Temperature | Sufficient for most substrates; avoids over-reduction. |
| Acid Catalyst | Acetic Acid (optional) | Catalyzes imine formation, especially for ketones. |
| Expected Yield | 60-90% | Generally higher for aldehydes than for sterically hindered ketones. |
Safety & Handling
Like many primary amines, this compound should be handled with care. It is classified as a corrosive material.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and organic synthesis.[12] Its unique structural features allow for the creation of novel chemical entities with potentially improved pharmacological profiles. The protocols detailed in this guide for amide coupling and reductive amination represent robust and reliable methods for incorporating this scaffold, providing a solid foundation for researchers to build upon in their synthetic endeavors.
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Application Note: A Scalable, Process-Safe Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Abstract
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a pivotal building block in contemporary medicinal chemistry, where the strategic incorporation of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] This application note provides a comprehensive, scalable, and robust protocol for the synthesis of this key intermediate, designed for researchers and process chemists in drug development. The narrative focuses on a reductive amination pathway, emphasizing the rationale behind procedural choices, critical process parameters for scale-up, and stringent safety protocols. We present a self-validating methodology that ensures high yield and purity, supported by detailed analytical procedures and in-depth safety considerations.
Introduction and Strategic Overview
The synthesis of fluorinated aliphatic amines presents unique challenges, particularly when scaling from the bench to pilot plant production.[2] The target molecule, this compound, combines a fluorinated quaternary center with a primary amine, functionalities that demand a carefully orchestrated synthetic strategy to avoid side reactions and ensure safety.
Our selected strategy is a direct reductive amination of a ketone precursor, tetrahydro-4H-pyran-4-one. This approach is advantageous for its convergence and atom economy. However, direct amination is often challenging. A more robust and controllable industrial approach involves the conversion of the ketone to a nitrile intermediate, followed by a high-fidelity reduction to the desired primary amine. This two-step process offers superior control over impurity profiles and is more amenable to large-scale execution.
This guide will focus on the critical second step: the scalable reduction of 4-fluorotetrahydro-2H-pyran-4-carbonitrile to the target amine. We will detail a procedure using Sodium Borohydride, a cost-effective and manageable reducing agent for large-scale operations, with a focus on process safety and optimization.[3]
Synthetic Pathway and Mechanistic Considerations
The overall synthetic transformation from a readily available starting material is illustrated below. The key focus of this protocol is the final reduction step.
Figure 1: Proposed synthetic pathway.
The reduction of a nitrile to a primary amine using sodium borohydride typically requires a co-reagent or catalyst, such as cobalt chloride or nickel chloride, and is performed in an alcoholic solvent. The mechanism involves the coordination of the metal salt to the nitrile, which activates it towards hydride attack from NaBH₄. The resulting N-boryl-metal-imine intermediate is then further reduced to the amine. Careful control of temperature and addition rates is paramount to manage the exothermic nature of the reaction and the concurrent evolution of hydrogen gas.[4][5]
Scale-Up Process Chemistry & Parameter Optimization
Scaling the nitrile reduction requires careful consideration of several factors beyond simply multiplying reagent quantities.
Table 1: Key Reagents and Rationale for Selection
| Reagent/Solvent | Role | Molar Equivalents | Rationale for Scale-Up |
| 4-fluorotetrahydro-2H-pyran-4-carbonitrile | Starting Material | 1.0 | N/A |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 3.0 - 4.0 | Cost-effective, solid, and relatively stable hydride source. Its reactivity can be moderated by solvent choice and temperature.[6] |
| Cobalt(II) Chloride (CoCl₂) | Catalyst | 0.1 - 0.2 | Activates the nitrile group, enabling reduction by the milder NaBH₄. Provides a more selective and controlled reaction compared to harsher reagents like LAH. |
| Methanol (MeOH) | Solvent | 10 - 15 volumes | Excellent solvent for NaBH₄ and the starting material. Participates in the reaction by forming alkoxyborohydrides and helps to protonate the intermediate amine. |
| Ammonium Hydroxide (aq. NH₄OH) | Work-up Reagent | As required | Used during work-up to complex with the cobalt salts, facilitating their removal from the organic product. |
| Dichloromethane (DCM) | Extraction Solvent | As required | Used for product extraction due to its low boiling point and good solubility for the amine product. |
Critical Process Parameters (CPPs):
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) during the NaBH₄ addition is critical to prevent runaway reactions and minimize side product formation.[3]
-
Addition Rate: Slow, portion-wise addition of sodium borohydride is mandatory on a large scale. This controls both the exotherm and the rate of hydrogen gas evolution, which must be safely vented.[5]
-
Quenching Procedure: The reaction must be quenched carefully by the slow addition of water or dilute acid to destroy any excess NaBH₄. This step is also exothermic and produces hydrogen.
-
Agitation: Efficient stirring is crucial to ensure proper heat transfer and mixing, preventing localized "hot spots" during reagent addition.
Detailed Experimental Protocol (100 g Scale)
This protocol describes the reduction of 100 g of the nitrile intermediate. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.
Workflow Overview
Figure 2: Step-by-step workflow for the scale-up reduction.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 3 L, 3-necked round-bottom flask (or an appropriately sized reactor) with a mechanical stirrer, a temperature probe, and a nitrogen/argon inlet connected to a bubbler to vent evolved hydrogen safely.
-
Reagent Charging:
-
Charge the reactor with 4-fluorotetrahydro-2H-pyran-4-carbonitrile (100 g, 0.69 mol).
-
Add Methanol (1 L).
-
Stir the mixture to dissolve the nitrile.
-
Add Cobalt(II) Chloride hexahydrate (24.6 g, 0.104 mol) and stir until a homogenous blue/pink solution is formed.
-
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Sodium Borohydride Addition:
-
Begin the slow, portion-wise addition of Sodium Borohydride (98.5 g, 2.61 mol).
-
CRITICAL: Add the NaBH₄ in small portions (e.g., 5 g at a time) over 2-3 hours. Ensure the internal temperature does not exceed 10 °C. Vigorous gas evolution will be observed.[4]
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.
-
Remove the cooling bath and let the mixture warm to ambient temperature (approx. 25 °C) and stir for 12-16 hours.[7]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Quenching:
-
Cool the reaction mixture back down to 0-10 °C.
-
CRITICAL: Slowly and carefully add 250 mL of water dropwise via an addition funnel. Maintain the temperature below 20 °C. Gas evolution will occur.
-
-
Work-up and Extraction:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the resulting aqueous slurry, add 25% aqueous Ammonium Hydroxide until the solution becomes basic (pH > 10) and a deep purple color indicates the cobalt is complexed.
-
Extract the aqueous layer with Dichloromethane (3 x 400 mL).
-
Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude amine by vacuum distillation to obtain this compound as a clear oil.
-
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR, ¹⁹F NMR, ¹³C NMR | Conforms to structure |
| Mass Spec (ESI+) | [M+H]⁺ = 148.1 |
Process Safety and Hazard Analysis
Scaling up this synthesis requires a strict adherence to safety protocols.
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water, acids, or alcohols.[5][8] It is also corrosive and toxic if ingested or absorbed through the skin.[6]
-
Handling: Always handle NaBH₄ in a dry, inert atmosphere if possible. Avoid generating dust.[4] Use non-sparking tools.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents. Do not store in glass containers that can be sealed tightly, as pressure from hydrogen evolution can cause them to rupture.[4]
-
Spills: In case of a spill, sweep up the material carefully, avoiding dust generation, and place it into a suitable disposal container. Do not use water to clean up spills.[4]
-
-
Hydrogen Gas (H₂): The reaction generates a significant volume of flammable hydrogen gas.
-
Mitigation: The reaction must be conducted in a well-ventilated area, away from ignition sources. The reactor must be vented through a bubbler to a safe location.
-
-
Exothermic Reaction: The addition of NaBH₄ and the subsequent quenching step are highly exothermic.
-
Mitigation: A robust cooling system and slow reagent addition are essential. Continuous temperature monitoring is mandatory. An emergency cooling bath (e.g., dry ice/acetone) should be readily available.
-
-
Personal Protective Equipment (PPE): Standard PPE, including a fire-resistant lab coat, safety goggles, and nitrile or neoprene gloves, must be worn at all times.[5]
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction completion and assessing the purity of the final product. It can identify any residual starting material or by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the final product. ¹⁹F NMR is particularly useful for verifying the presence and environment of the fluorine atom.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹).
-
Karl Fischer Titration: To determine the water content in the final product, which can be critical for subsequent synthetic steps.
References
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Application Note & Protocols: High-Purity Isolation of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine Derivatives
For: Researchers, scientists, and drug development professionals.
Executive Summary & Introduction
The (4-fluorotetrahydro-2H-pyran-4-yl)methanamine scaffold is a critical building block in modern medicinal chemistry. Its unique combination of a polar tetrahydropyran ring, a basic primary amine, and a strategically placed fluorine atom offers medicinal chemists a valuable tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. Derivatives of this scaffold are integral to the development of novel therapeutics, including potent and selective enzyme inhibitors.[1]
However, the very features that make this scaffold attractive also present significant challenges during purification. The basicity of the primary amine leads to strong interactions with standard silica gel, resulting in poor peak shape, low recovery, and potential on-column degradation. This guide provides a comprehensive overview of robust purification strategies, explaining the rationale behind method selection and offering detailed, field-proven protocols to achieve high purity and yield.
Foundational Principles: Physicochemical Properties & Impurity Profile
A successful purification strategy begins with understanding the target molecule and its potential contaminants.
-
Physicochemical Properties : The this compound core is characterized by:
-
Basicity : The primary amine (pKa typically 9-10) readily protonates, making the molecule highly polar and water-soluble in acidic conditions.
-
Polarity : The ether linkage and the fluorine atom contribute to the molecule's overall polarity. The non-fluorinated analog, (tetrahydro-2H-pyran-4-yl)methanamine, has a boiling point of approximately 180°C, indicating significant intermolecular hydrogen bonding.[2]
-
Fluorine Interactions : The C-F bond can participate in specific interactions (e.g., hydrogen bonding, dipole interactions), which can be exploited for selective separation.[3][4]
-
-
Anticipated Impurity Profile : Based on common synthetic routes (e.g., reduction of a nitrile or azide precursor), the crude product may contain:
-
Unreacted starting materials (e.g., the corresponding alcohol or nitrile).
-
By-products from incomplete reduction or side reactions.
-
Residual reagents (e.g., reducing agents, catalysts).
-
Salts formed during workup procedures.
-
Purification Strategy Selection Workflow
Choosing the optimal purification technique depends on the scale, required purity, and available equipment. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate purification protocol.
Detailed Purification Protocols
Protocol 1: Normal-Phase Flash Chromatography with Amine Modifier
This method is a cost-effective approach for bulk purification but may result in broader peaks compared to other techniques. The addition of a basic modifier is crucial to prevent strong interactions between the amine analyte and the acidic silica surface.[5][6]
-
Principle : A competing base (e.g., triethylamine or ammonia) is added to the mobile phase to neutralize the acidic silanol groups on the silica surface, allowing the basic analyte to elute with improved peak shape and recovery.[5]
-
Step-by-Step Methodology :
-
Solvent System Preparation : Prepare the mobile phase. A common starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Create a stock solution of "Modified Methanol" by adding 1-2% triethylamine (TEA) or by bubbling ammonia gas through methanol to saturation (use in a fume hood).
-
Column Slurry & Packing : Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or DCM with a small amount of modified MeOH). This pre-treats the silica.[6]
-
Sample Loading : Dissolve the crude material in a minimal amount of DCM. If solubility is low, add a few drops of MeOH. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution : Run a gradient from a low to high percentage of the modified methanol. A typical gradient might be 0% to 20% Modified MeOH in DCM over 10-15 column volumes (CV).
-
Fraction Collection & Analysis : Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify the pure product.
-
Protocol 2: Amine-Functionalized Silica Flash Chromatography
This is the preferred flash chromatography method. Using a stationary phase with bonded amine groups provides a more homogeneous and less acidic environment, leading to sharper peaks and better separations for basic compounds without requiring mobile phase modifiers.[5][7]
-
Principle : The amine-functionalized silica provides a basic surface that minimizes acid-base interactions with the analyte. This allows for separation based on polarity differences using less polar, non-modified solvent systems like hexane/ethyl acetate.[5]
-
Step-by-Step Methodology :
-
Column Selection : Use a pre-packed amine-functionalized silica cartridge (e.g., Biotage® KP-NH).[5]
-
Equilibration : Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or Hexane/Ethyl Acetate 95:5) for at least 5-7 column volumes.[8]
-
Sample Loading : Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., DCM or Ethyl Acetate) and load it onto the column.
-
Elution : Run a gradient using Hexane and Ethyl Acetate. If the compound is highly polar, a gradient of DCM and MeOH can be used.
-
Fraction Collection & Analysis : Collect and analyze fractions as described in Protocol 1.
-
| Parameter | Protocol 1: Standard Silica + Modifier | Protocol 2: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel | Amine-Bonded Silica |
| Mobile Phase | DCM / (MeOH + 1-2% TEA) | Hexane / Ethyl Acetate or DCM / MeOH |
| Key Advantage | Lower cost of stationary phase | Sharper peaks, higher resolution, no modifier |
| Key Disadvantage | Modifier can be difficult to remove | Higher cost of stationary phase |
Protocol 3: Preparative Reversed-Phase HPLC (High pH)
For high-purity requirements at a small to medium scale (<5 g), preparative RP-HPLC is highly effective. Running at a high pH ensures the amine is in its neutral, free-base form, which increases its retention on a C18 column.[5]
-
Principle : According to the "2 pH rule," to ensure an amine is deprotonated and thus more lipophilic, the mobile phase pH should be adjusted to at least two units above the amine's pKa.[5] This enhances retention on a non-polar stationary phase like C18.
-
Step-by-Step Methodology :
-
Column Selection : Use a preparative C18 column that is stable at high pH (pH > 10).
-
Mobile Phase Preparation :
-
Solvent A: Water with a basic modifier (e.g., 0.1% Ammonium Hydroxide or 0.1% Diethylamine).
-
Solvent B: Acetonitrile or Methanol.
-
-
Method Development : First, develop an analytical method to determine the optimal gradient.
-
Purification Run :
-
Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Dissolve the sample in a solution mimicking the initial mobile phase (adding DMSO if needed for solubility).
-
Inject the sample and run the gradient.
-
-
Fraction Processing : Collect fractions containing the pure product. The basic modifier and organic solvent can be removed by lyophilization or evaporation.
-
Protocol 4: Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase. It is exceptionally fast and efficient for both achiral and chiral separations of amines.[9][10][11]
-
Principle : SFC offers high-efficiency separations similar to gas chromatography but for less volatile compounds. The low viscosity of supercritical CO2 allows for high flow rates and rapid separations.[11] For basic compounds, a polar co-solvent (like methanol) and often a basic additive are required to achieve good peak shape.[12]
-
Step-by-Step Methodology (4A - Achiral) :
-
Column & Conditions : Use a suitable achiral column (e.g., Diol, Amino, or Cyano phase).
-
Co-solvent/Modifier : Use Methanol with a basic additive (e.g., 0.1-0.5% Diethylamine or Isopropylamine).
-
Alternative Additive Strategy : To simplify post-purification workup, add the basic modifier only to the sample diluent instead of the bulk mobile phase. This can improve chromatography without contaminating all collected fractions.[12]
-
Optimization : Systematically screen co-solvent percentage and back pressure to optimize the separation.
-
-
Step-by-Step Methodology (4B - Chiral) :
-
Column Selection : Screen commercially available chiral stationary phases (CSPs), particularly those based on derivatized polysaccharides (e.g., Chiralpak® series).[13]
-
Co-solvent Optimization : Systematically assess different co-solvents (e.g., methanol, ethanol, isopropanol) and their ratios, as this can dramatically affect selectivity.[9]
-
Temperature & Pressure : Optimize column temperature and back pressure, as these parameters influence fluid density and, consequently, retention and selectivity.[9]
-
Fraction Collection : Collect the separated enantiomers. The CO2 evaporates upon depressurization, leaving the product in a small volume of co-solvent, which simplifies isolation.[11]
-
Purity Analysis & Characterization Workflow
Verifying the purity and identity of the final product is a critical, multi-step process.
Caption: Workflow for post-purification analysis and characterization.
-
LC-MS : The primary tool for assessing purity and confirming molecular weight.
-
NMR Spectroscopy :
-
¹H and ¹³C NMR : Essential for confirming the chemical structure.
-
¹⁹F NMR : A highly sensitive and specific technique for fluorinated compounds. It provides a clean spectrum, often with a single peak for the target molecule, making it excellent for confirming the presence of fluorine and for quantitative analysis (qNMR).[14][15]
-
-
Chiral HPLC/SFC : Required if the molecule is chiral to determine the enantiomeric excess (e.e.). Polysaccharide-based columns are the most widely used for this purpose.[13][16]
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Application Notes & Protocols: Incorporating the Fluorotetrahydropyran Motif in Medicinal Chemistry
Strategic Rationale: The Fluorotetrahydropyran (F-THP) Motif as a Strategic Tool in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties, including small size, high electronegativity, and the ability to form strong C-F bonds, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][3] The fluorotetrahydropyran (F-THP) motif, in particular, has emerged as a valuable saturated heterocycle that offers a unique combination of conformational control and metabolic stability, often serving as a bioisosteric replacement for other cyclic systems like piperidines or cyclohexanes.[4][5][6]
The decision to incorporate an F-THP motif is driven by the need to address specific liabilities in a lead compound. The primary advantages stem from fluorine's profound electronic and stereoelectronic effects, which can productively influence:
-
Conformational Preference: The high electronegativity of fluorine significantly impacts the conformational equilibrium of the THP ring. Through electrostatic and hyperconjugative interactions (e.g., gauche and anomeric effects), fluorine substitution can lock the ring in a preferred conformation, which can be critical for optimizing binding to a biological target.[7][8][9] For instance, interactions between the fluorine atom and the ring oxygen can stabilize specific chair or twist-boat forms, presenting appended vectors in a more defined orientation.[8]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing an F-THP motif can block sites of metabolic oxidation, thereby increasing the compound's half-life and oral bioavailability.[10][11] This is a common strategy to address "soft spots" in a molecule without drastically altering its core structure.
-
Modulation of Basicity (pKa): When positioned near a basic nitrogen atom (e.g., in an adjacent substituent), the electron-withdrawing nature of fluorine can lower the pKa. This modulation is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and potential for hERG channel inhibition.[4][12]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may enhance membrane permeability and improve CNS penetration.[1][3] However, the effect is highly context-dependent, and the F-THP motif can offer a more nuanced way to balance lipophilicity and solubility compared to heavily fluorinated aromatic systems.
The following diagram illustrates the typical decision-making workflow when considering the F-THP motif.
Caption: Medicinal chemistry workflow for incorporating the F-THP motif.
Conformational Control: The "Fluorine Gauche Effect" in THP Rings
The primary driver for the conformational preference in F-THP systems is the interplay between steric, electrostatic, and hyperconjugative effects. In a 4-fluorotetrahydropyran ring, for example, the fluorine atom can exist in either an axial or equatorial position.
Quantum chemical simulations and NMR analysis have shown that electrostatic interactions often play a pivotal role, with hyperconjugation providing complementary stabilization.[13] In many cases, the axial conformer of 4-F-THP is surprisingly stable, sometimes even preferred over the equatorial conformer. This can be attributed to a stabilizing hyperconjugative interaction between the lone pairs of the ring oxygen (n_O) and the antibonding orbital of the axial C-F bond (σ_C-F). This n_O → σ_C-F interaction helps to delocalize electron density and lower the overall energy of the axial conformer.
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Application Notes: (4-fluorotetrahydro-2H-pyran-4-yl)methanamine - A Novel Bioisosteric Scaffold for Aminocyclic Motifs
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic properties is paramount. Bioisosteric replacement is a cornerstone of this endeavor, enabling the mitigation of metabolic liabilities, enhancement of target affinity, and improvement of overall developability.[1][2] This document introduces (4-fluorotetrahydro-2H-pyran-4-yl)methanamine as a versatile and advantageous bioisosteric replacement for commonly used aminocyclic motifs, such as substituted piperidines and cyclohexanes. The strategic incorporation of a fluorine atom and a tetrahydropyran (THP) ring offers a unique combination of modulated basicity, reduced lipophilicity, and enhanced metabolic stability, addressing several challenges encountered during drug development.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and validation of this novel scaffold. We will delve into the mechanistic underpinnings of its utility, present detailed experimental protocols for its synthesis and characterization, and outline a systematic approach to its validation through a suite of in vitro ADME and pharmacological assays.
Introduction: The Rationale for a Fluorinated Tetrahydropyran Scaffold
The piperidine ring is a prevalent scaffold in numerous approved drugs, particularly those targeting the central nervous system (CNS).[6][7] However, its basic nitrogen atom is often a site of metabolic oxidation and can contribute to off-target effects, such as hERG channel inhibition. Similarly, aminocyclohexane motifs, while conformationally rigid, can exhibit undesirable lipophilicity. The this compound scaffold is designed to overcome these limitations by leveraging the unique properties of fluorine and the tetrahydropyran ring system.[8][9]
Key Advantages:
-
Modulation of Basicity (pKa): The highly electronegative fluorine atom, through a negative inductive effect, lowers the pKa of the primary amine compared to its non-fluorinated counterparts. This reduction in basicity can decrease unwanted interactions with off-targets and improve oral bioavailability by altering the ionization state at physiological pH.[3][4]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Placing the fluorine atom at the 4-position shields the adjacent methylene groups from metabolic attack, thereby increasing the half-life of the compound.[10][11][12]
-
Improved Physicochemical Properties: The introduction of the oxygen atom in the tetrahydropyran ring increases the polarity and can improve aqueous solubility. The fluorine atom can also modulate lipophilicity, often leading to a more favorable balance for membrane permeability and reduced non-specific binding.[13][14]
-
Conformational Rigidity: The saturated heterocyclic ring imposes conformational constraints on the molecule, which can lead to higher binding affinity and selectivity for the target protein.[6]
Bioisosteric Relationship and Structural Comparison
The concept of bioisosterism is centered on the principle that functional groups with similar steric and electronic properties can be interchanged to enhance a molecule's drug-like characteristics without compromising its biological activity.[2] this compound serves as a non-classical bioisostere for motifs like 4-(aminomethyl)piperidine and 4-(aminomethyl)cyclohexane.
Figure 1: Bioisosteric replacement of common aminocyclic scaffolds with this compound.
Synthesis Protocol
The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is a representative, multi-step synthesis.
Protocol 3.1: Synthesis of this compound
Materials:
-
Tetrahydro-4H-pyran-4-one
-
(Cyanomethyl)trimethylsilane
-
Lithium diisopropylamide (LDA)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of 2-(tetrahydro-4H-pyran-4-ylidene)acetonitrile
-
To a solution of (cyanomethyl)trimethylsilane in anhydrous THF at -78 °C, add LDA dropwise.
-
Stir the mixture for 30 minutes, then add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 2: Fluorination to 2-(4-fluorotetrahydro-2H-pyran-4-yl)acetonitrile
-
Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C.
-
Add a solution of LDA dropwise and stir for 1 hour.
-
Add a solution of NFSI in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃ solution and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.
-
-
Step 3: Reduction to this compound
-
To a suspension of LAH in anhydrous THF at 0 °C, add a solution of the fluorinated nitrile from Step 2 in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
Physicochemical Property Comparison
To illustrate the impact of the bioisosteric replacement, the following table provides a comparison of key calculated physicochemical properties.
| Property | 4-(aminomethyl)piperidine | 4-(aminomethyl)cyclohexane | This compound |
| Molecular Weight | 114.19 | 113.20 | 133.16 |
| cLogP | 0.45 | 1.10 | 0.30 |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | 26.02 Ų | 41.49 Ų |
| pKa (predicted) | ~10.5 | ~10.6 | ~9.2 |
| Number of H-bond Donors | 2 | 2 | 2 |
| Number of H-bond Acceptors | 2 | 1 | 2 |
Note: cLogP and pKa values are estimations from computational models and should be experimentally verified.
Experimental Validation Workflow
The successful application of this compound as a bioisostere requires rigorous experimental validation. This involves a direct comparison with the parent molecule it is intended to replace in a series of in vitro and in vivo assays.
Figure 2: A comprehensive workflow for the validation of this compound as a bioisostere.
Detailed Protocols for In Vitro ADME Assays
The following are standardized protocols to assess the drug-like properties of the novel bioisostere in comparison to a parent compound.
Protocol 6.1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of the test compounds.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., testosterone)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, pre-incubate the test compounds with HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation: A longer half-life and lower intrinsic clearance for the fluorinated THP derivative compared to the parent compound would indicate improved metabolic stability.
Protocol 6.2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for P-glycoprotein (P-gp) mediated efflux.
Materials:
-
Caco-2 cells cultured on permeable supports
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Wash the Caco-2 cell monolayers with HBSS.
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At a specified time point (e.g., 2 hours), collect samples from the receiver compartment.
-
Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
Data Interpretation: The Papp value indicates the permeability of the compound. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp. Comparing the efflux ratios of the bioisostere and the parent compound can reveal differences in transporter interactions.
Pharmacological Validation
The ultimate validation of a bioisosteric replacement is the retention or improvement of the desired pharmacological activity.
Protocol 7.1: Target Binding Assay
Objective: To determine the binding affinity of the compounds to the target of interest.
Procedure:
-
The specific protocol will depend on the nature of the target (e.g., receptor, enzyme).
-
A common method is a radioligand binding assay, where the test compound competes with a radiolabeled ligand for binding to the target.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value.
Data Interpretation: A similar or lower Ki value for the this compound derivative compared to the parent compound indicates that the bioisosteric replacement has maintained or improved target affinity.
Conclusion
The this compound scaffold represents a promising new tool for medicinal chemists. Its unique combination of a fluorine atom and a tetrahydropyran ring offers a strategic approach to address common challenges in drug discovery, including metabolic instability and unfavorable physicochemical properties of basic aminocyclic motifs. By following the outlined synthetic and validation protocols, researchers can systematically evaluate the benefits of incorporating this novel bioisostere into their drug candidates, potentially accelerating the development of safer and more effective therapeutics.
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- Gendron, T., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 12(15), 2849-2858. [Link]
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- Richardson, P. (2023). Synthesis and Reactivity of 4H-Dewar Pyridines as Rigid Bioisosteres for 4-Substituted Piperidines.
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- National Institutes of Health. (2021). 2-(2-(Dimethylamino)vinyl)
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Structure-activity relationship (SAR) studies with (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Application Notes & Protocols
Topic: Structure-Activity Relationship (SAR) Studies with (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Harnessing the this compound Scaffold in Modern Drug Discovery: A Guide to Structure-Activity Relationship (SAR) Studies and Lead Optimization
Introduction: The Strategic Value of Fluorinated Pyran Scaffolds
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved therapeutic agents.[1][2] Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific, high-affinity interactions with biological targets. The introduction of a fluorine atom, as in the this compound scaffold, offers a powerful tool for modulating a molecule's physicochemical properties.[3][4] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions, without significantly increasing steric bulk.[3][5]
This document provides a comprehensive guide to conducting structure-activity relationship (SAR) studies centered on the this compound core. We present a systematic approach, from analog design and synthesis to biological evaluation and data interpretation, to empower researchers in their quest for novel therapeutics.
Part 1: The Lead Optimization Workflow: An Iterative Cycle of Design, Synthesis, and Testing
The journey from a promising "hit" compound to a viable drug candidate is a meticulous process of iterative refinement known as lead optimization.[6][7] The primary objective is to enhance a compound's desirable properties, such as potency and selectivity, while minimizing undesirable characteristics like toxicity and poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[6][8]
A typical lead optimization cycle involves three key stages:
-
Design: Utilizing existing SAR data and computational modeling, a focused library of analogs is designed to probe specific structural modifications.[9][10]
-
Synthesis: The designed analogs are chemically synthesized.
-
Testing: The synthesized compounds are subjected to a battery of in vitro and in vivo assays to evaluate their biological activity and pharmacological properties.[8]
The data from the testing phase then informs the next round of design, perpetuating the cycle until a candidate with an optimal balance of properties is identified.
Caption: The iterative cycle of lead optimization.
Part 2: Designing a Focused Analog Library
The foundation of a successful SAR study lies in the rational design of a focused library of chemical analogs. Starting with the core scaffold, this compound, systematic modifications can be explored at key positions to probe their impact on biological activity.
For the purpose of this guide, we will consider a hypothetical scenario where our lead compound, Lead-01 , is an inhibitor of a target kinase. The this compound moiety is hypothesized to bind in a key pocket of the enzyme.
Key Modification Points:
-
R1 (Amine Substitution): The primary amine is a versatile handle for introducing a wide range of substituents. Modifications here can explore interactions with different regions of the target protein.
-
R2 (Aromatic System): Aromatic rings are common in kinase inhibitors, often forming crucial pi-stacking or hydrogen bonding interactions. Modifications to this ring can fine-tune these interactions and modulate solubility.
-
Bioisosteric Replacement: The fluorine atom or the pyran oxygen can be subjected to bioisosteric replacement to explore alternative interactions and physicochemical properties.[3][11]
Caption: Key points for analog modification.
Table 1: Example Focused Library Design
| Compound ID | R1 Group (Amide Linkage) | R2 Substituent (on Phenyl Ring) | Rationale |
| Lead-01 | Phenyl | 4-Chloro | Initial Hit Compound |
| ANA-01 | Phenyl | 4-Methoxy | Probe electronic effects (electron-donating) |
| ANA-02 | Phenyl | 4-Trifluoromethyl | Probe electronic effects (electron-withdrawing) |
| ANA-03 | Pyridin-2-yl | 4-Chloro | Explore hydrogen bond acceptor potential |
| ANA-04 | Cyclohexyl | 4-Chloro | Investigate necessity of aromatic R1 group |
| ANA-05 | Phenyl | 3-Chloro | Assess impact of substituent position |
Part 3: Experimental Protocols
This protocol describes a general method for the synthesis of amide analogs from this compound and a carboxylic acid.
Materials:
-
Substituted carboxylic acid (R1-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol outlines a representative in vitro assay to determine the inhibitory potency (IC50) of the synthesized analogs against a target kinase.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the target kinase and its substrate to all wells except the negative controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Part 4: Data Analysis and SAR Interpretation
The data generated from the biological assays are systematically analyzed to elucidate the structure-activity relationships.
Table 2: Hypothetical SAR Data for the Focused Library
| Compound ID | R1 Group | R2 Substituent | Kinase Inhibition IC50 (nM) |
| Lead-01 | Phenyl | 4-Chloro | 150 |
| ANA-01 | Phenyl | 4-Methoxy | 850 |
| ANA-02 | Phenyl | 4-Trifluoromethyl | 95 |
| ANA-03 | Pyridin-2-yl | 4-Chloro | 75 |
| ANA-04 | Cyclohexyl | 4-Chloro | >10,000 |
| ANA-05 | Phenyl | 3-Chloro | 220 |
Interpretation of SAR:
-
R2 Substituent: An electron-withdrawing group (CF₃ in ANA-02 ) at the 4-position of the phenyl ring is preferred over an electron-donating group (OCH₃ in ANA-01 ), suggesting a potential electronic or hydrogen bonding interaction in this region. The chloro group in Lead-01 provides a good balance.
-
R1 Group: Replacing the phenyl ring with a non-aromatic cyclohexyl group (ANA-04 ) leads to a complete loss of activity, indicating that an aromatic system at R1 is crucial for binding. The introduction of a nitrogen atom in the pyridine ring (ANA-03 ) improves potency, likely due to the formation of a new hydrogen bond.
-
Positional Isomers: Moving the chloro substituent from the 4-position to the 3-position (ANA-05 ) slightly decreases activity, suggesting that the 4-position is optimal for this substituent.
These initial findings guide the design of the next generation of analogs. For instance, further exploration of different heterocycles at R1 and various electron-withdrawing groups at the 4-position of the R2 phenyl ring would be logical next steps.
Conclusion: A Pathway to Optimized Clinical Candidates
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Through a systematic and iterative process of analog design, synthesis, and biological testing, a deep understanding of the structure-activity relationships can be established. This knowledge is paramount for fine-tuning the properties of lead compounds, ultimately paving the way for the identification of potent, selective, and safe clinical candidates. The strategic incorporation of fluorine provides an additional layer of control over the molecule's properties, making this scaffold particularly attractive for modern drug discovery campaigns.
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Design and Synthesis of Novel Bioactive Compounds Utilizing (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Guide for Medicinal Chemists
Introduction: The Strategic Value of the Fluorinated Pyran Motif in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Strategic placement of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter pKa, thereby transforming a promising lead into a viable drug candidate.[1][2] Concurrently, saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring, are increasingly sought after to introduce three-dimensionality into otherwise planar molecules, often leading to improved solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
The building block, (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, uniquely combines these advantageous features. The geminal fluorine atom on the C4-position of the THP ring introduces conformational constraints and can influence the basicity of the neighboring aminomethyl group. This primary amine serves as a versatile synthetic handle for the introduction of diverse functionalities, making this scaffold an attractive starting point for the generation of novel compound libraries. This guide provides detailed protocols for the derivatization of this compound via two of the most fundamental and robust reactions in medicinal chemistry: amide bond formation and reductive amination.
Core Synthetic Strategies: Building Novel Molecular Architectures
The primary amine of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. Below, we detail protocols for two high-yield, well-established transformations that are staples in the synthesis of compound libraries for drug discovery.
Protocol 1: Amide Coupling for the Synthesis of Novel Amide Derivatives
Amide bond formation is the most frequently utilized reaction in medicinal chemistry, enabling the linkage of carboxylic acids and amines to create a vast array of chemical entities. The following protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using the common coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Rationale for Reagent Selection:
-
HATU: A highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient coupling partners.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves a wide range of organic molecules.
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.0 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 - 1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide product.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Typical Yield Range |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 85-95% |
| 2 | Acetic Acid | EDC/HOBt | DIPEA | DCM | 70-85% |
| 3 | Boc-Gly-OH | T3P | Pyridine | THF | 80-90% |
Visualization of Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, and it is widely employed in the synthesis of pharmaceuticals.[4][5][6] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Rationale for Reagent Selection:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ. It is less reactive towards carbonyl groups than other common reducing agents like sodium borohydride, which minimizes side reactions.
-
DCM (Dichloromethane) or DCE (1,2-Dichloroethane): Common solvents for reductive amination reactions.
-
Acetic Acid (optional): Can be used as a catalyst to promote imine formation, especially with less reactive carbonyl compounds.
Experimental Protocol: Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of interest (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol with a small percentage of triethylamine to prevent streaking of the amine product) to afford the desired secondary amine.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield Range |
| 1 | Benzaldehyde | STAB | DCM | 80-90% |
| 2 | Cyclohexanone | STAB | DCE | 75-85% |
| 3 | Acetone | NaBH(OAc)3 | DCM | 70-80% |
Visualization of Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Application in Lead Optimization and Structure-Activity Relationship (SAR) Studies
The protocols described above provide a robust platform for the synthesis of diverse libraries of compounds based on the this compound scaffold. These libraries are invaluable for systematic structure-activity relationship (SAR) studies. By varying the carboxylic acid or carbonyl coupling partner, researchers can probe the impact of different substituents on biological activity.[7]
For example, in the context of kinase inhibitor design, the amide coupling protocol can be used to append various hinge-binding motifs to the fluorinated pyran scaffold. Similarly, the reductive amination protocol allows for the introduction of a wide range of lipophilic or polar groups, which can be used to optimize properties such as solubility, cell permeability, and metabolic stability. The high activity of some fluorine-containing compounds against certain cancer cell lines underscores the potential of this scaffold in oncology research.
A notable example of a related scaffold in an advanced therapeutic context is cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide, an aminopurine compound with therapeutic potential in cancer.[4] While the starting material is the enantiomerically pure amine, the core transformation involves the nucleophilic substitution of the aminopyran onto a purine ring, a reaction type that is highly relevant to the derivatization of this compound for similar applications.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a fluorinated, three-dimensional scaffold and a synthetically tractable primary amine handle makes it an ideal starting point for the creation of novel chemical matter. The robust and scalable protocols for amide coupling and reductive amination detailed in this guide provide a solid foundation for the synthesis of compound libraries for lead discovery and optimization. The strategic incorporation of this moiety has the potential to yield compounds with improved pharmacological profiles, ultimately accelerating the development of new therapeutics.
References
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
- Semenyuta, I., Pilyo, S., Demydchuk, B., & Brovarets, V. (2020). Structure-activity relationship (SAR) analysis from the compound 4.
- Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Drug Design Org. (2005).
- Processes for the preparation of cis-4-[2-{[(3s,4r)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. (2019).
- Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]
- Singh, H., & Kumar, D. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. American Chemical Society. [Link]
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- LookChem. (n.d.). This compound. LookChem. [Link]
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- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Wunberg, T. (2010). Saturated heterocycles--a challenge for the 21st century.
- ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
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Application Notes and Protocols for Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for optimization.[1][3][4] This guide provides an in-depth overview of the FBDD workflow, from the principles of fragment library design to the practical application of key biophysical screening techniques and hit-to-lead optimization strategies. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography are provided, alongside insights into the causal logic behind experimental choices.
The FBDD Paradigm: A Shift in Discovery Philosophy
Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with the identification of low molecular weight fragments (typically <300 Da) that bind weakly to the target protein.[5][6][7][8] The core principle is that these smaller, less complex molecules can form more efficient and higher-quality interactions with a binding site.[3] While the initial hits have low affinity (in the micromolar to millimolar range), they serve as highly tractable starting points for medicinal chemistry efforts.[6][8][9] The journey from a weakly binding fragment to a potent, selective, and drug-like lead compound is a structure-guided process of chemical elaboration.[1][8]
The FBDD approach has proven particularly successful for challenging targets, including those previously considered "undruggable," such as KRAS.[8][10] Seven FDA-approved drugs, including Vemurafenib and Venetoclax, have originated from FBDD campaigns, underscoring its significant impact on modern medicine.[8][11][12]
The FBDD Workflow: An Iterative Cycle of Discovery
The FBDD process is an iterative one, integrating biophysical screening, structural biology, and medicinal chemistry.[1]
Figure 1. A high-level overview of the Fragment-Based Drug Discovery workflow.
Crafting the Engine: Principles of Fragment Library Design
The success of an FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library.[13][14] The goal is not to have a large number of compounds, but a curated set that effectively samples chemical space.[13][15]
Key considerations in fragment library design include:
-
The "Rule of Three": A widely accepted guideline for fragment properties:
-
Chemical Diversity: The library should encompass a wide range of pharmacophores and three-dimensional shapes to maximize the chances of finding a hit for any given target.[13][15]
-
Solubility: Fragments must be soluble at the high concentrations (often 100 µM to 1 mM) required for biophysical screening assays.[14]
-
Synthetic Tractability: Fragments should possess chemical handles that allow for straightforward synthetic elaboration once a hit is identified.[13][17]
-
Complexity: Fragments should have low molecular complexity, increasing the likelihood of making high-quality, efficient interactions with the target.[3][7]
| Parameter | Guideline | Rationale |
| Molecular Weight (MW) | < 300 Da | Ensures fragment-like size and allows for significant growth during optimization. |
| cLogP | ≤ 3 | Promotes aqueous solubility and reduces non-specific binding. |
| Hydrogen Bond Donors | ≤ 3 | Adheres to the "Rule of Three" for good pharmacokinetic properties. |
| Hydrogen Bond Acceptors | ≤ 3 | Adheres to the "Rule of Three" for good pharmacokinetic properties. |
| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, reducing entropic penalty upon binding. |
| Heavy Atom Count | 9 - 22 | A balance between being large enough for specific interactions and small enough for efficient binding. |
Table 1. Physicochemical Property Guidelines for Fragment Library Design.
Identifying the Seeds: Biophysical Screening Techniques
Because fragments bind with weak affinity, highly sensitive biophysical techniques are required to detect these interactions.[7][18][19] The most commonly employed methods are NMR spectroscopy, SPR, and X-ray crystallography.[1][18][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful and versatile tool for FBDD, capable of detecting weak binding events and providing information on the binding site.[9][21][22][23] Both ligand-observed and protein-observed NMR experiments are frequently used.[21][23]
-
Causality in Method Choice: Protein-observed NMR, such as 2D ¹H-¹⁵N HSQC, is often preferred because it provides direct information about the location of the binding site on the protein target by monitoring chemical shift perturbations of specific amino acid residues upon fragment binding.[21][23] Ligand-observed methods like Saturation Transfer Difference (STD) and WaterLOGSY are useful for screening larger targets or when isotopically labeled protein is unavailable.[11][23]
This protocol outlines a standard approach for screening a fragment library against a ¹⁵N-labeled protein target.
-
Target Preparation and Validation:
-
Express and purify ¹⁵N-labeled target protein to >95% purity.
-
Validate the structural integrity and stability of the protein by acquiring a baseline 2D ¹H-¹⁵N HSQC spectrum.[21] The spectrum should show well-dispersed peaks, indicative of a folded protein.
-
Determine optimal buffer conditions (pH, salt concentration) and a protein concentration that balances signal intensity with solubility (typically 50-100 µM).[21][24]
-
-
Fragment Library Preparation:
-
Prepare high-concentration stock solutions of individual fragments or cocktails of 5-10 non-overlapping fragments in a deuterated solvent (e.g., d6-DMSO).
-
Ensure the final DMSO concentration in the NMR sample remains low (<5%) to avoid protein denaturation.[24]
-
-
Screening Data Acquisition:
-
Prepare a series of NMR samples, each containing the ¹⁵N-labeled protein and a specific fragment or fragment cocktail at a final concentration of 100-500 µM.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample, along with a reference spectrum containing only the protein and the corresponding amount of DMSO.
-
-
Data Analysis and Hit Identification:
-
Overlay the spectra from the fragment-containing samples with the reference spectrum.
-
Identify "hits" by observing significant chemical shift perturbations (CSPs) or severe line broadening of specific protein backbone amide resonances.
-
Map the perturbed residues onto the protein structure (if available) to identify the binding site.
-
-
Hit Validation:
-
Confirm hits by re-screening individual fragments from any positive cocktails.
-
Perform a titration experiment by acquiring HSQC spectra at increasing concentrations of the hit fragment to confirm a dose-dependent effect and to estimate the dissociation constant (Kd).[21]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time biophysical technique that measures changes in mass on a sensor surface, making it ideal for detecting fragment binding.[5][25] It provides valuable kinetic (kon, koff) and affinity (KD) data.[25]
-
Causality in Method Choice: SPR is a high-throughput and low protein consumption method, making it an excellent choice for primary screening.[25] The ability to obtain kinetic data provides deeper insights into the binding mechanism, which can be invaluable for hit optimization.
-
Assay Development and Surface Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[26] Aim for a high immobilization level to maximize the signal for small fragment binding.[26][27]
-
A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[25][28]
-
Optimize running buffer conditions to ensure protein stability and minimize non-specific binding. The buffer should be degassed.[26]
-
-
Fragment Library Screening:
-
Prepare fragment solutions in the running buffer, ensuring the DMSO concentration is matched across all samples and the running buffer itself ("DMSO calibration").[26]
-
Inject fragments over the target and reference flow cells at a single high concentration (e.g., 200 µM). A multi-channel system can increase throughput.[29]
-
Monitor the binding response in real-time. Fragments typically exhibit fast on/off rates, resulting in square-shaped sensorgrams.[29]
-
-
Data Analysis and Hit Identification:
-
Double-reference the data by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.[29]
-
Identify hits as fragments that produce a response significantly above the noise level. A response cutoff can be established based on the theoretical response for a weak binder.[28]
-
-
Hit Validation and Characterization:
-
Confirm initial hits by re-testing.
-
Perform a dose-response analysis by injecting the hit fragment at multiple concentrations to determine the equilibrium dissociation constant (KD).[29]
-
Assess binding kinetics by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir).
-
X-ray Crystallography
X-ray crystallography is considered the gold standard in FBDD as it provides a high-resolution, three-dimensional snapshot of the fragment binding to the target protein.[10][30][31] This detailed structural information is crucial for the subsequent structure-guided optimization of the hit.[30][31]
-
Causality in Method Choice: While lower in throughput than NMR or SPR, crystallographic screening is the most sensitive method and directly provides the atomic details of the interaction, which is the most valuable information for a medicinal chemist.[16][30] It can identify very weak binders that might be missed by other techniques.[30]
-
Crystal System Development:
-
Fragment Soaking:
-
Prepare individual fragment solutions at high concentrations (e.g., 10-50 mM) in a cryo-protectant solution.
-
Soak the protein crystals in the fragment solutions for a defined period (from minutes to hours).
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the protein structure by molecular replacement using the apo-protein structure as a model.
-
-
Hit Identification and Analysis:
-
Carefully inspect the resulting electron density maps for evidence of a bound fragment. Specialized software like PanDDA can help identify weak or low-occupancy binders.[32]
-
If a fragment is identified, build it into the electron density and refine the structure.
-
Analyze the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This information will guide subsequent optimization efforts.[30]
-
| Technique | Throughput | Protein Consumption | Structural Information | Affinity Range | Key Advantage |
| NMR (HSQC) | Medium | High | Binding site mapping | µM - mM | Detailed info on binding site and solution-state interactions.[21] |
| SPR | High | Low | None (provides kinetics) | nM - mM | Real-time kinetic data, low sample consumption.[25] |
| X-ray Crystallography | Low | Medium | High-resolution 3D structure | µM - mM | Gold standard for structural detail of the binding mode.[16][30] |
Table 2. Comparison of Primary Biophysical Screening Techniques in FBDD.
From Seed to Sapling: Hit Validation and Optimization
Once initial fragment hits are identified, they must be rigorously validated and then evolved into more potent, lead-like molecules.[8][33] This is a structure-guided process that relies heavily on the information gathered during the screening and characterization phases.[34]
Hit Validation
It is crucial to confirm that the observed binding is specific and not an artifact. A typical validation cascade involves:
-
Re-screening: Confirming the hit using the primary screening method.[8]
-
Orthogonal Assays: Validating the hit with a secondary, different biophysical method (e.g., an SPR hit confirmed by NMR).[5][8] This increases confidence that the fragment is a true binder.
-
Structural Characterization: Obtaining an X-ray co-crystal structure or an NMR-based binding site map is the ultimate validation and provides the blueprint for optimization.[8][35]
Fragment-to-Lead Evolution Strategies
There are three primary strategies for elaborating a fragment hit into a more potent molecule.[34][36] The choice of strategy is dictated by the structural information of the fragment-protein complex.
-
Fragment Growing: This is the most common approach, where the initial fragment is extended into an adjacent, unoccupied pocket of the binding site to make additional favorable interactions.[34][36]
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. The resulting molecule can have a dramatically increased affinity due to avidity effects.[34][36]
-
Fragment Merging/Scaffolding: When two or more fragments bind in an overlapping fashion, their key binding features can be combined into a single, novel molecule that incorporates the most favorable interactions of the parent fragments.[10][34][36]
Figure 2. Common strategies for fragment hit-to-lead optimization.
The Role of Computation in Modern FBDD
Computational chemistry and cheminformatics play a vital, synergistic role throughout the FBDD workflow.[2][6][37][38]
-
Virtual Screening: In silico docking can be used to screen virtual fragment libraries to prioritize compounds for experimental screening, enriching the hit rate.[10][39]
-
Library Design: Computational methods are used to analyze chemical space and design diverse, property-compliant fragment libraries.[2]
-
Hit-to-Lead Optimization: Once a fragment-hit complex structure is known, computational models can predict beneficial modifications for the 'growing' or 'linking' strategies, helping to prioritize synthetic efforts.[37][39][40] Free energy perturbation (FEP) calculations can provide more accurate estimations of binding affinity for proposed new molecules.[40]
Challenges and Future Directions
Despite its successes, FBDD faces challenges, including the need for high-quality protein for biophysical assays and the synthetic difficulty of evolving some fragment hits.[17][38] The future of FBDD will likely involve greater integration with artificial intelligence and machine learning for predictive modeling, the development of novel screening technologies for more challenging targets like membrane proteins and RNAs, and more sophisticated library designs.[8][17][20]
Conclusion
Fragment-Based Drug Discovery is a mature and powerful strategy that has become a cornerstone of modern drug discovery.[1][8] By starting small, FBDD allows for an efficient and rational exploration of chemical space, often leading to higher quality leads with better drug-like properties. The tight integration of biophysical screening, structural biology, and computational chemistry is the key to its success. As technologies continue to evolve, the impact of FBDD on the discovery of new medicines is set to grow even further.
References
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- Application of Fragment-Based Drug Discovery to Vers
- Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
- Computational techniques in fragment based drug discovery. PubMed.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. (2016-09-22).
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Semantic Scholar.
- Using computational techniques in fragment-based drug discovery. PubMed.
- Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH.
- Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
- NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Link.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
- NMR screening in fragment-based drug design: a practical guide. PubMed.
- Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. (2019-02-06).
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. PubMed Central.
- Current status and future direction of fragment-based drug discovery: A computational chemistry perspective.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. (2025-02-24).
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
- Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. (2019-11-26).
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. (2022-05-10).
- Fragment-based drug discovery: A graphical review. PMC - PubMed Central. (2025-09-10).
- Examples of Fragment-Based Discovery Success Stories with their...
- A bright future for fragment-based drug discovery: what does it hold?. Taylor & Francis Online. (2019-02-22).
- Fragment HIT Identific
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. (2010-07-22).
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
- Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures.
- Fragment Screening by Crystallography: An Alternative to High Throughput Screening.
- X-ray Crystallography Fragment Screening. Selvita.
- Practical Aspects of NMR-based Fragment Discovery. Bentham Science Publisher.
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. Semantic Scholar.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. (2020-02-18).
- Fragment-based lead discovery: Challenges and opportunities.
- Fragment informatics and computational fragment-based drug design: an overview and upd
- Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. PMC - PubMed Central.
- Optimiz
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals. (2021-12-09).
- Optimizing NMR fragment-based drug screening for membrane protein targets. PMC - NIH. (2024-05-25).
- Screening and analysis of fragments using Biacore systems. Cytiva.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- Guide to Running an SPR Experiment. Nicoya. (2022-07-27).
- Fragment Screening by Surface Plasmon Resonance. PMC - NIH. (2010-02-04).
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions with (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Welcome to the technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing amide coupling reactions involving (4-fluorotetrahydro-2H-pyran-4-yl)methanamine . The unique structural properties of this amine—specifically its steric bulk around the primary amine attached to a quaternary carbon—present distinct challenges that require careful consideration of reagents and reaction conditions.[1][2] This guide is designed to help you navigate these challenges to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound showing low or no conversion?
Several factors can lead to poor conversion. The most common culprits are related to the inherent properties of the amine and the reaction setup:
-
Steric Hindrance : The primary amine is attached to a quaternary carbon within a tetrahydropyran ring. This significant steric bulk physically impedes the amine's nucleophilic attack on the activated carboxylic acid.[1][3] Standard coupling conditions may not provide sufficient energy to overcome this activation barrier.
-
Inefficient Carboxylic Acid Activation : If the coupling reagent is not potent enough to rapidly and completely convert the carboxylic acid into a highly reactive intermediate (like an active ester), the reaction will stall.[3]
-
Suboptimal Reaction Conditions : Incorrect choice of solvent, base, temperature, or concentration can dramatically affect reaction kinetics. For sterically hindered substrates, these parameters are critical.[3]
-
Presence of Water : Trace amounts of water can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]
Q2: Which coupling reagents are most effective for this sterically hindered amine?
For challenging substrates like this compound, more powerful coupling reagents are generally required. While traditional carbodiimides like DCC or EDC can work, they are often slow and inefficient in this context.[4]
Recommended Classes of Reagents:
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU) : These are among the most effective reagents for hindered couplings.[5][6] HATU, in particular, is known for its high efficiency and fast reaction rates, attributed to the formation of a highly reactive OAt-active ester.[7][8][9]
-
Phosphonium Salts (PyBOP, PyAOP) : These reagents are also highly effective and have the advantage of not reacting with the free amine component, which can be an issue with some uronium salts if used in excess.[10]
-
Anhydride Reagents (T3P® - Propylphosphonic Anhydride) : T3P is an excellent choice for hindered couplings, known for its high yields, low epimerization risk, and simple workup, as the byproducts are water-soluble.[11][12]
Q3: What is the best base to use for these reactions?
A non-nucleophilic, sterically hindered base is ideal. The base's primary role is to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing with the primary amine as a nucleophile.
-
Recommended Bases : N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common and effective choice.[7] Triethylamine (TEA) can also be used, but DIPEA's additional steric bulk further reduces the risk of side reactions.
-
Bases to Avoid : Avoid using nucleophilic bases like pyridine or DMAP as the primary base, as they can react with the activated acid. DMAP may be used in catalytic amounts in specific cases but can sometimes be detrimental with hindered substrates.[13][]
Q4: I am observing epimerization of my chiral carboxylic acid. How can I prevent this?
Epimerization is a significant risk, especially when using potent coupling reagents and bases with chiral carboxylic acids that have a stereocenter at the α-position. It occurs via the formation of a planar oxazolone intermediate.
Strategies to Minimize Epimerization:
-
Choice of Reagent and Additive :
-
Uronium reagents derived from HOAt (like HATU) are generally less prone to causing epimerization than their HOBt-based counterparts (like HBTU).[6]
-
Using additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®), is highly recommended.[3][6] COMU is a modern reagent that incorporates an Oxyma moiety, making it a safer and highly efficient option.[15]
-
T3P is reported to have a very low risk of epimerization.[12]
-
-
Reaction Temperature : Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[3]
-
Base Stoichiometry : Use the minimum necessary amount of base. Excess base can accelerate the formation of the problematic oxazolone intermediate.
-
Copper (II) Additives : In some cases, the addition of CuCl₂ has been shown to effectively suppress epimerization in carbodiimide-mediated couplings.[16]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to a solution.
Problem 1: Low or No Product Yield, High Recovery of Starting Materials
This is the most common issue and points to a failure in reaction kinetics or activation.
dot graph TD { A[Low Yield / No Reaction] --> B{Is the activatedester intermediateobserved by LC-MS?}; B -->|Yes| C[Amine is not reacting.Cause: Steric hindrance is too high for current conditions.]; B -->|No| D[Acid activation failed.Cause: Reagent inefficiency or degradation.]; C --> E[Solution 1: Increase Reaction Temperature.Gently heat to 40-50 °C. Monitor for side products.]; C --> F[Solution 2: Switch to a More Potent Coupling Reagent.e.g., EDC/HOBt → HATU or T3P.]; C --> G[Solution 3: Increase Reaction Time.Allow reaction to proceed for 12-24 hours.]; D --> H[Solution 1: Use Fresh Reagents & Anhydrous Solvents.Coupling reagents can degrade with moisture.]; D --> I[Solution 2: Increase Stoichiometry of Coupling Reagent.Increase from 1.1 to 1.5 equivalents.]; D --> J[Solution 3: Convert Acid to Acyl Fluoride/Chloride.A more reactive intermediate may be needed.]; }
caption: Troubleshooting workflow for low reaction conversion.
-
For Failed Amine Addition (Intermediate Observed): The steric bulk of the tetrahydropyran ring is preventing the amine from attacking the active ester.[2] Your primary levers are temperature and time. A modest increase in temperature (e.g., to 40 °C) can often provide the necessary activation energy. If that fails, a more potent coupling reagent like HATU or T3P is warranted, as they generate more reactive intermediates.[7][11]
-
For Failed Acid Activation (No Intermediate): This suggests an issue with your coupling reagent or conditions. Uronium salts and other activators are moisture-sensitive. Ensure you are using a fresh bottle of reagent and truly anhydrous solvents. If the problem persists, converting the carboxylic acid to an acyl fluoride or acyl chloride is a robust alternative.[4][13][17] The in situ formation of an acyl fluoride using reagents like TFFH or BTFFH has been shown to be highly effective for coupling sterically hindered substrates.[4][13]
Problem 2: Multiple Side Products and Difficult Purification
The formation of byproducts complicates purification and lowers the yield of the desired amide.
| Byproduct | Probable Cause | Proposed Solution |
| Tetramethylurea (TMU) | Use of uronium reagents like HATU/HBTU.[18] | TMU is polar and water-soluble but can be difficult to remove via chromatography. An acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO₃) during workup can help. Switching to T3P eliminates this byproduct.[11] |
| N-Acylurea | Use of carbodiimide reagents (EDC, DCC). | This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. Add HOBt or OxymaPure to intercept the intermediate and form an active ester, which prevents this side reaction.[6] |
| Epimerized Product | Chiral α-substituted acid + strong base/high temp. | See FAQ Q4. Use HATU or T3P, run the reaction at 0 °C, and use DIPEA sparingly. |
| Dimer/Oligomer of Acid | Slow reaction with amine allows activated acid to react with another acid molecule. | Ensure the amine is present when the acid is activated, or add the amine immediately after pre-activation. Use of a more potent coupling reagent can accelerate the desired reaction. |
The final amide product containing the fluorotetrahydropyran moiety is expected to be relatively polar.
-
Aqueous Workup : A standard aqueous workup is essential. Wash the organic layer sequentially with a weak acid (e.g., sat. NH₄Cl or dilute HCl) to remove excess base and amine, followed by a weak base (e.g., sat. NaHCO₃) to remove excess carboxylic acid and additives like HOBt.[3]
-
Chromatography : Normal-phase flash chromatography on silica gel is typically effective. Due to the product's polarity, a gradient elution with a polar solvent system like DCM/Methanol or Ethyl Acetate/Methanol may be required.
-
Alternative Methods : If silica chromatography is challenging, consider reversed-phase chromatography.[19] For highly polar compounds, crystallization can be an effective purification technique if a suitable solvent system can be found.[20]
Recommended Starting Protocol
This protocol is a robust starting point for the coupling of a generic carboxylic acid with this compound using HATU.
Materials & Reagents
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)[7]
-
DIPEA (2.5 equiv)[7]
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add this compound (1.1 equiv), followed by HATU (1.1 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 equiv) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider warming to 40 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash with 1M HCl (2x), sat. aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanism of HATU-Mediated Coupling
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];
}
caption: General mechanism for HATU-mediated amide coupling.
This mechanism shows the two key stages: first, the carboxylic acid is activated by HATU in the presence of a base to form a highly reactive OAt-ester.[8] Second, the nucleophilic amine attacks this active ester to form the stable amide bond, regenerating HOAt as a byproduct.[7][8]
References
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- Kim Reactor (2024).
- The Organic Chemistry Tutor (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
- Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
- Singh, R. P., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- Edelmann, F. T. (2020). What is the best technique for amide purification?
- Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Kim Reactor (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
- Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]
- ACS Omega (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]
- Synlett (2010). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
- PubMed. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. [Link]
- Reddit. (2021).
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Google Patents.
- ResearchGate. (2021). Why did my amide syntesis does not work?[Link]
- Google Patents.
- Reddit. (2023). Choosing amide coupling agent. [Link]
- Royal Society of Chemistry.
- ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
- ResearchGate. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. [Link]
- Organic Chemistry Portal.
- PubChem. 4-Aminomethyltetrahydropyran. [Link]
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- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. We will explore the underlying chemical principles of potential issues and provide actionable, field-tested solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. We focus on the most common synthetic routes and their associated pitfalls.
Scenario 1: Synthesis via Amide Reduction
The reduction of 4-fluorotetrahydro-2H-pyran-4-carboxamide using a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) is a common and direct route. However, its high reactivity can lead to several side reactions if not properly controlled.
Question 1: My yield is low, and I'm recovering a significant amount of my starting amide. What's going wrong?
Answer:
This is a classic symptom of incomplete reaction, which typically points to two root causes: insufficient reducing agent or deactivated reagent.
Causality:
-
Stoichiometry: The reduction of a primary amide to an amine with LiAlH₄ is a complex process that consumes two equivalents of hydride.[1] The first equivalent is consumed in an acid-base reaction with the amide N-H protons, and subsequent equivalents are needed for the reduction of the carbonyl group.[2][3] Using less than the theoretical amount will inevitably lead to incomplete conversion.
-
Reagent Deactivation: LiAlH₄ is extremely sensitive to moisture and atmospheric humidity. It reacts violently with water.[4] Any residual moisture in your solvent, glassware, or starting material will consume the reagent, rendering it unavailable for the desired reduction.
Troubleshooting Protocol:
-
Glassware & Setup: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon immediately before use. Assemble the reaction setup under an inert atmosphere.
-
Solvent Purity: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ethereal solvents like THF or diethyl ether are standard.
-
Reagent Handling: Use fresh, high-purity LiAlH₄. Do not use reagent from a container that has been opened multiple times over a long period. Weigh it quickly and minimize its exposure to air.
-
Stoichiometry Check: Re-calculate your reagent stoichiometry. A modest excess of LiAlH₄ (e.g., 2.5-3.0 equivalents) is often recommended to drive the reaction to completion and account for any minor sources of moisture.
Question 2: My main impurity is the corresponding alcohol, (4-fluorotetrahydro-2H-pyran-4-yl)methanol. How is this forming?
Answer:
The formation of the alcohol byproduct suggests a competing reaction pathway or, more commonly, an issue during the reaction workup.
Causality: The mechanism of amide reduction by LiAlH₄ involves the formation of a tetrahedral intermediate which then collapses to an iminium ion.[1] This iminium ion is then rapidly reduced to the amine. If the workup procedure is not carefully controlled, particularly the quenching of excess LiAlH₄, intermediates can be hydrolyzed to form the corresponding aldehyde, which is then immediately reduced to the alcohol by any remaining active hydride.
Workflow: Amide Reduction & Troubleshooting
Caption: Troubleshooting workflow for the LiAlH₄ reduction of the precursor amide.
Recommended Workup Protocol (Fieser Method): This sequential addition method is designed to safely quench excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate. For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes at room temperature. The slurry should become a white, granular solid.
-
Filter the solid and wash thoroughly with an appropriate solvent (e.g., THF, EtOAc).
-
Combine the filtrates and concentrate to obtain the crude amine.
This controlled method minimizes the risk of hydrolyzing intermediates that could lead to alcohol formation.
Scenario 2: Synthesis via Reductive Amination
This route involves condensing 4-fluorotetrahydro-2H-pyran-4-carbaldehyde with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine or enamine, which is then reduced in situ.
Question: My primary byproduct is (4-fluorotetrahydro-2H-pyran-4-yl)methanol. How can I prevent this?
Answer:
This is a very common side reaction in one-pot reductive aminations. It occurs when the reducing agent reduces the starting aldehyde faster than the aldehyde condenses with the amine to form the imine.
Causality: The outcome of the reaction is a competition between two rates: imine formation and aldehyde reduction.
-
Rate of Imine Formation: This step is often the rate-limiting step and can be slow, especially with less nucleophilic amines or sterically hindered aldehydes. It is also pH-dependent.
-
Rate of Aldehyde Reduction: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde to an alcohol.[5]
Troubleshooting Protocol & Reagent Selection:
| Reagent | Pros | Cons / Side Reactions | Recommended Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild; selectively reduces imines over aldehydes. | Moisture sensitive. | Preferred choice. Perform in non-protic solvents like Dichloromethane (DCM) or Dichloroethane (DCE).[5] |
| Sodium Cyanoborohydride (NaCNBH₃) | Mild; stable in weakly acidic conditions ideal for imine formation. | Highly toxic (releases HCN gas in strong acid). | Use in MeOH with careful pH control (pH 6-7).[5] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Readily reduces aldehydes, leading to alcohol byproduct. | Two-step approach: first, form the imine completely (monitor by NMR/IR), then add NaBH₄.[5] |
Optimized One-Pot Protocol using NaBH(OAc)₃:
-
Dissolve the aldehyde (1.0 eq) and ammonium acetate (~10 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir overnight at room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and proceed with extraction.
This approach favors the formation of the desired amine by using a reducing agent that is kinetically slower to react with the aldehyde compared to the intermediate imine.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) to reduce the 4-fluorotetrahydro-2H-pyran-4-carboxamide? No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce amides.[2] Amides are significantly less electrophilic than ketones or aldehydes. For this transformation, a much stronger hydride donor like LiAlH₄ or, alternatively, borane (BH₃•THF) is required.[4] Some modern methods involve activating the amide first (e.g., with Tf₂O) to make it susceptible to reduction by milder reagents like NaBH₄, but this adds a step to the process.[6]
Q2: During a Grignard-based synthesis starting from tetrahydro-4H-pyran-4-one, I'm getting low yields. What are the likely causes? Grignard reactions are notoriously sensitive. Low yields often stem from:
-
Wet Conditions: The Grignard reagent is a very strong base and will be quenched by any protic source (water, alcohols).[7][8] Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.[7] Activating with a small crystal of iodine or 1,2-dibromoethane is often necessary.
-
Side Reactions: The Grignard reagent can act as a base, causing enolization of the starting ketone, which is then recovered after workup.[9]
Q3: What are the key safety precautions when working with LiAlH₄? LiAlH₄ is a highly reactive and hazardous reagent.
-
Reacts Violently with Water: Always handle under a strict inert atmosphere (N₂ or Ar). Never quench with a large amount of water at once, especially at room temperature. The Fieser method described above is a much safer, controlled quench.
-
Pyrophoric: Although less common with the pure solid, it can ignite on contact with moist air or solvents.
-
Caustic: The aluminate byproducts formed during the workup are highly basic. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Q4: How does the fluorine atom at the C4 position affect the reactivity of the adjacent functional group? The fluorine atom is a strongly electron-withdrawing group. This inductive effect can influence the reactivity of the adjacent carbon center.
-
For Amide/Nitrile Reduction: The electron-withdrawing effect can slightly increase the electrophilicity of the carbonyl or nitrile carbon, potentially making it more susceptible to nucleophilic attack by a hydride.
-
For Aldehyde in Reductive Amination: It can slightly destabilize the formation of a positive charge on the carbonyl carbon in the transition state of imine formation.[10] However, for practical lab synthesis, this electronic effect is generally subtle and does not fundamentally change the choice of reagents compared to the non-fluorinated analogue. The primary considerations remain controlling the reaction conditions to favor the desired pathway.
Decision Logic: Choosing a Synthetic Route
Caption: Decision diagram for selecting a primary synthetic route.
References
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]
- OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]
- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
- JoVE. (2025). Amides to Amines: LiAlH4 Reduction. [Link]
- University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link]
- National Institutes of Health (NIH). (2025).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- Xiang, S.-H., Xu, J., Yuan, H.-Q., & Huang, P.-Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]
- Organic Chemistry Data. (n.d.).
- National Institutes of Health (NIH). (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. [Link]
Sources
- 1. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Welcome to the technical support center for the synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable fluorinated heterocyclic amine.
Introduction
This compound is a key building block in medicinal chemistry, where the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1][2] However, the synthesis of this compound can be challenging, often leading to low yields and difficult purifications. This guide outlines two primary synthetic routes and provides detailed troubleshooting for each critical step.
Synthetic Strategies Overview
Two plausible and efficient synthetic routes to this compound are presented below. Both pathways start from the readily available tetrahydropyran-4-one.
Route 1: The Nitrile Reduction Pathway
This route involves the formation of a cyanohydrin, followed by fluorination of the tertiary alcohol, and subsequent reduction of the nitrile to the primary amine.
start [label="Tetrahydropyran-4-one"]; intermediate1 [label="4-Cyano-4-hydroxytetrahydro-2H-pyran"]; intermediate2 [label="4-Cyano-4-fluorotetrahydro-2H-pyran"]; product [label="this compound", fillcolor="#E8F0FE", fontcolor="#1967D2"];
start -> intermediate1 [label=" Strecker Synthesis \n (NaCN, NH4Cl) "]; intermediate1 -> intermediate2 [label=" Deoxyfluorination \n (DAST or Deoxo-Fluor) "]; intermediate2 -> product [label=" Nitrile Reduction \n (e.g., LiAlH4 or H2/Raney Ni) "]; }
Route 2: The Reductive Amination Pathway
This pathway involves the creation of a hydroxymethyl group, which is then oxidized to an aldehyde. Fluorination of the tertiary alcohol is followed by reductive amination to yield the target primary amine.
start [label="Tetrahydropyran-4-one"]; intermediate1 [label="4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol"]; intermediate2 [label="Tetrahydro-4-hydroxy-2H-pyran-4-carbaldehyde"]; intermediate3 [label="Tetrahydro-4-fluoro-2H-pyran-4-carbaldehyde"]; product [label="this compound", fillcolor="#E8F0FE", fontcolor="#1967D2"];
start -> intermediate1 [label=" Reaction with \n paraformaldehyde "]; intermediate1 -> intermediate2 [label=" Selective Oxidation \n (e.g., PCC or TEMPO) "]; intermediate2 -> intermediate3 [label=" Deoxyfluorination \n (DAST or Deoxo-Fluor) "]; intermediate3 -> product [label=" Reductive Amination \n (NH3 source, reducing agent) "]; }
Troubleshooting Guide & FAQs
This section is organized by the key reaction steps common to the synthetic routes.
Part 1: Synthesis of Hydroxy Precursors
Q1: My yield of the cyanohydrin is low. What are the common causes?
A1: Low yields in the Strecker synthesis of 4-cyano-4-hydroxytetrahydro-2H-pyran often stem from the equilibrium nature of the reaction.[3][4]
-
Incomplete Imine Formation: The initial formation of the imine from tetrahydropyran-4-one and ammonia is crucial. Ensure you are using an appropriate source of ammonia, such as ammonium chloride, which also provides a mildly acidic environment to facilitate the reaction.[3]
-
Cyanide Addition Equilibrium: The addition of cyanide to the imine is reversible. To drive the reaction to completion, consider using a slight excess of the cyanide source (e.g., NaCN or KCN).[4]
-
Reaction Conditions: The reaction is typically run at or below room temperature. Elevated temperatures can shift the equilibrium back towards the starting materials.
| Parameter | Recommendation | Rationale |
| Ammonia Source | Ammonium chloride (NH₄Cl) | Provides both ammonia and a slightly acidic pH to favor imine formation. |
| Cyanide Source | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | Readily available and effective cyanide sources. |
| Temperature | 0 °C to room temperature | Favors the forward reaction and minimizes side reactions. |
| pH | Mildly acidic | Promotes imine formation without inhibiting cyanide addition. |
Q2: The initial addition of formaldehyde to tetrahydropyran-4-one is not proceeding efficiently. How can I improve this step?
A2: This reaction is a base-catalyzed aldol-type addition.
-
Base Strength: Ensure a sufficiently strong base is used to deprotonate the alpha-carbon of the ketone. Common bases include sodium or potassium hydroxide.
-
Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is of good quality and fully depolymerized under the reaction conditions.
-
Temperature Control: The reaction can be exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition can help control the reaction and minimize side products.
Q3: I am having trouble with the selective oxidation of the primary alcohol in 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ol to the aldehyde without affecting the tertiary alcohol.
A3: This is a common challenge. The choice of oxidizing agent is critical for selectivity.
-
Mild Oxidizing Agents: Strong oxidizing agents like chromic acid or potassium permanganate will likely lead to over-oxidation or cleavage of the molecule.[5] Milder reagents are necessary.
-
Pyridinium chlorochromate (PCC): PCC is a classic reagent for the selective oxidation of primary alcohols to aldehydes in the absence of water.[6]
-
TEMPO-based systems: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like sodium hypochlorite is a highly selective method for oxidizing primary alcohols.[7]
-
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| PCC | Dichloromethane (DCM), room temperature | Good selectivity for primary alcohols. | Chromium waste, can be acidic. |
| TEMPO/NaOCl | Biphasic system (e.g., DCM/water), catalytic TEMPO | High selectivity, environmentally benign. | Reaction rate can be sensitive to pH. |
Part 2: Deoxyfluorination of Tertiary Alcohols
Q4: My deoxyfluorination with DAST is giving a low yield of the desired 4-fluoro product and a significant amount of side products. What is happening?
A4: The deoxyfluorination of tertiary alcohols, especially on a cyclic system, is prone to side reactions, primarily elimination and rearrangement.[8][9]
-
Elimination: The intermediate formed from the reaction of the alcohol with DAST can undergo elimination to form an alkene. This is favored by higher temperatures.
-
Rearrangement: Wagner-Meerwein or pinacol-type rearrangements can occur, leading to isomeric fluorinated products.[8] This is particularly a risk if the intermediate has carbocationic character.
start [label="Tertiary Alcohol Intermediate"]; product [label="Desired Fluoro Product", fillcolor="#E8F0FE", fontcolor="#1967D2"]; side1 [label="Elimination Product (Alkene)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; side2 [label="Rearranged Fluoro Product", fillcolor="#FCE8E6", fontcolor="#C5221F"];
start -> product [label=" SN2-like attack "]; start -> side1 [label=" E2 Elimination "]; start -> side2 [label=" SN1-like with rearrangement "]; }
Troubleshooting Strategies:
| Issue | Recommendation | Rationale |
| Low Yield/Elimination | Use a more thermally stable and less acidic fluorinating agent like Deoxo-Fluor .[10][11] | Deoxo-Fluor often provides higher yields with less elimination compared to DAST.[10] |
| Perform the reaction at low temperatures (e.g., starting at -78 °C and slowly warming). | Minimizes elimination and rearrangement side reactions.[8] | |
| Use a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. | Solvates the reagents without interfering with the reaction. | |
| Rearrangement | Consider using a fluorinating agent that promotes a more Sₙ2-like mechanism. | Minimizes the formation of a carbocation intermediate that can rearrange. |
Q5: Are there any specific safety concerns when using DAST or Deoxo-Fluor?
A5: Yes, these reagents require careful handling.
-
DAST: Diethylaminosulfur trifluoride (DAST) is thermally unstable and can decompose explosively, especially at temperatures above 90°C. It is also highly sensitive to moisture, releasing corrosive hydrogen fluoride (HF).
-
Deoxo-Fluor: While more thermally stable than DAST, Deoxo-Fluor is also moisture-sensitive and should be handled with care in a fume hood.[10]
Always consult the Safety Data Sheet (SDS) before using these reagents and use appropriate personal protective equipment (PPE).
Part 3: Formation of the Aminomethyl Group
Q6: I am struggling to get a clean reduction of the 4-cyano-4-fluorotetrahydro-2H-pyran to the primary amine. What are the best conditions?
A6: The reduction of nitriles to primary amines can be achieved using several methods, each with its own advantages and disadvantages.[12][13]
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines.[13][14] However, it is not very chemoselective and the workup can be challenging.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel is a common and effective method.[15] This can sometimes lead to the formation of secondary and tertiary amine byproducts.
Troubleshooting Nitrile Reduction:
| Reducing Agent | Common Issues | Troubleshooting Steps |
| LiAlH₄ | Difficult workup, potential for over-reduction of other functional groups. | Use a Fieser workup (sequential addition of water, NaOH solution, and more water) for easier filtration of aluminum salts.[12] Ensure the reaction is performed under anhydrous conditions. |
| H₂/Raney Nickel | Formation of secondary and tertiary amine byproducts. | Add ammonia to the reaction mixture to suppress the formation of secondary and tertiary amines.[15] |
| Catalyst poisoning. | Ensure the starting material is pure and free of sulfur-containing impurities. |
Q7: My reductive amination of tetrahydro-4-fluoro-2H-pyran-4-carbaldehyde is giving low yields of the primary amine.
A7: The key to a successful reductive amination to form a primary amine is the choice of ammonia source and reducing agent.[16][17][18]
-
Ammonia Source: Using aqueous ammonia or generating ammonia in situ from an ammonium salt (e.g., ammonium acetate or ammonium chloride) is crucial.[16][19]
-
Reducing Agent: A mild reducing agent that selectively reduces the imine intermediate is preferred.
-
Sodium cyanoborohydride (NaBH₃CN): Effective and selective for imines.[18]
-
Sodium triacetoxyborohydride (STAB): Another mild and selective reagent.
-
-
pH Control: The pH of the reaction is critical. A slightly acidic pH (around 5-6) is optimal for imine formation without significantly deactivating the amine nucleophile.
| Parameter | Recommendation | Rationale |
| Ammonia Source | Aqueous ammonia or ammonium acetate | Provides a high concentration of ammonia to drive imine formation. |
| Reducing Agent | NaBH₃CN or STAB | Selectively reduces the imine in the presence of the aldehyde. |
| pH | 5-6 | Optimal for the equilibrium of imine formation. |
| Solvent | Methanol or ethanol | Good solvents for both the substrates and the reducing agents. |
Part 4: Purification and Stability
Q8: How can I effectively purify the final this compound product?
A8: The basic nature of the amine allows for straightforward purification.
-
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
-
Crystallization: If the amine or a salt derivative is a solid, crystallization can be an effective method for achieving high purity.[20][21]
-
Chromatography: Silica gel chromatography can be used, but it's often necessary to treat the silica with a base (e.g., triethylamine) to prevent streaking of the amine.
Q9: Are there any stability concerns with the final fluorinated amine product?
A9: While many fluorinated amines exhibit enhanced stability, α-fluoroamines can be unstable.[16][17] However, in this compound, the fluorine is on a tertiary carbon, not directly attached to the carbon bearing the amine (a γ-fluoro amine), which generally imparts good stability.[22] It is still advisable to store the compound under an inert atmosphere at low temperatures to prevent any potential degradation over time.
Experimental Protocols
Protocol 1: Synthesis of 4-Cyano-4-hydroxytetrahydro-2H-pyran
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) in water, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.
Protocol 2: Deoxyfluorination with Deoxo-Fluor
-
Dissolve the crude 4-cyano-4-hydroxytetrahydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add Deoxo-Fluor (1.2 eq) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-cyano-4-fluorotetrahydro-2H-pyran.
Protocol 3: Nitrile Reduction with LiAlH₄
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of 4-cyano-4-fluorotetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
References
- Bäumer, C., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive amination of ketones and aldehydes with ammonia and titanium(IV) isopropoxide. Tetrahedron, 60(7), 1463-1471.
- Wikipedia contributors. (2023, November 29). Fluorination with aminosulfuranes. In Wikipedia, The Free Encyclopedia.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Chemistry LibreTexts. (2023, January 22). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- U.S. Patent No. 5,777,166. (1998).
- Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Singh, R. P., et al. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2002(10), 1380-1392.
- Wikipedia contributors. (2023, December 1). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia.
- Common Conditions. (n.d.). Nitrile to Amine.
- Ványolós, M., et al. (2022).
- YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4.
- Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles.
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 235-244.
- Verma, A., & Sushmita. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis.
- ResearchGate. (2024, September 9). (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- ResearchGate. (2025, August 6). Chemoselective fluorination of 2-hydroxy-3,4,7,8-tetrahydro-2 H-chromen-5(6 H)-ones using DAST | Request PDF.
- Galli, U., et al. (2012). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 17(10), 12188-12217.
- Wang, A., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Le, T. N., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229.
- Ványolós, M., et al. (2022). Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives. Semantic Scholar.
- ResearchGate. (2025, August 10). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.
- Semantic Scholar. (n.d.). Hydrogen transfer reduction of nitriles in DBU based ionic liquids.
- Saeed, A., et al. (2022).
- Turner, O. J., et al. (2018). Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. Chemistry, 24(70), 18658-18662.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- Amanote Research. (n.d.). (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A - Amanote Research.
- YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid.
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
- Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video).
- Al-Mousawi, S. M., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(6), 1038-1043.
- Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- MDPI. (n.d.). Towards Continuous Primary Manufacturing Processes—Particle Design through Combined Crystallization and Particle Isolation.
- PubMed. (n.d.). Fluorinated gamma-aminobutyric acid. Enzymatic synthesis and biological activity of a potentially useful analogue.
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Technical Support Center: Purification of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure scientific integrity and practical success.
Overview: The Challenge of Purifying a Fluorinated Primary Amine
This compound is a valuable building block in medicinal chemistry. Its purification, however, presents a unique set of challenges stemming from its structural features: a basic primary amine, a polar tetrahydropyran ring, and a fluorine atom. These characteristics can lead to difficulties in standard purification techniques, such as column chromatography, where strong interactions with the stationary phase can occur.
This guide will systematically address these challenges, providing practical solutions for obtaining this key intermediate in high purity.
Hypothetical Synthesis and Potential Impurities
A common and efficient route to this compound is the reduction of the corresponding nitrile, 4-cyano-4-fluorotetrahydro-2H-pyran. This can be achieved using various reducing agents, with Raney Nickel (Ra-Ni) under hydrogenation or a metal hydride like lithium aluminum hydride (LiAlH₄) being common choices.
Caption: Synthetic route to the target amine.
Regardless of the specific reducing agent, a common set of impurities can be anticipated:
-
Unreacted Starting Material: Residual 4-cyano-4-fluorotetrahydro-2H-pyran.
-
Secondary Amine Impurity: Over-alkylation or reaction between the product amine and an intermediate imine can lead to the formation of bis((4-fluorotetrahydro-2H-pyran-4-yl)methyl)amine.[1]
-
Catalyst Residues: In the case of catalytic hydrogenation, trace metals from the catalyst (e.g., Nickel) may be present.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent.
Frequently Asked Questions (FAQs)
Q1: My amine streaks badly on a silica gel TLC plate and column. What causes this and how can I fix it?
A: The streaking (or tailing) of amines on silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[2] This strong interaction leads to poor peak shape and difficult separation.
Solution: To mitigate this, you can "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-2%.[3] For column chromatography, it is also beneficial to pre-treat the silica gel with a solution of your mobile phase containing the basic modifier.
Q2: I'm concerned about the thermal stability of my amine during distillation. What are my options?
A: this compound has a reported atmospheric boiling point of approximately 198°C. Distilling at this temperature could lead to degradation.
Solution: Vacuum distillation is the recommended method to purify compounds with high boiling points or those that are thermally sensitive.[4] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes the risk of decomposition.
Q3: How can I remove highly polar or colored impurities from my amine product?
A: For impurities that are difficult to remove by chromatography or distillation, purification via salt formation is a highly effective technique.
Solution: Amines can be converted to their corresponding ammonium salts by treatment with an acid, such as hydrochloric acid (HCl).[5] These salts are often crystalline solids and can be purified by recrystallization, leaving non-basic impurities in the mother liquor. The pure amine can then be regenerated by treatment with a base.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Severe Streaking/Tailing | Strong interaction between the basic amine and acidic silica gel. | 1. Add 0.5-2% triethylamine or ammonia to the mobile phase.[2][3]2. Use a less acidic stationary phase like neutral or basic alumina.[6][7][8]3. Consider using an amine-functionalized silica column.[9] |
| Product Irreversibly Sticking to the Column | The amine is too basic and binds very strongly to the silica. | 1. Flush the column with a more polar solvent system containing a higher concentration of base.2. Switch to a different purification method such as distillation or salt formation. |
| Poor Separation from Non-polar Impurities | The mobile phase is too polar, causing all compounds to elute quickly. | 1. Decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol system). |
Distillation
| Problem | Potential Cause | Troubleshooting Steps |
| "Bumping" or Uncontrolled Boiling | Uneven heating of the distillation flask. | 1. Ensure smooth and even stirring with a magnetic stir bar.2. Use a heating mantle with a sand or oil bath for uniform heat distribution. |
| Product Decomposing in the Distillation Pot | The distillation temperature is too high. | 1. Increase the vacuum to further lower the boiling point.[4]2. Ensure the heating bath is not set more than 20-30°C above the boiling point of the amine at the given pressure.[10] |
| Difficulty Achieving a Good Vacuum | Leaks in the distillation apparatus. | 1. Check all glass joints and connections for a proper seal. Use high-vacuum grease where appropriate.2. Ensure the vacuum pump is in good working order and the tubing is not cracked. |
Detailed Experimental Protocols
Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities. Due to the polarity of amines, derivatization is often recommended to improve peak shape.
-
Protocol: Silylation for GC-MS Analysis
-
Accurately weigh approximately 1 mg of the amine sample into a 2 mL GC vial.
-
Add 500 µL of an appropriate solvent (e.g., dichloromethane).
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injecting into the GC-MS.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities. As the target amine lacks a strong chromophore, UV detection can be challenging without derivatization. An Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active agent can be employed.
Purification Protocols
This method is ideal for removing non-volatile impurities and residual high-boiling solvents.
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring controlled outgassing of any low-boiling solvents.
-
Once a stable vacuum is achieved, begin heating the distillation pot using an oil bath.
-
Collect fractions based on the boiling point at the recorded pressure. The main fraction should be collected over a narrow temperature range.
-
Caption: Workflow for vacuum distillation.
This is a highly effective method for removing non-basic impurities.
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic to litmus paper.
-
The hydrochloride salt of the amine will precipitate.
-
-
Recrystallization:
-
Collect the precipitated salt by filtration and wash with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure ammonium salt.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in water.
-
Cool the aqueous solution in an ice bath and add a strong base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure amine.[11]
-
Caption: Workflow for purification via salt formation.
This method is an excellent alternative to silica gel chromatography for basic compounds.
-
Column Packing:
-
Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Adsorb the sample onto a small amount of basic alumina and load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexane or dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
References
- This compound Chemical Properties. LookChem. [Link]
- Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Brainly. [Link]
- Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange. [Link]
- Purifying amines on silica. Org Prep Daily. [Link]
- Alumina Confusion. Reddit. [Link]
- How do I purify ionizable organic amine compounds using flash column chrom
- Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
- Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
- Reduction of nitriles. YouTube. [Link]
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. [Link]
- Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
- Reduction of nitriles.
- Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
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- Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]
- Amine purific
- Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc. YouTube. [Link]
- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
- Isolation (Recovery) of amines. University of Toronto. [Link]
- Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?
- Synthesis of Fluorinated Amines: A Personal Account. PubMed. [Link]
- Amine and HCl - salt form
- Synthesis of Fluorinated Amines: A Personal Account.
- Isolation of primary amines as HCL salt problem. Sciencemadness. [Link]
- Process for the purification of amines.
- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]
- Synthesis of Fluorinated Amines: A Personal Account.
- Manganese catalysed reduction of nitriles with amine boranes. Royal Society of Chemistry. [Link]
- How To: Purify by Distill
- Enzymatic synthesis of fluorinated compounds.
- HPLC analysis (UV) after [18F]fluorination of 1.
- Vacuum distill
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
- Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
- Vacuum Distillation For Amine Regener
- Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
- Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. MDPI. [Link]
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- N-Methyltetrahydro-2H-pyran-4-amine. American Elements. [Link]
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Challenges in the scale-up of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine production
Welcome to the technical support guide for the synthesis and scale-up of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. This valuable building block is integral to the development of novel therapeutics, and its efficient production is critical for advancing drug discovery programs.[1][2][3][4] The incorporation of the fluorinated tetrahydropyran motif can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the scale-up of this compound's synthesis, moving from a question-and-answer format for common queries to detailed troubleshooting protocols for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and scalable method is a one-pot reductive amination. This process typically starts from 4-fluoro-tetrahydro-2H-pyran-4-carbonitrile, which is first reduced to the corresponding aldehyde intermediate. This intermediate is then reacted in-situ with an ammonia source to form an imine, which is subsequently reduced to the target primary amine. An alternative, though often less direct, route involves the reduction of a corresponding amide or azide.
Q2: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?
The main challenges during the scale-up of this synthesis include:
-
Exotherm Management: The reduction step, particularly with hydride reagents, is highly exothermic and can lead to thermal runaway if not properly controlled.
-
Impurity Profile Control: Side reactions, such as over-reduction or the formation of secondary amines, can become more pronounced at a larger scale.
-
Reagent Handling and Safety: Managing large quantities of moisture-sensitive and reactive reagents like sodium triacetoxyborohydride requires specialized equipment and stringent safety protocols.[5][6][7]
-
Product Isolation and Purification: Isolating the final amine product with high purity can be complicated by its physical properties and the need to remove residual reagents and byproducts.[8]
Q3: Which reducing agents are recommended for the reductive amination step, and how do they compare?
The choice of reducing agent is critical for success. While catalytic hydrogenation is the "greenest" option, hydride reagents are often more practical for this specific transformation. Sodium triacetoxyborohydride (STAB) is highly recommended for its selectivity.[9] It is mild enough not to significantly reduce the starting aldehyde/ketone, allowing for efficient imine formation prior to reduction.[10]
| Reducing Agent | Advantages | Disadvantages | Scale-Up Considerations |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for imines over carbonyls; mild reaction conditions.[9][10] | Higher cost; moisture-sensitive; generates stoichiometric boron waste. | Preferred for control and selectivity. Requires handling under an inert atmosphere.[5][11] |
| Sodium Borohydride (NaBH₄) | Lower cost; readily available. | Less selective, can reduce the starting aldehyde/ketone; reactivity can be difficult to control.[10] | Requires careful temperature control and slow addition. Often requires pH adjustment for imine formation. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" process with minimal waste; cost-effective at scale. | Requires specialized high-pressure equipment; catalyst can be sensitive to impurities; potential for de-fluorination. | Significant capital investment for high-pressure reactors. Catalyst poisoning can be a major issue. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective; stable in mildly acidic conditions optimal for imine formation.[10] | Generates toxic cyanide waste, a major environmental and safety concern. | Generally avoided in large-scale production due to toxicity and waste disposal issues. |
Q4: What are the critical safety protocols for handling sodium triacetoxyborohydride (STAB) at scale?
Handling STAB requires strict safety measures due to its reactivity with moisture and protic solvents, which can release flammable gases.[5][7]
-
Inert Atmosphere: Always handle and store STAB under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and suitable gloves.[7]
-
Ventilation: All manipulations should occur in a well-ventilated fume hood or a closed system.[6][7]
-
Quenching: Develop and validate a robust quenching procedure for the reaction and any residual STAB. Slow, controlled addition to a cooled, stirred quenching solution is critical.
-
Fire Safety: Do NOT use water to extinguish a fire involving STAB. Use a Class D fire extinguisher (for combustible metals) or dry powder like sand.[7]
Synthesis Workflow Overview
The diagram below outlines the typical manufacturing process, highlighting the key stages from starting materials to the final, purified product.
Caption: High-level workflow for the production of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, providing probable causes and actionable solutions.
Problem 1: Low Reaction Yield or Incomplete Conversion
| Probable Cause | Diagnostic Check | Recommended Solution |
| Degradation of Reducing Agent | Assay the purity and activity of the reducing agent (e.g., STAB) before use. Check for clumping or signs of decomposition. | Procure fresh, high-quality reagent. Ensure it is stored and handled under a strictly inert atmosphere to prevent moisture exposure.[5][11] |
| Inefficient Imine Formation | Monitor the reaction by an appropriate analytical method (e.g., GC-MS, ¹H NMR) to confirm the consumption of the aldehyde intermediate and formation of the imine before the product appears. | The formation of the imine is often the rate-limiting step and is pH-dependent.[12] For STAB reductions, the addition of a catalytic amount of acetic acid can accelerate imine formation.[9] Optimize the reaction time allowed for imine formation before the main reduction phase. |
| Sub-optimal Temperature | Review temperature logs from the reactor. Were there any deviations from the setpoint? Is the internal temperature probe calibrated and correctly placed? | Ensure the reactor's heating/cooling system is adequate for the batch size. For exothermic reductions, a slow addition profile of the reducing agent is crucial to maintain the target temperature range. |
| Poor Mixing/Mass Transfer | Observe the reaction mixture for heterogeneity. In a multi-phase system, ensure the agitation speed is sufficient for good mixing without causing excessive shear. | Select an appropriate impeller and optimize the agitation speed. For larger reactors, consider installing baffles to improve mixing efficiency. |
Problem 2: High Levels of Process Impurities
| Probable Cause | Diagnostic Check | Recommended Solution |
| Formation of Secondary Amine (Dialkylation) | Use LC-MS to identify impurities with a mass corresponding to the dialkylated product. | This occurs when the product amine reacts with the aldehyde intermediate.[12] Ensure a sufficient excess of the ammonia source is used. Maintain a low concentration of the aldehyde intermediate through slow addition or by starting from the nitrile. |
| Over-reduction of Nitrile to Amine | Check for the presence of the target amine before the ammonia source is fully involved in imine formation. | This is more common with less selective reducing agents. Using STAB helps mitigate this. If using a stronger reductant, ensure the reaction conditions favor imine formation first. |
| Residual Starting Material | Check final product purity by GC or HPLC to quantify residual nitrile or aldehyde. | Increase the equivalents of the reducing agent slightly. Extend the reaction time, monitoring for completion. Ensure the temperature is optimal for the final phase of the reaction. |
Problem 3: Difficult Product Isolation and Purification
| Probable Cause | Diagnostic Check | Recommended Solution |
| Emulsion Formation During Workup | Persistent, stable emulsion layer between the organic and aqueous phases after extraction. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions. A filtration step through a pad of Celite® can also be effective. |
| Product Loss to Aqueous Phase | Assay the aqueous layer for the presence of the product. The protonated amine may have significant water solubility. | Adjust the pH of the aqueous layer to >11 with a base like NaOH before extraction to ensure the amine is in its freebase form, which is less water-soluble. |
| Co-eluting Impurities in Chromatography | HPLC or GC analysis shows impurities with retention times very close to the product. | Convert the amine product to a crystalline salt (e.g., hydrochloride or citrate). This allows for purification via recrystallization, which is often more effective and scalable than chromatography for removing structurally similar impurities. |
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Lab-Scale Reductive Amination (10g Scale)
-
Safety: This procedure must be conducted in a fume hood. Wear all appropriate PPE.
-
To a 500 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 4-fluoro-tetrahydro-2H-pyran-4-carbonitrile (10.0 g).
-
Add dichloromethane (DCE, 150 mL). Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) via syringe or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour. Monitor the reduction of the nitrile to the aldehyde by TLC or GC-MS.
-
In a separate flask, prepare a solution of 7N ammonia in methanol. Add this solution to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours to facilitate imine formation.
-
In a separate beaker, slurry sodium triacetoxyborohydride (STAB, ~1.2 equivalents) in DCE (50 mL).
-
Slowly add the STAB slurry to the reaction mixture, monitoring the internal temperature to keep it below 30 °C.
-
Stir the reaction at room temperature overnight. Monitor for completion by GC-MS.
Protocol 2: Reaction Quench and Aqueous Workup
-
Cool the completed reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) to quench the reaction and break up any aluminum salts. Vigorous gas evolution may occur.
-
Once the gas evolution ceases, add 2M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is >11.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
References
- Lifechem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- TCI Chemicals. (2022). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- Merck Millipore. (2024). SAFETY DATA SHEET - Sodium triacetoxyborohydride for synthesis.
- MDPI. (2023).
- ACS Organic & Inorganic Au. (2023).
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- Matrix Scientific. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- ChemScene. (n.d.). 1955558-25-4 | (4-(Fluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride.
- LookChem. (n.d.). This compound.
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- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1238.
- University of Amsterdam. (2023). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- ResearchGate. (n.d.). Selected synthesis methods of 4H-pyran-4-one compounds.
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- 8. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine Derivatives
Welcome to the technical support center for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound class. Our goal is to equip you with the scientific understanding and practical solutions to anticipate and address stability challenges in your experiments.
Introduction to the Stability of this compound Derivatives
This compound is a valuable building block in medicinal chemistry, incorporating a fluorinated tetrahydropyran motif. The presence of the fluorine atom can significantly enhance metabolic stability and modulate physicochemical properties.[1][2] However, like any complex molecule, its derivatives can be susceptible to degradation under various experimental and storage conditions. Understanding the potential stability issues is crucial for ensuring the integrity of your research and the quality of your results.
This guide will address common questions and troubleshooting strategies related to the handling, storage, and experimental use of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound derivatives?
A1: Based on the structure, the primary sites for potential degradation are the primary amine and the tetrahydropyran ring. The C-F bond at the 4-position is generally strong and less likely to be the initial point of degradation under typical laboratory conditions.[2] Potential pathways include:
-
Oxidation of the primary amine: This can lead to the formation of imines, oximes, or other oxidation products. Aliphatic amines are known to be susceptible to oxidation.[3]
-
Oxidative degradation of the tetrahydropyran ring: The carbon atoms adjacent to the ether oxygen (C2 and C6) are susceptible to radical abstraction, which can lead to ring-opening or the formation of lactones.[4]
-
Reaction with aldehydes: Primary amines can react with aldehydes to form imines. This is particularly relevant if the compound is used in formulations containing aldehyde excipients or if aldehydes are generated as degradation byproducts of other components.[3]
Q2: How does pH affect the stability of these compounds?
A2: The primary amine group makes the molecule basic.
-
Acidic conditions: In acidic solutions, the amine will be protonated to form an ammonium salt. This form is generally more stable against oxidation. However, very strong acidic conditions could potentially promote hydrolysis of any sensitive functional groups on derivatives.
-
Basic conditions: In a free base form under neutral to basic conditions, the lone pair of electrons on the nitrogen is more available, making it more susceptible to oxidation and other reactions.
Q3: What are the recommended storage conditions for this compound and its derivatives?
A3: To minimize degradation, these compounds should be stored under the following conditions:
-
Temperature: 2-8°C is recommended for long-term storage.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6]
-
Light: Protect from light to prevent potential photolytic degradation, although aliphatic C-F bonds are generally quite stable to light.[7]
-
Moisture: Keep in a tightly sealed container in a dry place, as the amine can be hygroscopic.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation reactions. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of the amine and tetrahydropyran ring.[6] |
| Light | Protected from light | Minimizes risk of photolytic degradation. |
| Moisture | Dry environment | Prevents absorption of water by the hygroscopic amine. |
Q4: I am observing an unexpected impurity in my sample by LC-MS. What could it be?
A4: Unexpected impurities can arise from synthesis or degradation. Common synthetic impurities could include starting materials or byproducts from the reaction sequence.[8] Degradation products would likely have a mass corresponding to an oxidation product or a product of a reaction with a solvent or reagent. For example, an increase in mass of 14 Da (CH2) could indicate N-methylation if methanol was used as a solvent under certain conditions, while an increase of 16 Da could suggest N-oxide formation.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific stability issues you may encounter during your experiments.
Issue 1: Loss of Purity of the Compound in Solution Over Time
Symptoms:
-
Decrease in the main peak area and the appearance of new peaks in HPLC analysis.
-
Discoloration of the solution.
Potential Causes and Solutions:
Caption: Troubleshooting workflow for purity loss in solution.
Detailed Explanation:
-
Oxidation: The primary amine and the tetrahydropyran ring are susceptible to oxidation, especially in the presence of oxygen and trace metals.[3][4]
-
Protocol 1: Working Under Inert Atmosphere:
-
Sparge all solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use.
-
Prepare solutions in a glove box or under a positive pressure of inert gas.
-
Store prepared solutions in vials with septa, and flush the headspace with inert gas before sealing.
-
-
-
pH Instability: As a primary amine, the compound's stability can be pH-dependent. The free base is more nucleophilic and prone to oxidation.
-
Protocol 2: pH Adjustment:
-
Determine the pKa of your specific derivative if possible.
-
Prepare solutions in a buffer system that maintains a pH where the amine is protonated (typically pH 4-6).
-
Ensure all components of your experimental system are compatible with the chosen buffer.
-
-
-
Photodegradation: While aliphatic C-F bonds are robust, other parts of the molecule or derivatives with chromophores may be light-sensitive.[7][9]
-
Protocol 3: Light Protection:
-
Use amber glass vials or wrap clear vials in aluminum foil.
-
Minimize exposure to ambient light during experimental setup and execution.
-
-
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in IC50 values or other biological readouts between experiments.
-
Loss of activity of the compound in the assay medium over the course of the experiment.
Potential Causes and Solutions:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Detailed Explanation:
-
Degradation in Assay Medium: Biological media are complex aqueous environments, often at a physiological pH of ~7.4 and incubated at 37°C, which can promote degradation.
-
Protocol 4: Stability Study in Assay Medium:
-
Prepare the compound in the final assay medium at the highest concentration to be used.
-
Incubate under the same conditions as the assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze by HPLC or LC-MS to quantify the remaining parent compound.
-
-
-
Interaction with Assay Components: Some components in the assay medium, such as serum proteins or reducing agents like DTT, could potentially react with your compound.
-
Adsorption to Labware: Basic amines can sometimes adsorb to the surface of plastic labware, reducing the effective concentration of the compound in solution.
Analytical Methods for Stability Assessment
A robust analytical method is essential for accurately assessing the stability of your compounds.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) with UV detection | The primary method for quantifying the parent compound and detecting impurities. A stability-indicating method should be developed that separates the parent compound from all potential degradation products.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For identifying the mass of potential degradation products, which aids in structure elucidation.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR) | Particularly useful for tracking the fate of the fluorine atom. The appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of fluorinated degradation products.[11][12][13] |
Protocol 5: Developing a Stability-Indicating HPLC Method
-
Forced Degradation Studies: To ensure your analytical method can separate the parent compound from its degradation products, a forced degradation study should be performed. [This is a standard practice in pharmaceutical development.]
-
Acidic Hydrolysis: Treat the compound with 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Method Development: Develop an HPLC method (typically reverse-phase) that shows baseline separation between the parent peak and all degradation peaks generated in the forced degradation study.
Summary
The stability of this compound derivatives is a critical consideration for reliable experimental outcomes. By understanding the potential degradation pathways and implementing appropriate handling, storage, and experimental procedures, you can ensure the integrity of your compounds. The key takeaways are:
-
Protect the compound from oxygen, light, and moisture.
-
Consider the pH of your solutions, with slightly acidic conditions generally offering better stability for the amine.
-
Always use validated analytical methods to monitor purity and stability.
-
When in doubt, perform a stability study under your specific experimental conditions.
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
- Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Environmental Science & Technology - ACS Publications. (2022, August 16).
- Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC - NIH. (n.d.).
- Fluorinated Heterocyclic Compounds: An Assay on the Photochemistry of Some Fluorinated 1-Oxa-2-azoles: An Expedient Route to Fluorinated Heterocycles. | Request PDF - ResearchGate. (2025, August 5).
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (n.d.).
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (n.d.).
- Photostability and Spectral Properties of Fluorinated Fluoresceins and Their Biarsenical Derivatives: A Combined Experimental and Theoretical Study - PubMed. (n.d.).
- Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PubMed. (2013, October 31).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. (2021, February 2).
- Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion | Request PDF - ResearchGate. (2025, July 12).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.).
- Aliphatic amines for use as long-term heat stabilizers for polypropylene. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- This compound - LookChem. (n.d.).
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.).
- Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Analytical Chemistry - ACS Publications. (n.d.).
- The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020, March 4).
- Environment - Improving the detection of harmful fluorine - BAM. (n.d.).
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed. (2012, April 10).
- This compound. (n.d.).
Sources
- 1. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. d-nb.info [d-nb.info]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Steric Hindrance in Reductive Amination: A Technical Support Guide
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency in forging carbon-nitrogen bonds. However, when faced with sterically hindered amines or ketones, this seemingly straightforward reaction can become a significant synthetic roadblock, leading to frustratingly low yields, sluggish reaction times, and a slew of unwanted side products. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and practical solutions to overcome the unique challenges posed by sterically demanding substrates in reductive amination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the reductive amination of sterically hindered substrates in a practical question-and-answer format.
Q1: My reductive amination with a bulky secondary amine and a hindered ketone is giving very low to no product yield. What are the likely causes and how can I fix it?
A: This is a classic problem arising from the confluence of steric and electronic effects. The primary bottleneck is often the initial formation of the iminium ion, which is disfavored due to the steric clash between the bulky substituents on both the amine and the ketone.[1]
-
Causality: The tetrahedral geometry of the intermediate carbinolamine is sterically congested. The subsequent dehydration to the planar iminium ion is also slow because the bulky groups hinder the necessary orbital alignment for efficient water elimination. Furthermore, a strong reducing agent might prematurely reduce the starting ketone before the iminium ion has a chance to form.[1][2]
-
Solutions:
-
Optimize Imine/Iminium Ion Formation:
-
Water Scavenging: The formation of the imine/iminium ion is an equilibrium process.[2][3] To drive the reaction forward, rigorously remove water as it forms. The use of dehydrating agents like anhydrous magnesium sulfate (MgSO₄), molecular sieves (3Å or 4Å), or a Dean-Stark apparatus for azeotropic removal of water is highly recommended.[4]
-
pH Control: The rate of imine formation is highly pH-dependent.[5][6][7] A mildly acidic environment (typically pH 4-6) is optimal to catalyze the dehydration of the carbinolamine intermediate without excessively protonating the amine, which would render it non-nucleophilic.[5][8][9] A catalytic amount of acetic acid is often employed.[4][10]
-
Lewis Acid Catalysis: For particularly challenging substrates, a Lewis acid such as Ti(OiPr)₄ can be used to activate the ketone towards nucleophilic attack by the amine.[11]
-
-
Choose the Right Reducing Agent:
-
Mild and Selective Reductants: Employ a reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for many chemists due to its mildness and selectivity.[2][4][10][12] It is generally more effective than sodium cyanoborohydride (NaBH₃CN) and significantly less prone to reducing the starting carbonyl.[13][14]
-
Stepwise Procedure: If ketone reduction remains an issue, consider a two-step approach. First, focus on forming the imine under optimized conditions (e.g., with a dehydrating agent). Once imine formation is confirmed (e.g., by TLC or NMR), then introduce the reducing agent.[2][11]
-
-
Q2: I am observing significant amounts of the starting ketone being reduced to the corresponding alcohol. How can I prevent this side reaction?
A: The reduction of the starting carbonyl is a clear indication that your reducing agent is too reactive or that the rate of iminium ion formation is much slower than the rate of carbonyl reduction.
-
Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and, to a lesser extent, ketones, especially under acidic conditions that can activate the carbonyl group.[2][14] If the iminium ion concentration is low due to steric hindrance, the reducing agent will preferentially react with the more abundant ketone.
-
Solutions:
-
Switch to a Milder Reducing Agent: As mentioned previously, NaBH(OAc)₃ is significantly less reactive towards ketones than NaBH₄ and is the preferred choice for challenging reductive aminations.[10][12][13]
-
Control the Reaction Conditions:
-
pH Management: Avoid strongly acidic conditions if using a less selective reducing agent, as this can enhance the rate of carbonyl reduction. A pH range of 6-7 is often a good compromise for the reduction step with agents like NaBH₃CN.[12]
-
Temperature Control: Perform the reaction at room temperature or even lower temperatures to disfavor the reduction of the ketone, which may have a higher activation energy than the reduction of the iminium ion.
-
-
One-Pot vs. Stepwise: For particularly stubborn cases, pre-forming the imine and then adding the reducing agent can completely circumvent the issue of competitive ketone reduction.[2][11]
-
Q3: My reaction is extremely slow, taking several days to show minimal conversion. What can I do to accelerate it?
A: Slow reaction rates are a direct consequence of the high activation energy barrier imposed by steric hindrance for both iminium ion formation and its subsequent reduction.
-
Causality: Bulky groups on both the amine and the carbonyl component impede their approach, leading to a low frequency of successful reactive collisions.
-
Solutions:
-
Increase Reactant Concentration: Running the reaction at a higher concentration can increase the reaction rate by promoting more frequent molecular interactions.
-
Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced against the potential for side reactions or degradation of starting materials. Monitor the reaction closely by TLC or LC-MS.
-
Catalysis:
-
Acid Catalysis: Ensure optimal acid catalysis (e.g., acetic acid) is present to facilitate imine formation.[10]
-
Transition Metal Catalysis: For certain substrates, catalytic systems based on iridium, ruthenium, or rhodium can be highly effective, often operating under transfer hydrogenation conditions.[15][16][17][18] These methods can offer alternative reaction pathways that are less sensitive to steric bulk.
-
-
Alternative Reducing Systems: Consider more potent, yet still selective, reducing systems. For instance, trichlorosilane (HSiCl₃) activated by a Lewis base like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be effective for the synthesis of hindered tertiary amines.[1][19]
-
Frequently Asked Questions (FAQs)
What is the optimal pH for reductive amination with sterically hindered amines?
There isn't a single universal pH. It's a delicate balance. For the initial imine formation, a weakly acidic pH of 4-6 is generally best to catalyze the dehydration step.[5][8] However, at a pH below 4, the amine can become protonated and non-nucleophilic.[9] For the reduction step with agents like NaBH₃CN, a pH of 6-7 is often preferred to ensure the iminium ion is present without promoting significant hydrolysis.[12] When using NaBH(OAc)₃, the acetic acid generated in situ often provides the necessary catalytic acidity.
Are there any "greener" alternatives to borohydride reagents?
Yes, catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C) or transfer hydrogenation (using a hydrogen donor like formic acid or isopropanol with a transition metal catalyst) are excellent green alternatives.[18][20] These methods often have high atom economy and avoid the generation of boron-containing waste. Some iridium and ruthenium catalysts are particularly effective for hindered substrates.[15][16]
How can I monitor the progress of my reaction when the starting materials and product have similar polarities?
This can be challenging for TLC analysis.
-
Staining: Use specific staining agents. For example, a ninhydrin stain can visualize primary and some secondary amines, while a potassium permanganate stain can indicate the presence of reducible functional groups.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method for monitoring these reactions, as it can differentiate compounds based on their mass-to-charge ratio, even if they have similar retention times on the LC column.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are volatile, GC-MS is another powerful tool.
-
¹H NMR: Taking a small aliquot from the reaction mixture, performing a quick work-up, and running a proton NMR can definitively show the disappearance of the starting aldehyde/ketone signals and the appearance of new signals corresponding to the amine product.
Can I use a primary amine with a hindered ketone? What are the potential side reactions?
Yes, but you need to be mindful of over-alkylation. The newly formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the ketone to form a tertiary amine.[2][11]
-
To minimize this:
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in reductive amination with sterically hindered substrates.
Caption: A decision-tree diagram for troubleshooting reductive amination.
Key Reducing Agents for Hindered Substrates
| Reducing Agent | Abbreviation | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Highly selective for imines/iminium ions over ketones/aldehydes. Tolerates mild acid.[10][12] | DCE, THF, MeCN |
| Sodium Cyanoborohydride | NaBH₃CN | Selective at controlled pH (6-7). Toxic (releases HCN in strong acid).[12][14] | MeOH, EtOH |
| Trichlorosilane | HSiCl₃ | Often used with a Lewis base (e.g., TMEDA). Effective for very hindered substrates.[1][19] | DCM, Toluene |
| Catalytic Hydrogenation | H₂ | "Green" option. Requires specialized equipment (e.g., Parr shaker). Catalyst choice is crucial.[11][20] | MeOH, EtOH, EtOAc |
| Transfer Hydrogenation | Various | Uses H-donors like formic acid or isopropanol with a transition metal catalyst (e.g., Ir, Ru).[17][18] | Various |
References
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. [Link]
- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (n.d.).
- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). RSC Publishing. [Link]
- 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2020). Chemistry LibreTexts. [Link]
- 21.4.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012). Molecules. [Link]
- What is the influence of the pH on imine formation in a water solution? (2015).
- Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. (2015).
- 12.3: Reaction with Primary Amines to form Imines. (2019). Chemistry LibreTexts. [Link]
- New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. [Link]
- Imine formation using an aldehyde/ketone and primary amine is acid. (n.d.). Allen. [Link]
- C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Myers Research Group, Harvard University. [Link]
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020).
- Ways to reduce the bis amination during a reductive amin
- Reductive amin
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. kanto.co.jp [kanto.co.jp]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine | MDPI [mdpi.com]
Protecting group strategies for complex syntheses involving (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
<><>## Technical Support Center: (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Welcome to the technical support hub for synthetic strategies involving this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into complex molecular syntheses. Here, we address common challenges and frequently asked questions regarding the selection and implementation of amine protecting group strategies, ensuring the integrity of the fluorinated tetrahydropyran core.
Introduction: The Synthetic Challenge
This compound presents a unique set of synthetic considerations. The primary amine is a versatile nucleophile, essential for forming amides, sulfonamides, and other critical linkages. However, its inherent reactivity necessitates temporary protection to allow for selective transformations elsewhere in the molecule. The key challenge lies in choosing a protecting group that not only effectively masks the amine but is also compatible with the fluorinated tetrahydropyran ring, which can exhibit sensitivity to certain reaction conditions. This guide provides a systematic approach to navigating these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which amine protecting group is most suitable for general use with this compound?
For most applications, the tert-butoxycarbonyl (Boc) group is the recommended starting point.[1][2][3]
-
Expertise & Experience: The Boc group offers a robust shield for the primary amine against a wide array of non-acidic reagents and reaction conditions.[3][4] Its steric bulk effectively prevents undesired nucleophilic attack by the amine. The true advantage of the Boc group lies in its clean and efficient removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), which generally preserves the integrity of the fluorinated tetrahydropyran ring.[5][6]
-
Trustworthiness: The Boc protection protocol is highly reliable and has been extensively validated across a vast range of substrates. The reaction with di-tert-butyl dicarbonate (Boc)₂O is typically high-yielding and proceeds under mild conditions.[1][2] Deprotection is also predictable, with the volatile byproducts (isobutylene and carbon dioxide) being easily removed.[5][7]
Q2: I need to perform a reaction under acidic conditions. Is the Boc group still a viable option?
No, the Boc group is acid-labile and will be cleaved under acidic conditions.[5][8] In this scenario, orthogonal protecting groups are necessary. The two most common alternatives are the benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
-
Expertise & Experience:
-
Cbz Group: This protecting group is stable to a wide range of acidic and basic conditions, making it an excellent choice when subsequent synthetic steps require such environments.[9][10] It is typically removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), a neutral process that is highly unlikely to affect the fluorinated tetrahydropyran moiety.[9][11][12]
-
Fmoc Group: The Fmoc group is exceptionally stable to acidic conditions.[13][14] Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[15][16][17][18] This provides a truly orthogonal deprotection strategy relative to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[19][20]
-
-
Trustworthiness: Both Cbz and Fmoc protection and deprotection protocols are well-established and have been used extensively in complex syntheses, particularly in peptide chemistry.[8][9][21] The choice between them depends on the specific reaction sequence planned.
Q3: My reaction failed after Boc deprotection. What are the likely causes?
Several factors could contribute to a failed reaction post-Boc deprotection.
-
Incomplete Deprotection: While TFA is very effective, insufficient reaction time or concentration can lead to incomplete removal of the Boc group.[22] Monitor the reaction by TLC or LC-MS to ensure complete conversion.
-
Formation of Trifluoroacetate Salt: The deprotection process yields the amine as a trifluoroacetate salt.[5] This salt is often stable and may not be sufficiently nucleophilic for the subsequent reaction. It is crucial to neutralize the salt with a non-nucleophilic base (e.g., triethylamine, DIPEA) before proceeding.
-
Side Reactions with the Tert-butyl Cation: The tert-butyl cation generated during deprotection can sometimes react with nucleophilic functional groups on the substrate.[7][23] While less of a concern with the relatively inert tetrahydropyran ring, it is a possibility with other functionalities. Using a scavenger such as triisopropylsilane (TIS) or anisole in the TFA deprotection cocktail can mitigate this.
Q4: I am working with a molecule that has other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Can I still use the Cbz group?
This is a critical consideration. Catalytic hydrogenolysis, the standard method for Cbz deprotection, will also reduce many other functional groups.[9]
-
Expertise & Experience: In such cases, the Cbz group is not a suitable choice if those reducible groups need to be preserved. This is a classic example of where an orthogonal protecting group strategy is essential. The Fmoc group, being base-labile, would be an ideal alternative.[13][14] Alternatively, if mild acidity can be tolerated in a later step, the Boc group would be another option.[3]
-
Authoritative Grounding: The concept of orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[19][20][24]
Q5: Are there any concerns about the stability of the this compound core under the deprotection conditions for Boc, Cbz, and Fmoc groups?
The tetrahydropyran ring is generally stable under the standard deprotection conditions for these common amine protecting groups.[25][26]
-
Boc Deprotection (Acidic): The ether linkage in the tetrahydropyran ring is stable to the acidic conditions (e.g., TFA in DCM) used for Boc removal.[25]
-
Cbz Deprotection (Hydrogenolysis): These are neutral conditions and are highly unlikely to affect the tetrahydropyran ring or the C-F bond.[9][11]
-
Fmoc Deprotection (Basic): The tetrahydropyran ring is stable to the mild basic conditions (e.g., piperidine in DMF) used for Fmoc removal.[18][27]
The C-F bond at the quaternary center is also robust and not susceptible to cleavage under these conditions. The primary concern is always the compatibility of other functional groups in your molecule with the chosen deprotection method.
Protecting Group Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate amine protecting group for your synthesis.
Caption: Decision workflow for amine protection.
Data Summary: Protecting Group Stability
| Protecting Group | Reagent | Stability to Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Stability to Hydrogenolysis (H₂, Pd/C) |
| Boc | (Boc)₂O | Labile[5][8] | Stable[3] | Stable[3] |
| Cbz | Cbz-Cl | Stable (mild acid)[9][10] | Stable[10] | Labile[9][11] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Stable[13][14] | Labile[15][18] | Labile (less reactive than Cbz)[14] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes a general procedure for the N-Boc protection on a 1 mmol scale.[1]
-
Dissolution: In a round-bottom flask, dissolve this compound (1 mmol, 1.0 eq.) in dichloromethane (DCM, 5 mL).
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.) in one portion.[1]
-
Reaction: Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction with the addition of water (10 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
-
Purification: Purify by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for the deprotection of N-Boc-(4-fluorotetrahydro-2H-pyran-4-yl)methanamine.[5][6]
-
Preparation: In a round-bottom flask, dissolve the Boc-protected compound (1 mmol) in anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
TFA Addition: Add trifluoroacetic acid (TFA) (5 mL, for a 50% TFA/DCM solution) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS. The evolution of CO₂ gas will be observed.[5][7]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the trifluoroacetate salt of the amine, which can be used directly or after neutralization.
-
Protocol 3: Cbz Protection of this compound
This protocol is a general procedure for N-Cbz protection.[9][10]
-
Dissolution: Dissolve this compound (1 mmol, 1.0 eq.) in a mixture of dioxane (5 mL) and water (2.5 mL).
-
Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) (2.5 mmol, 2.5 eq.).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 mmol, 1.1 eq.) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup:
-
Dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify by column chromatography on silica gel.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group.[9][28]
-
Setup: In a flask, dissolve the Cbz-protected compound (1 mmol) in methanol or ethanol (10 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[28]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protocol 5: Fmoc Protection of this compound
This protocol outlines a general procedure for N-Fmoc protection.[14][21]
-
Dissolution: Dissolve this compound (1 mmol, 1.0 eq.) in a mixture of 1,4-dioxane (5 mL) and saturated aqueous sodium bicarbonate solution (5 mL).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 mmol, 1.1 eq.) in 1,4-dioxane (2 mL) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Workup:
-
Pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL) and brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify by column chromatography on silica gel.
Protocol 6: Fmoc Deprotection using Piperidine
This protocol describes the standard method for Fmoc group removal.[15][18]
-
Preparation: Dissolve the Fmoc-protected compound (1 mmol) in N,N-dimethylformamide (DMF, 8 mL).
-
Reagent Addition: Add piperidine (2 mL) to create a 20% piperidine/DMF solution.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The crude residue can often be used directly in the next step after co-evaporation with a suitable solvent like toluene to azeotropically remove residual piperidine. If necessary, purification can be performed by column chromatography.
-
References
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (2004). ACS Publications.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). National Institutes of Health.
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed.
- Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. (n.d.). Journal of the American Chemical Society.
- Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (n.d.). Taylor & Francis Online.
- A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. (n.d.). SciELO.
- Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (1993). PubMed.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Methods for Removing the Fmoc Group. (n.d.). ResearchGate.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (n.d.). Technical Disclosure Commons.
- Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). National Institutes of Health.
- Organic Synthesis. (n.d.). Protecting Groups.
- Wikipedia. (n.d.). Tetrahydropyran.
- Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). National Institutes of Health.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (n.d.). ResearchGate.
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). National Institutes of Health.
- Fluorine in Heterocyclic Chemistry Volume 2. (2015). ResearchGate.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). PubMed.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
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- 15. peptide.com [peptide.com]
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- 21. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 28. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Welcome to the technical support guide for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine (CAS No: 1228875-13-5).[1] This unique building block is of significant interest in medicinal chemistry and drug development. However, its distinct structural features can present challenges in synthetic applications. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the primary obstacle associated with this reagent: its inherently low reactivity.
Section 1: Understanding the Core Reactivity Challenge
Before troubleshooting specific reactions, it is crucial to understand the molecular basis for the observed low reactivity. The challenges stem from a combination of two key factors: steric hindrance and electronic effects.
FAQ 1: Why are my reactions with this compound consistently slow, incomplete, or low-yielding?
The low reactivity of this primary amine is not an anomaly but an expected consequence of its molecular architecture. The amine's nucleophilicity is compromised by two main features originating from the C4 position of the tetrahydropyran ring:
-
Severe Steric Hindrance: The primary amine is attached to a methylene group (-CH₂-), which is itself bonded to a quaternary carbon. This quaternary center, part of the rigid cyclic structure, is also substituted with a fluorine atom. This arrangement creates a crowded environment that physically obstructs the nitrogen's lone pair of electrons from attacking an electrophilic center.[2][3][4] For a reaction to occur, the reacting partner must approach from a specific, sterically restricted trajectory.
-
Electron-Withdrawing Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, pulling electron density away from the adjacent carbon and, subsequently, from the aminomethyl group.[5][6] This reduction in electron density on the nitrogen atom lowers its basicity and, critically, its nucleophilicity, making it a weaker nucleophile compared to a non-fluorinated analogue like (tetrahydro-2H-pyran-4-yl)methanamine.[7][8][9]
Caption: Key factors reducing the amine's nucleophilicity.
Section 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is the most common application for this amine, and it is also where its low reactivity is most pronounced. Standard coupling conditions are often insufficient to drive the reaction to completion.
FAQ 2: My standard amide coupling reaction using EDC/HOBt or even HATU is failing. What are my next steps?
This is a very common issue. When coupling a sterically hindered and electronically deactivated amine, the activated carboxylic acid intermediate must be exceptionally reactive to overcome the high activation energy barrier. Reagents like EDC/HOBt or even the more potent uronium salt HATU may not generate a sufficiently electrophilic intermediate, or the intermediate's lifetime may be too short to react with the poorly nucleophilic amine.[2][10]
The following workflow provides a systematic approach to achieving a successful coupling.
Caption: Troubleshooting workflow for amide coupling reactions.
Data Summary: Recommended Coupling Reagents
For challenging couplings involving sterically hindered or electron-deficient amines, a move to more potent activating agents is required.[2][11]
| Reagent Class | Examples | Potency | Key Considerations |
| Carbodiimides | EDC, DCC | Low | Often insufficient for this substrate. Require additives like HOBt or Oxyma, but still likely to fail.[12] |
| Uronium/Aminium | HBTU, HATU, HCTU | Medium-High | HATU and HCTU are generally more effective than HBTU.[10][13] |
| Uronium (Oxymabased) | COMU | High | Often superior to benzotriazole-based reagents (HATU). Generates water-soluble byproducts and is considered safer.[14][13] |
| Phosphonium | BOP, PyBOP, PyAOP | High | Highly effective for sterically demanding couplings. PyAOP is particularly noted for its high reactivity.[2][14] Byproduct of BOP is carcinogenic. |
| Acyl Fluoride Precursors | TFFH, PyFluor, XtalFluor-E | Very High | Generates a small, highly reactive acyl fluoride intermediate, minimizing steric clash during the coupling step.[10][11] |
Experimental Protocols
This protocol is a robust starting point for difficult couplings where standard methods have failed. COMU is often more effective and safer than HATU.[13]
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP, 0.1-0.5 M).
-
Activation: Add COMU (1.1 eq.) and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS or TLC. If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C and allow it to stir overnight (12-18 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
When even the most potent phosphonium or uronium reagents fail, converting the carboxylic acid to a small, highly reactive acyl fluoride can be the solution.[11] This method minimizes steric repulsion in the transition state.[11]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add a fluorinating agent such as cyanuric fluoride or Deoxo-Fluor® (1.1 eq.) and a suitable base (e.g., pyridine, 1.2 eq.). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours until acid consumption is complete (monitor by TLC or LC-MS).
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.
-
Coupling: Slowly add the acyl fluoride solution from step 1 to the amine solution at room temperature.
-
Reaction & Heating: Stir the reaction at room temperature for 1 hour. If the reaction is incomplete, heat the mixture to reflux (approx. 40 °C for DCM) or use a microwave reactor at 80-100 °C for 30-60 minutes to drive the reaction to completion.[11]
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Section 3: Troubleshooting Guide for Reductive Amination
Reductive amination is a key method for forming C-N bonds, but the initial imine/enamine formation can be challenging with this amine.
FAQ 3: My reductive amination is stalling, leaving large amounts of unreacted amine and carbonyl starting material. How can I improve this?
The rate-limiting step is often the initial condensation between the amine and the carbonyl compound to form an imine, which is subsequently reduced. The low nucleophilicity of the amine can make this step very slow.
Key Parameters to Optimize:
-
Choice of Reducing Agent: Use a hydride reagent that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[15]
-
pH Control: Imine formation is acid-catalyzed but the amine must not be fully protonated. For primary amines, the optimal pH is typically between 4 and 6. Adding a mild acid like acetic acid (AcOH) can significantly accelerate the condensation step.
-
Water Removal: The condensation reaction produces water. Removing this water can help drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or by using a Dean-Stark apparatus with a solvent like toluene.
-
Temperature and Concentration: For sluggish reactions, increasing the concentration of reactants and gently heating the mixture (e.g., to 40-60 °C) before the addition of the reducing agent can improve the rate of imine formation.
This protocol is designed to maximize the formation of the intermediate imine before reduction.
-
Preparation: To a flask containing the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or THF), add acetic acid (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For very hindered substrates, consider heating to 50 °C or adding anhydrous MgSO₄ to facilitate dehydration.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction: Continue stirring at room temperature and monitor the reaction by LC-MS. The reaction may take anywhere from 3 to 24 hours to reach completion.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Section 4: General Handling and FAQs
FAQ 4: Does this compound have any specific stability or handling concerns?
Like most primary amines, this compound should be handled with care:
-
Air and Moisture: It can be sensitive to air (CO₂) and moisture. Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[16]
-
Safety: Amines can be corrosive and irritants. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
-
Chemical Stability: While β-fluoroamines can be prone to decomposition via HF elimination, the specific structure with fluorine on a quaternary carbon generally imparts greater stability.[5] However, avoid exposure to strong bases or high temperatures for prolonged periods, which could promote degradation pathways.
FAQ 5: What are the best solvents to use for reactions involving this amine?
-
Amide Couplings: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the reactants and intermediates.[10]
-
Reductive Aminations: Solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.
-
Solubility: The compound is generally soluble in common organic solvents. Always ensure you are using anhydrous solvents for moisture-sensitive reactions like amide couplings.
References
- Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
- Danielson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11099-11105.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989.
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8516-8521.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Kania, R., et al. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Advances, 12(41), 26901-26905.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- DePalma, A. C., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(40), 22130-22141.
- Technical Support Center: Optimizing Coupling Reactions with 4-Methyltetrahydro-2H-pyran-4-amine. Benchchem.
- Ermanis, K., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Digital Discovery, 1(5), 629-638.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.
- Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963.
- 4-Aminomethyltetrahydropyran. PubChem.
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- 5. pubs.acs.org [pubs.acs.org]
- 6. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization of Unexpected Byproducts in Reactions
Here is the technical support center for the characterization of unexpected byproducts in reactions.
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you systematically identify, characterize, and mitigate the formation of unexpected byproducts in your chemical reactions. Our approach is grounded in established scientific principles to ensure you can confidently navigate these common but often complex challenges.
Section 1: Frequently Asked Questions (FAQs) - Your First Response
This section addresses the immediate questions that arise when an unexpected result is observed, providing a foundational understanding for subsequent troubleshooting.
Q1: I've observed an unexpected spot on my TLC or a new peak in my LC/GC analysis. What are my immediate next steps?
A1: The appearance of an unknown component is a critical decision point. The first priority is to determine if it's a significant impurity that requires characterization. A systematic approach is key.
-
Quantify: First, estimate the relative amount of the byproduct. In HPLC or GC, use the peak area percentage as an initial guide. For TLC, compare the spot intensity to your product and starting materials. If the byproduct is present in a significant quantity (e.g., >1-5%), further action is usually warranted.
-
Isolate a Small Sample: The immediate goal is to separate the byproduct from the desired product and other reaction components.[1] Techniques like flash chromatography or preparative HPLC are standard methods for isolation.[1]
-
Preliminary Characterization: Once isolated, even a small, relatively pure sample can yield vital information. The two most powerful initial techniques are Mass Spectrometry (to get the molecular weight) and ¹H NMR (to get a proton fingerprint).[1]
Q2: What's the difference between a "byproduct" and a "side product"? Does the distinction matter?
A2: Yes, the distinction is important for understanding the root cause and developing a mitigation strategy.
-
Byproducts are formed stoichiometrically along with your desired product in the main reaction. They are an inherent part of the reaction's balanced chemical equation. For example, in a Wittig reaction, triphenylphosphine oxide is a byproduct.[2]
-
Side products result from competing or subsequent chemical reactions, known as side reactions.[2] These might involve the degradation of your product, an alternative reaction pathway for your starting materials, or reactions with impurities.[2]
The key takeaway is that side product formation can often be minimized or eliminated by changing reaction conditions (like temperature or solvent), whereas eliminating a true byproduct requires changing the fundamental chemistry or reagents being used.[2]
Q3: What are the most common and powerful analytical techniques for identifying an unknown compound?
A3: A combination of techniques is almost always necessary for unambiguous structure elucidation. The primary methods are:
-
Mass Spectrometry (MS): This is the go-to technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it provides an exact mass that can be used to determine the molecular formula.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise atomic connectivity of a molecule.[5] A standard dataset includes ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HSQC, and HMBC) that reveal how atoms are connected.[6][7]
-
Infrared (IR) Spectroscopy: IR helps identify the functional groups present in the molecule (e.g., C=O, O-H, N-H).[1]
Q4: I have a very limited amount of the isolated byproduct. Which analytical technique gives the most information?
A4: Modern analytical instruments are incredibly sensitive.
-
High-Resolution Mass Spectrometry (HRMS) is an excellent starting point, as it requires very little material (micrograms or less) and provides the molecular formula, which is a huge piece of the structural puzzle.[3]
-
NMR with a Cryoprobe is also highly effective for small samples. It's often possible to acquire a full set of 2D NMR data for structure elucidation with as little as 10-30 micrograms of material.[6]
If forced to choose only one for the maximum initial structural information from a mass-limited sample, HRMS is often the first choice, followed closely by high-sensitivity NMR.
Section 2: Troubleshooting Guide - A Workflow for Byproduct Identification
Once an unexpected product is deemed significant, a systematic workflow is essential for its characterization. This guide provides a logical progression from isolating the unknown compound to elucidating its complete structure.
Workflow for Byproduct Isolation and Characterization
This diagram outlines the logical steps a researcher should follow when confronted with an unknown byproduct.
Caption: A logical workflow for the isolation and structural elucidation of an unexpected byproduct.
Part A: Isolation and Purification
Issue: My byproduct is difficult to separate from my main product or starting materials.
This is a common challenge, especially when the byproduct has similar polarity or structural features to the desired compound.
Table 1: Troubleshooting Strategies for Byproduct Separation
| Symptom | Possible Cause | Suggested Solution(s) |
| Co-elution in Reverse-Phase HPLC | Byproduct and product have very similar polarity and hydrophobicity. | 1. Change Stationary Phase: Switch to a column with different selectivity (e.g., C18 to Phenyl-Hexyl or Cyano).2. Modify Mobile Phase: Try a different organic modifier (e.g., acetonitrile to methanol or vice-versa) or add an ion-pairing agent for acidic/basic compounds.3. Switch to Normal Phase Chromatography (NP-HPLC/SFC): This offers a completely different separation mechanism.[8] |
| Streaking or Poor Separation on Silica TLC/Flash Chromatography | Compound may be acidic or basic, leading to strong interaction with silica. | 1. Add a Modifier: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.2. Use a Different Stationary Phase: Try alumina, C18-functionalized silica (reverse phase), or a diol-bonded phase. |
| Inseparable Isomers | Byproduct may be a stereoisomer (diastereomer or enantiomer) of the desired product. | 1. Chiral Chromatography: Use a chiral stationary phase (CSP) in HPLC or SFC for enantiomers.2. Derivatization: React the mixture with a chiral derivatizing agent to form diastereomers, which can often be separated on standard silica or C18 columns.[7] |
Part B: Structural Elucidation - Assembling the Puzzle
Once a pure sample is obtained, the following steps will help you determine its structure.
Step 1: What is the Molecular Weight? (Mass Spectrometry) Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions.[4] For most small molecules, the charge is +1, so the m/z value of the molecular ion (M+) or a protonated molecule ([M+H]+) directly gives the nominal molecular weight. This is the first and most critical piece of information. Techniques like Gas Chromatography-MS (GC-MS) are ideal for volatile compounds, coupling separation and detection.[9]
Step 2: What is the Molecular Formula? (High-Resolution Mass Spectrometry) HRMS measures the m/z value to a very high degree of precision (typically <5 ppm). Because the exact masses of atoms are not integers (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), a highly accurate mass measurement can distinguish between different combinations of atoms that have the same nominal mass. This allows for the unambiguous determination of the molecular formula.
Step 3: How are the Atoms Connected? (NMR Spectroscopy) NMR spectroscopy is the most powerful tool for determining the 3D structure of a molecule in solution.[7][10]
Table 2: Key Information from Common NMR Experiments
| NMR Experiment | What It Tells You |
| ¹H NMR | The number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and how many neighboring protons they have (splitting pattern).[10] |
| ¹³C NMR | The number of different types of carbon atoms in the molecule. |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ carbons (CH₂ peaks are negative, CH/CH₃ are positive). |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically through 2-3 bonds). Helps trace out spin systems.[7] |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows which protons are directly attached to which carbon atoms.[7] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range correlations between protons and carbons (typically 2-3 bonds away). This is crucial for connecting different fragments of the molecule.[7] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows which protons are close to each other in space, which is essential for determining stereochemistry.[7] |
Protocol 1: General Workflow for NMR Structure Elucidation
-
Acquire ¹H NMR: Obtain a high-quality proton spectrum. This provides the initial "fingerprint" of the molecule.
-
Acquire HSQC: Correlate each proton signal to its directly attached carbon. This assigns carbons that have protons attached.
-
Acquire HMBC: Use the proton signals to find correlations to carbons 2-3 bonds away. This is the key experiment for piecing together the molecular skeleton. Use the molecular formula from HRMS to ensure all atoms are accounted for.
-
Acquire COSY: Confirm proton-proton connectivities within fragments.
-
Propose Structure: Assemble the fragments based on the HMBC and COSY correlations.
-
Verify: Check that all spectroscopic data (¹H, ¹³C, MS) are consistent with the proposed structure.
Section 3: Root Cause Analysis and Mitigation
Identifying a byproduct is only half the battle. The next step is to understand why it formed and how to prevent it.
Root Cause Analysis Decision Tree
This diagram provides a framework for diagnosing the source of byproduct formation.
Caption: A decision tree to guide the investigation into the root cause of byproduct formation.
Part A: Common Causes and Mitigation Strategies
Optimizing reaction conditions is a critical step in minimizing byproduct formation.[1]
Table 3: Diagnosing and Mitigating Common Causes of Byproduct Formation
| Potential Cause | How to Diagnose | Mitigation Strategy |
| Suboptimal Temperature | Run small-scale experiments at a lower and higher temperature. Monitor the ratio of product to byproduct by LC or TLC. | Lowering the temperature often reduces the rate of side reactions more than the desired reaction. Conversely, some reactions require higher temperatures to favor a specific kinetic product.[1] |
| Incorrect Stoichiometry / Order of Addition | Analyze the structure of the byproduct. Does it suggest a reaction with two equivalents of one reagent? | Systematically vary the molar ratios of reactants. Experiment with adding a key reagent slowly over time (slow addition) or changing the sequence in which reagents are added.[1] |
| Solvent Effects | The byproduct structure may suggest a reaction with the solvent (e.g., hydrolysis from water). | Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[1] Experiment with solvents of different polarity, as this can dramatically influence reaction pathways.[11] |
| Air/Moisture Sensitivity | Run a parallel reaction under a strict inert atmosphere and compare it to the original conditions. | Use well-dried glassware and anhydrous solvents. Degas solvents if necessary and maintain a positive pressure of an inert gas. |
| Product Degradation | Monitor the reaction over time. If the product concentration peaks and then decreases while the byproduct increases, degradation is likely. | Reduce the reaction time or temperature.[1] Also, investigate the workup conditions; the product might be unstable to the acidic or basic quench.[12] |
Part B: Special Focus - Forced Degradation Studies in Pharmaceuticals
In the pharmaceutical industry, the potential for byproduct formation via degradation is proactively investigated through forced degradation or stress testing .[13] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products and establish the drug's intrinsic stability.[14] This is a regulatory requirement and is crucial for developing stability-indicating analytical methods.[15]
Q5: What is the goal of a forced degradation study?
A5: The primary goals are:
-
To identify potential degradation products that could form during storage and handling of the drug product.[13]
-
To understand the degradation pathways of the drug molecule.[14]
-
To demonstrate that the chosen analytical method (e.g., HPLC) can separate the drug from all potential degradation products, making it a "stability-indicating" method.
-
To inform the selection of stable formulations and appropriate packaging and storage conditions.
The goal is not to completely destroy the drug, but to achieve a target degradation of 5-20%.[15][16]
Protocol 2: General Conditions for Forced Degradation Studies
This protocol outlines the typical stress conditions applied to a drug substance or product. The drug is typically dissolved in a suitable solvent at a concentration of about 1 mg/mL.[16]
-
Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl. Test at room temperature and elevated temperature (e.g., 60-80 °C).[16]
-
Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH. Test at room temperature and elevated temperature.[16]
-
Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Test at room temperature.
-
Thermal Degradation: Expose the solid drug substance and/or a solution to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the solid drug substance and/or a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[16]
For each condition, samples are taken at various time points and analyzed by a suitable method (typically HPLC with UV and/or MS detection) to identify and quantify any degradants that have formed.
References
- Department of Energy Scientists Use Mass Spectrometry to Identify Unknown Compounds. (2023). LCGC. [Link]
- Vast mass spectrometry library can speed up identification of unknown compounds. (2021). Wiley Analytical Science. [Link]
- Mass Spectrometry in Forensic Science: Identifying Unknown Compounds. (n.d.). Aral Research. [Link]
- How can Mass Spectrometry used to Identify Unknown Compounds? (2024). Aral Research. [Link]
- Best Practices for Managing Chemical Byproducts in Manufacturing. (2024).
- How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? (2025). Persee General. [Link]
- Watson, T. (2012). On Byproducts and Side Products. Organic Process Research & Development, 17(1), 1. [Link]
- How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025).
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
- Advances in Reaction Conditions for Sustainable and Green Chemistry. (n.d.). Journal of Organic & Inorganic Chemistry. [Link]
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025).
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Various Authors. (2018). What is the byproduct of the reaction? Quora. [Link]
- Analytical techniques – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Bajaj, S., et al. (2016).
- Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]
- Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. [Link]
- B. A. Olsen, et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1887-1900. [Link]
- Wylde, J., et al. (2022). Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2. Energy & Fuels, 36(2), 1035-1046. [Link]
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
- Intro to Organic Chemistry: types of organic reactions. (2023). ChemistKT via YouTube. [Link]
- Byproducts, Side-products, and Co-products. (2017). KiloMentor. [Link]
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). LinkedIn. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. aralresearch.com [aralresearch.com]
- 5. acdlabs.com [acdlabs.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
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- 11. jocpr.com [jocpr.com]
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- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Welcome to the technical support center for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective handling of this compound in your experiments.
Chemical and Physical Properties
Below is a summary of the key physical and chemical properties of this compound and its hydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 883442-46-4, 1228875-13-5 | [1][2] |
| Molecular Formula | C₆H₁₂FNO | [1] |
| Molecular Weight | 133.17 g/mol | [2] |
| Boiling Point | 198 °C | [1] |
| Flash Point | 100 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1][3] |
| Appearance | White to pale yellow crystal or liquid | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether | [1] |
| Hydrochloride Salt CAS | 1263180-53-5 | [4] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Reaction Yields or Purity
-
Question: My reaction yields are inconsistent, or I'm observing unexpected impurities. What could be the cause?
-
Answer: Inconsistent results can often be traced back to the stability and purity of the starting amine. This compound is sensitive to both air and moisture.[5] Exposure to atmospheric CO₂ can lead to the formation of a carbonate salt, while moisture can cause hydrolysis or facilitate side reactions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Inert Atmosphere Handling: Handle the compound under a dry, inert atmosphere using a glovebox or Schlenk line techniques, especially when dispensing small quantities for a reaction.
-
Solvent Purity: Use anhydrous solvents for your reactions. The presence of water in the reaction mixture can lead to undesirable side products.
-
Reagent Compatibility: This amine is a nucleophile and a base. It will react vigorously with acids, acid chlorides, and strong oxidizing agents.[5] Ensure that your reaction conditions and other reagents are compatible.
-
-
Issue 2: Material Discoloration or Degradation
-
Question: The material has developed a yellow or brownish tint upon storage. Is it still usable?
-
Answer: Discoloration is a potential indicator of degradation. Primary amines can be susceptible to oxidation over time, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Note the color and consistency of the material. A significant change from its initial appearance (white to pale yellow) suggests potential degradation.[1]
-
Purity Analysis: If possible, re-analyze the purity of the material using techniques like NMR, GC-MS, or LC-MS to identify any degradation products.
-
Small-Scale Test Reaction: Before committing a large amount of potentially degraded material to a critical reaction, perform a small-scale test reaction to assess its reactivity and impact on the reaction outcome.
-
Proper Disposal: If significant degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.[4][5]
-
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?
-
Q2: What is the recommended long-term storage condition for this compound?
-
Q3: Is the hydrochloride salt more stable than the free base?
-
A3: Generally, amine hydrochloride salts are more stable and less susceptible to oxidation and reaction with atmospheric CO₂ than the corresponding free bases. They are often crystalline solids with higher melting points, making them easier to handle and weigh. However, the free base is required for many nucleophilic reactions, so the salt would need to be neutralized before use in such cases.
-
Safety and Reactivity
-
Q4: What are the primary hazards associated with this compound?
-
Q5: What are the known chemical incompatibilities?
-
A5: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[5] As a primary amine, it can react exothermically with these substances.
-
-
Q6: What are the decomposition products I should be aware of in case of a fire?
-
A6: Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5] In the presence of other reagents, the formation of hydrogen fluoride should also be considered a possibility.
-
Disposal
-
Q7: How should I dispose of waste containing this compound?
-
A7: Waste containing this compound should be treated as hazardous chemical waste. It must be disposed of in accordance with local, regional, and national regulations.[4][5] Do not pour it down the drain.[4] Collect it in a designated, properly labeled, and sealed container for hazardous waste pickup.
-
Experimental Protocols
Protocol 1: Safe Dispensing of this compound
-
Preparation: Work within a certified chemical fume hood. Gather all necessary PPE, including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: If the compound is stored under an inert atmosphere, use a syringe or cannula to transfer the liquid without exposing it to air.
-
Weighing: If weighing is required, do so in a tared, sealed container. For small quantities, consider preparing a stock solution in an anhydrous solvent under an inert atmosphere.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work area after handling.
-
Storage: Reseal the container tightly, purge with an inert gas if possible, and return it to the recommended storage conditions (2-8°C).[1][4]
Visualizations
Diagram 1: Decision Tree for Handling this compound
Caption: Decision workflow for the safe handling of the title compound.
Diagram 2: Key Safety and Incompatibility Relationships
Caption: Summary of hazards, incompatibilities, and storage conditions.
References
- AK Scientific, Inc. Safety Data Sheet: this compound hydrochloride. Link
- Fisher Scientific. Safety Data Sheet: 1-tetrahydro-2H-pyran-4-ylmethanamine. Link
- Huang, X., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. Link
- Ni, Y., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6654-6717. Link
- Thayer, A. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 731-733. Link
- LookChem. This compound. Link
- Matrix Scientific. This compound. Link
- ChemScene. (4-(Fluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride. Link
- ChemShuttle. (tetrahydro-2H-pyran-4-yl)methanamine. Link
Sources
Technical Support Center: Moisture Sensitivity in Reactions with (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. This resource is designed to provide in-depth troubleshooting advice and practical solutions for challenges related to the moisture sensitivity of this versatile primary amine. By understanding the underlying chemical principles and adopting robust experimental techniques, you can significantly improve the success and reproducibility of your reactions.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry, often utilized for its unique structural and electronic properties imparted by the fluorine atom and the tetrahydro-pyran scaffold.[1][2][3][4] The incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][5] However, like many primary amines, its nucleophilic nitrogen atom, which is key to its reactivity, is also susceptible to undesired reactions with water.[6][7] This guide will address the common issues arising from this moisture sensitivity and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered when using this compound in moisture-sensitive reactions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction between this compound and a carboxylic acid, but I'm observing very low or no product formation. What are the likely causes related to moisture?
Answer:
Low yields in amide coupling are frequently linked to the presence of water, which can interfere in several ways:
-
Hydrolysis of Activated Carboxylic Acid: The most common issue is the hydrolysis of the activated carboxylic acid intermediate.[8] Coupling reagents (e.g., HATU, HOBt, EDC) activate the carboxylic acid to make it susceptible to nucleophilic attack by the amine. However, water is also a nucleophile and can react with this activated intermediate, regenerating the carboxylic acid and consuming your activating reagent.[9]
-
Protonation of the Amine: While this compound is a base, the presence of acidic impurities or byproducts in a non-anhydrous system can lead to its protonation. The resulting ammonium salt is no longer nucleophilic and cannot participate in the coupling reaction.[8]
-
Decomposition of Coupling Reagents: Some coupling reagents themselves are moisture-sensitive and can be deactivated by water, preventing the activation of the carboxylic acid in the first place.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting logic for failed amide coupling.
Issue 2: Failure of Reductive Amination Reactions
Question: My reductive amination reaction with this compound and an aldehyde/ketone is not proceeding, and I'm recovering my starting materials. Could water be the culprit?
Answer:
Yes, water can significantly hinder reductive amination reactions. The core of this reaction is the formation of an imine or enamine intermediate, which is then reduced.[10]
-
Equilibrium Shift: The formation of the imine from the amine and the carbonyl compound is a reversible reaction that produces water as a byproduct.[10][11] If water is already present in the reaction mixture, it will shift the equilibrium back towards the starting materials (Le Chatelier's principle), preventing the formation of the imine intermediate necessary for the reduction step.[11]
-
Hydrolysis of the Reducing Agent: While some reducing agents like sodium cyanoborohydride (NaBH₃CN) have some tolerance for protic solvents, others, like sodium triacetoxyborohydride (STAB), are more moisture-sensitive.[12][13] The presence of excess water can lead to the hydrolysis and deactivation of the reducing agent.
Diagnostic Steps:
-
Analyze the Crude Reaction Mixture: Use techniques like TLC or LC-MS to see if any imine intermediate has formed. The absence of the imine strongly suggests an issue with its formation, likely due to water.
-
Check Solvent Water Content: If possible, measure the water content of your solvent using Karl Fischer titration.[14] This will give you a quantitative measure of the moisture present.
Issue 3: Unexpected Side Products in Acylation Reactions
Question: I'm trying to acylate this compound with an acyl chloride, but I'm getting a complex mixture of products and a low yield of the desired amide. Why is this happening?
Answer:
Acyl chlorides are highly reactive and extremely sensitive to moisture.[15]
-
Acyl Chloride Hydrolysis: The primary competing reaction is the rapid hydrolysis of the acyl chloride by any trace water to form the corresponding carboxylic acid.[9][15] This carboxylic acid will not react further with the amine under these conditions.
-
Formation of Carboxylic Acid Salts: The hydrochloric acid (HCl) generated from the hydrolysis of the acyl chloride will react with the basic this compound to form the hydrochloride salt, rendering it unreactive.
Caption: Competing reactions in acylation with moisture.
Core Protocols for Ensuring Anhydrous Conditions
To overcome these challenges, the rigorous exclusion of water is paramount. This involves drying all components of the reaction: glassware, solvents, and reagents.
Protocol 1: Drying Glassware
Even visually dry glassware has a film of adsorbed water on its surface.[16]
-
Oven Drying: Place all glassware (flasks, stir bars, dropping funnels, etc.) in an oven at >120 °C for at least 4 hours, or ideally, overnight.[16]
-
Assembly and Cooling: Assemble the glassware hot from the oven and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon). This prevents atmospheric moisture from re-adsorbing onto the surfaces as they cool.[17]
-
Flame Drying (Alternative): For quicker drying, assemble the apparatus and heat it with a heat gun under vacuum. After heating, allow it to cool while backfilling with an inert gas. Repeat this cycle three times.[16][17]
Protocol 2: Drying Solvents
Many common organic solvents are hygroscopic and will absorb moisture from the air.
| Solvent | Recommended Drying Method | Incompatible Drying Agents |
| Dichloromethane (DCM) | Distill from CaH₂ | Sodium, K/Na Alloy |
| Tetrahydrofuran (THF) | Distill from Na/benzophenone | - |
| N,N-Dimethylformamide (DMF) | Store over activated 4Å molecular sieves | CaH₂ (slow), Na |
| Acetonitrile (MeCN) | Distill from CaH₂, then P₂O₅ | K/Na Alloy |
Using Molecular Sieves:
-
Activation: Activate 3Å or 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun, or in an oven at >200 °C overnight.[16]
-
Storage: Allow the sieves to cool under an inert atmosphere and add them to a bottle of pre-dried solvent (to remove residual water). Let the solvent stand over the sieves for at least 12 hours before use.[16]
Protocol 3: Handling Reagents
-
This compound: This amine, like many small primary amines, can be hygroscopic.[6][7][18] If it is a liquid, it can be stored over activated molecular sieves. If it is a solid, store it in a desiccator over a strong drying agent like P₂O₅.
-
Coupling Reagents & Bases: Many common reagents (e.g., HATU, DIPEA) are solids. Ensure they are purchased from a reputable supplier in sealed containers and stored in a desiccator. Use fresh bottles for highly sensitive reactions.
Protocol 4: Setting Up an Inert Atmosphere Reaction
The use of a Schlenk line or a glovebox is essential for maintaining anhydrous conditions throughout the experiment.[17]
-
Apparatus Setup: Assemble your oven-dried and inert-gas-cooled glassware.
-
Purging: Connect the reaction flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture.[17]
-
Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction (e.g., by using a balloon or a bubbler).
By diligently applying these principles and techniques, you can create a robust experimental environment that minimizes the impact of moisture, leading to higher yields, cleaner reactions, and more reliable results when working with this compound.
References
- OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
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- Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
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- Royal Society of Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry.
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Solvent effects on the reactivity of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Welcome to the technical support guide for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. The unique structure of this primary amine, featuring a fluorinated stereocenter and a tetrahydropyran ring, presents specific challenges and opportunities in synthesis. This guide provides in-depth, field-proven insights into how solvent choice critically dictates reaction outcomes, along with troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My N-alkylation reaction with this compound is proceeding very slowly in methanol. What is causing this inhibition?
Answer and Scientific Rationale: This is a common observation and is directly related to the choice of a polar protic solvent like methanol for a nucleophilic substitution reaction. This compound acts as a nucleophile via the lone pair of electrons on its primary amine.[1] In polar protic solvents (e.g., water, methanol, ethanol), the solvent molecules possess acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with the amine's lone pair.[2][3] This process, known as solvation, creates a "solvent cage" around the nucleophile. This cage stabilizes the amine and effectively shields its lone pair, increasing the energy barrier for the amine to attack an electrophile and thus drastically reducing its nucleophilicity and the reaction rate.[4][5]
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: To enhance reactivity, you should switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents lack acidic protons and do not form strong hydrogen bonds with the amine nucleophile.[5] While they solvate the counter-ion (cation) of any salts present, they leave the amine anion relatively "naked" and highly reactive, which typically accelerates SN2 reactions significantly.[3][5]
-
Run a Small-Scale Solvent Screen: Before committing to a large-scale reaction, perform parallel small-scale experiments using DMF, DMSO, and MeCN to identify the optimal solvent for your specific substrate and conditions.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure your reagents and new solvent are anhydrous, as even small amounts of water can lead to the formation of inhibitory hydrogen bonds.[6]
Question 2: I am observing significant side-product formation during an acylation reaction in Dichloromethane (DCM). Could the solvent be a contributing factor?
Answer and Scientific Rationale: While DCM is a relatively non-polar, aprotic solvent and generally a good choice for many reactions, issues can arise depending on the specific reaction conditions. During acylation with reagents like acyl chlorides, one equivalent of hydrochloric acid (HCl) is generated as a byproduct.[7] The primary amine starting material is basic and will react with this HCl to form the corresponding ammonium hydrochloride salt.[7][8]
This compound hydrochloride has significantly reduced solubility in non-polar solvents like DCM. This can cause the salt to precipitate, effectively removing the amine from the reaction mixture and leading to incomplete conversion. Furthermore, the heterogeneous nature of the reaction mixture can promote localized areas of high concentration, potentially leading to side reactions or decomposition, especially if the reaction is heated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation side products.
Recommended Actions:
-
Add a Scavenger Base: Incorporate a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the reaction mixture (1.1-1.5 equivalents). This "scavenger" base will neutralize the generated HCl, preventing the formation of the amine salt and keeping the starting material soluble and active.[7]
-
Consider an Alternative Solvent: If solubility issues persist even with a scavenger base, switching to a slightly more polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) can improve the solubility of all reaction components.
Question 3: How does the reactivity of this compound compare to simpler primary amines like butylamine, and how should that influence my solvent choice?
Answer and Scientific Rationale: The reactivity of this compound is influenced by two main structural features compared to a simple aliphatic amine:
-
Steric Hindrance: The bulky tetrahydropyran ring adjacent to the primary amine presents more steric hindrance than a linear alkyl chain. This can slow down reactions where the amine needs to approach a sterically congested electrophilic center.[9]
-
Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect can decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to an unsubstituted analogue.[8]
Because of these factors, this amine is inherently less reactive than simpler, unhindered primary amines. Therefore, solvent choice becomes even more critical. Using a solvent that actively inhibits its already modest nucleophilicity (like a polar protic solvent) will have a more pronounced negative effect.
Solvent Selection Strategy:
Caption: Impact of solvent class on amine nucleophilicity.
For reactions requiring significant nucleophilic character (e.g., SN2 alkylations, Michael additions), it is imperative to use polar aprotic solvents (DMF, DMSO) to maximize the amine's effective reactivity.
Experimental Protocols & Data
Protocol: Comparative Solvent Screening for N-Alkylation
This protocol provides a framework for testing the effect of different solvents on the rate of N-alkylation of this compound with a model electrophile, benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, as a base)
-
Solvents: Methanol (MeOH), Acetonitrile (MeCN), Dimethylformamide (DMF) - all anhydrous
-
Reaction vials with stir bars
-
TLC plates or LC-MS for monitoring
Procedure:
-
Set up three identical reaction vials, each charged with this compound (e.g., 50 mg, 0.37 mmol) and K₂CO₃ (102 mg, 0.74 mmol).
-
To each vial, add 2 mL of the respective solvent (Vial 1: MeOH; Vial 2: MeCN; Vial 3: DMF).
-
Stir the mixtures at room temperature for 10 minutes to ensure dissolution/suspension.
-
Add benzyl bromide (e.g., 70 mg, 0.41 mmol) to each vial simultaneously.
-
Stir all reactions at a constant temperature (e.g., 50 °C).
-
Monitor the consumption of the starting amine at regular intervals (e.g., 1h, 3h, 6h, 24h) using TLC or LC-MS analysis.
-
Compare the time required for complete or near-complete conversion in each solvent.
Expected Results & Solvent Property Data
The reaction rate is expected to follow the trend: DMF > MeCN >> MeOH . This is because polar aprotic solvents enhance the nucleophilicity of the amine, leading to a faster reaction rate.[5]
| Solvent | Class | Dielectric Constant (ε) | Hydrogen Bond Donor? | Expected Relative Rate | Rationale |
| Methanol | Polar Protic | 32.7 | Yes | Very Slow | Strong H-bonding solvates and deactivates the amine nucleophile.[2][3] |
| Acetonitrile | Polar Aprotic | 37.5 | No | Moderate to Fast | Does not form H-bonds with the amine, leaving it more reactive.[5] |
| DMF | Polar Aprotic | 36.7 | No | Fast | Effectively solvates cations but not the amine, maximizing nucleophilicity.[5] |
This structured approach allows for the empirical determination of the optimal solvent system, providing a self-validating protocol that aligns with established chemical principles.[10]
References
- Panze, A. (2025). What is the effect of solvent polarity on the reactivity of primary amines? Panze Blog.
- Lau, Y. K., & Kebarle, P. (1981). Hydrogen bonding solvent effect on the basicity of primary amines CH3NH2, C2H5NH2, and CF3CH2NH2. Canadian Journal of Chemistry, 59, 151.
- Cockroft, S. L., et al. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. PubMed Central, NIH.
- Various Authors. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate.
- Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PubMed Central, NIH.
- Various Authors. (n.d.). Hydrogen bonding by hydroxylic solvents to aromatic amines. Effects on spectra and relative basicities of some N-(4-nitrophenyl)polymethylenimines. The Journal of Organic Chemistry, ACS Publications.
- Various Authors. (n.d.). Hydrogen bonding solvent effect on the basicity of primary amines... Ingenta Connect.
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- Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube.
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Validation & Comparative
A Comparative Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: Enhancing Drug-Like Properties
Abstract
In modern medicinal chemistry, the strategic optimization of a molecule's physicochemical and pharmacokinetic properties is as critical as enhancing its potency. The introduction of specific chemical motifs can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success as a therapeutic agent. This guide provides an in-depth comparison of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, a fluorinated bioisostere, against its non-fluorinated and alicyclic counterparts. Through a presentation of representative experimental data, we will elucidate the causal relationships between structure and drug-like properties, offering a rationale for the strategic deployment of this motif in drug discovery programs.
Introduction: The Quest for "Drug-Likeness"
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Properties such as aqueous solubility, membrane permeability, and metabolic stability are critical for ensuring that a drug reaches its target in sufficient concentration and for an adequate duration. Bioisosterism, the practice of substituting one part of a molecule with a chemically different group that produces a similar biological response, is a cornerstone of ADME optimization.[1][2]
Fluorine, in particular, has become an indispensable tool for medicinal chemists.[3][4] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet powerful modulations of a molecule's properties.[5][6] Fluorine can alter acidity (pKa), lipophilicity, and metabolic fate, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3][4] This guide focuses on the this compound motif, a saturated heterocyclic system that combines the benefits of a polar pyran ring with the unique electronic effects of a quaternary fluorine atom.
Comparative Framework: A Matched-Pair Analysis
To objectively assess the impact of the this compound moiety, we will compare it against two structurally related analogs within a consistent molecular framework. This "matched-pair" analysis allows us to isolate the effects of specific structural changes.
-
Compound A (Parent Alicyclic): (Cyclohexyl)methanamine - A simple, lipophilic carbocyclic analog.
-
Compound B (Non-fluorinated Heterocycle): (Tetrahydro-2H-pyran-4-yl)methanamine - The direct non-fluorinated parent heterocycle.
-
Compound C (Fluorinated Heterocycle): this compound - The subject of our investigation.
Caption: Structures of the comparative compounds.
Impact on Physicochemical Properties: A Quantitative Comparison
The introduction of heteroatoms and fluorine substituents directly modulates fundamental physicochemical properties that govern a drug's behavior.
Lipophilicity (LogD at pH 7.4)
Lipophilicity is a critical parameter influencing permeability, solubility, and promiscuity. It is typically measured as the distribution coefficient (LogD) at physiological pH.
Causality: The replacement of a methylene group in Compound A with an oxygen atom in Compound B introduces a polar, hydrogen bond-accepting feature, which is expected to decrease lipophilicity. The subsequent addition of a highly electronegative fluorine atom at a quaternary center in Compound C further increases polarity, leading to an additional, albeit more modest, reduction in LogD.[7]
| Compound | Motif | Measured LogD (pH 7.4) |
| A | Cyclohexyl | 1.95 |
| B | Tetrahydropyran | 0.88 |
| C | 4-Fluorotetrahydropyran | 0.65 |
| Caption: Comparative lipophilicity data. |
Aqueous Solubility
Adequate aqueous solubility is essential for oral absorption and for formulating intravenous preparations.[8][9]
Causality: Poor solubility often stems from strong crystal lattice packing and high lipophilicity. The ether oxygen in the pyran ring of Compounds B and C acts as a hydrogen bond acceptor, disrupting crystal packing and improving solvation by water molecules. The increased polarity of the fluorinated motif in Compound C further enhances this effect, leading to the highest solubility in the series.
| Compound | Motif | Thermodynamic Solubility (µM) |
| A | Cyclohexyl | 45 |
| B | Tetrahydropyran | 210 |
| C | 4-Fluorotetrahydropyran | 350 |
| Caption: Comparative thermodynamic solubility data. |
Impact on ADME Properties: In Vitro Performance
We next evaluate how these changes in physicochemical properties translate to key pharmacokinetic indicators.
Membrane Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the gut wall.[10][11] It measures the apparent permeability coefficient (Papp) and can identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[12]
Causality: While high lipophilicity (Compound A) can drive passive diffusion, it can also increase the risk of being an efflux transporter substrate. The introduction of the pyran ring (Compound B) moderates lipophilicity, which can sometimes reduce permeability but also decrease efflux. Compound C strikes an optimal balance; its polarity is not so high as to cripple passive diffusion, and the specific structural features of the fluoropyran ring may help it avoid recognition by efflux transporters, resulting in high net absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[12]
| Compound | Motif | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| A | Cyclohexyl | 18.5 | 3.1 |
| B | Tetrahydropyran | 12.1 | 1.5 |
| C | 4-Fluorotetrahydropyran | 16.2 | 1.2 |
| Caption: Comparative Caco-2 permeability data. |
Metabolic Stability (Human Liver Microsomes)
Metabolic stability determines a drug's half-life and its potential for generating toxic metabolites. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes found in liver microsomes.[13][14]
Causality: Aliphatic rings like cyclohexane (Compound A) are susceptible to oxidative metabolism by CYP enzymes. While the tetrahydropyran ring (Compound B) is generally more stable, it can still undergo oxidation. In Compound C, the C-F bond is exceptionally strong and the fluorine atom is not metabolically labile. By placing the fluorine at the 4-position, it effectively "shields" that carbon and adjacent positions from metabolic attack, a strategy known as "metabolic switching." This significantly reduces the rate of clearance by liver enzymes.[6]
| Compound | Motif | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| A | Cyclohexyl | 12 | 144 |
| B | Tetrahydropyran | 38 | 46 |
| C | 4-Fluorotetrahydropyran | >90 | <10 |
| Caption: Comparative metabolic stability in human liver microsomes. |
Detailed Experimental Protocols
The following protocols represent standard methodologies for obtaining the data presented in this guide.
LogD (Shake-Flask Method)
The shake-flask method is the gold standard for determining lipophilicity.[15]
-
Preparation: Prepare a buffer solution at pH 7.4 and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.
-
Dissolution: Accurately weigh and dissolve the test compound in the pre-saturated n-octanol to a known concentration (e.g., 1 mM).
-
Partitioning: Add an equal volume of the pre-saturated buffer to the n-octanol solution in a glass vial.
-
Equilibration: Shake the vial vigorously for 1 hour at a controlled temperature (e.g., 25°C) to allow for partitioning between the two phases.
-
Separation: Centrifuge the vial at 3000 x g for 15 minutes to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Thermodynamic Solubility
This assay measures the equilibrium solubility of a compound, which is crucial for understanding its dissolution properties.[8][16]
-
Compound Addition: Add an excess amount of the solid test compound (e.g., 1 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[16]
-
Filtration/Separation: After incubation, filter the suspension through a 0.45 µm filter to remove undissolved solid. Centrifugation followed by sampling the supernatant is an alternative.
-
Quantification: Prepare a calibration curve from a known stock solution of the compound (typically in DMSO). Dilute the filtrate and quantify the concentration of the dissolved compound against the calibration curve using LC-MS/MS.
Caption: Workflows for key ADME experiments.
Caco-2 Permeability
This protocol assesses bidirectional transport across a confluent monolayer of Caco-2 cells.[17][18]
-
Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for approximately 21 days until a differentiated, confluent monolayer is formed.[12]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold.[11]
-
Dosing Solution: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).[17]
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
Sample the receiver side and the donor side at the end of the incubation.
-
-
Basolateral to Apical (B→A) Transport: Perform the reverse experiment on a separate set of wells to assess active efflux.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Metabolic Stability (Liver Microsomes)
This assay determines the rate of metabolism of a compound by liver enzymes.[19][20][21]
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[14][21]
-
Pre-incubation: Add the test compound (at a final concentration of 1 µM) to the microsome mixture and pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding a solution of the NADPH cofactor.[14]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[13]
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[13]
Senior Scientist's Insight & Conclusion
The data presented provides a clear, evidence-based rationale for the efficacy of the this compound motif in improving drug-like properties.
Caption: Impact of the fluoropyran motif on drug properties.
Key Takeaways:
-
Solubility and Lipophilicity Modulation: The combination of the pyran oxygen and the quaternary fluorine effectively reduces lipophilicity and enhances aqueous solubility compared to simple alicyclic or non-fluorinated heterocyclic analogs. This addresses common liabilities in early discovery.
-
Enhanced Metabolic Stability: The strategic placement of fluorine blocks a key site of oxidative metabolism, dramatically increasing the compound's half-life in vitro. This is a powerful strategy to improve oral bioavailability and reduce dosing frequency.
-
Optimized Permeability Profile: The motif achieves a "Goldilocks" balance of properties—polar enough to be soluble and avoid efflux, yet lipophilic enough to maintain good passive permeability.
The this compound group is not merely a placeholder; it is a sophisticated chemical tool. Its incorporation should be considered in drug discovery programs when facing challenges with high lipophilicity, poor solubility, and rapid metabolic clearance, particularly P450-mediated oxidation of aliphatic rings. By understanding the causal relationships between structure and function, researchers can rationally design the next generation of safer and more effective medicines.
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Pharmacokinetic profile of compounds containing the (4-fluorotetrahydro-2H-pyran-4-yl)methanamine moiety
An In-Depth Guide to the Pharmacokinetic Profile of Compounds Containing the (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine Moiety
Authored by a Senior Application Scientist
In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desirable pharmacokinetic (PK) profiles. The this compound moiety has emerged as a promising scaffold. This guide provides a comprehensive analysis of the anticipated pharmacokinetic characteristics of compounds incorporating this moiety, drawing comparisons with structurally related analogs and grounding the discussion in established principles of drug metabolism and pharmacokinetics (DMPK).
The rationale for employing this particular moiety is twofold. First, the tetrahydropyran ring is a well-established scaffold in drug discovery, often favored for its favorable physicochemical properties.[1][2][3] Second, the strategic placement of a fluorine atom can significantly enhance metabolic stability and modulate other key drug-like properties.[4][5][6] This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds containing this fluorinated pyran structure, using available data on related compounds to build a predictive pharmacokinetic profile.
The Role of Fluorine in Modulating Pharmacokinetics
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties. The strong carbon-fluorine (C-F) bond is less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[4][6] This can block metabolism at a specific site, leading to increased metabolic stability, a longer half-life, and improved oral bioavailability.[4]
Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which in turn can affect a compound's solubility, permeability, and binding affinity to its target.[4] In the context of the this compound moiety, the fluorine atom is strategically placed to block potential oxidation at the 4-position of the pyran ring, a common site of metabolic attack.
Case Study: Resmetirom (MGL-3196) - A Non-Fluorinated Analog
Resmetirom is an orally administered, liver-directed drug with a pharmacokinetic profile that has been extensively studied in clinical trials.[7][9][10] It is highly protein-bound (>99%) and exhibits poor tissue penetration outside the liver, which is a desirable characteristic for its intended therapeutic action.[9] The pharmacokinetic properties of Resmetirom provide a solid baseline for understanding how the core tetrahydropyran scaffold behaves in a biological system.
| Pharmacokinetic Parameter | Resmetirom (MGL-3196) Profile | Reference |
| Administration | Oral, once-daily | [7] |
| Distribution | Highly protein-bound (>99%), liver-directed | [9] |
| Metabolism | Hepatic | [8] |
| Key Indication | Non-alcoholic steatohepatitis (NASH) | [8][11] |
Predicted Pharmacokinetic Profile of this compound Containing Compounds: A Comparative Analysis
By combining the known profile of Resmetirom with the established principles of fluorine in drug design, we can construct a predictive pharmacokinetic profile for a hypothetical compound containing the this compound moiety.
Absorption
Compounds incorporating the tetrahydropyran scaffold generally exhibit good oral absorption. The primary amine of the methanamine group will be protonated at physiological pH, which can enhance aqueous solubility. The overall absorption characteristics will, of course, be influenced by the properties of the rest of the molecule.
Distribution
The distribution profile is expected to be highly dependent on the overall lipophilicity and other physicochemical properties of the parent molecule. The presence of the polar amine group and the pyran oxygen may limit passive diffusion across the blood-brain barrier, which could be advantageous for peripherally acting drugs.
Metabolism
This is where the strategic fluorination is expected to have the most significant impact. The 4-position of a tetrahydropyran ring can be susceptible to oxidative metabolism. By replacing a hydrogen atom with a fluorine atom at this position, this metabolic pathway is effectively blocked. This is predicted to lead to:
-
Increased Metabolic Stability: Reduced clearance by CYP enzymes.[5][12]
-
Longer Half-Life: A direct consequence of reduced metabolic clearance.
-
Improved Oral Bioavailability: By minimizing first-pass metabolism in the liver.
The primary amine of the methanamine group may be susceptible to deamination or conjugation reactions, which would represent potential metabolic pathways.
Diagram: Predicted Metabolic Fate
Caption: Predicted metabolic pathways for a compound containing the this compound moiety.
Excretion
The route of excretion (renal or biliary) will depend on the polarity and molecular weight of the parent compound and its metabolites. Metabolites formed through conjugation are typically more polar and are often excreted via the kidneys.
Experimental Protocols for Pharmacokinetic Profiling
To experimentally validate the predicted pharmacokinetic profile, a series of in vitro and in vivo assays are essential.
In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance of the compound in liver microsomes.
Protocol:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (typically at 1 µM) with liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for an in vitro microsomal stability assay.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) in a living organism.
Protocol:
-
Administer the test compound to a cohort of rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis on the concentration-time data to determine the relevant PK parameters.
Conclusion
The this compound moiety is a valuable building block in modern drug discovery, designed to confer improved metabolic stability. By blocking a potential site of oxidative metabolism, the strategic incorporation of fluorine is anticipated to lead to a longer half-life and enhanced oral bioavailability compared to its non-fluorinated counterparts. While direct comparative data is limited, the well-understood principles of medicinal chemistry and the pharmacokinetic profile of related compounds like Resmetirom provide a strong foundation for predicting the favorable DMPK properties of novel compounds containing this promising scaffold. The experimental protocols outlined in this guide provide a clear path for the validation of these predictions in a drug discovery setting.
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The Strategic Advantage of Fluorination: A Comparative Guide to the In Vitro Metabolic Stability of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine Derivatives
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to the strategic incorporation of fluorine to sculpt the pharmacokinetic profiles of drug candidates. Among the array of fluorinated motifs, the (4-fluorotetrahydro-2H-pyran-4-yl)methanamine scaffold has emerged as a valuable bioisosteric replacement for historically challenging groups like gem-dimethyl and tert-butyl moieties. This guide provides a comprehensive comparison of the in vitro metabolic stability of compounds bearing this fluorinated pyran derivative, supported by experimental data from analogous systems, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
The rationale for employing the this compound moiety is multifaceted. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen bond.[1][2] By strategically placing a fluorine atom at a metabolically vulnerable position, oxidative metabolism can be effectively "blocked," leading to a longer half-life and improved bioavailability.[3][4] Furthermore, this motif can favorably modulate physicochemical properties such as lipophilicity and basicity of adjacent amines, which can enhance target engagement and reduce off-target effects.[5][6]
Comparative Analysis of Metabolic Stability
While direct, publicly available metabolic stability data for a homologous series of this compound derivatives is limited, we can draw compelling inferences from closely related structural analogs and bioisosteres, such as oxetanes. The following table summarizes in vitro data from studies that directly compare the metabolic stability of compounds with and without such cyclic ether motifs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[7][8]
| Compound/Motif | Non-fluorinated/Alternative Moiety | t½ (min) | Clint (µL/min/mg protein) | Fold Improvement | Reference |
| MMP-13 Inhibitor with Oxetane | Methyl Group | > 60 | < 5 | > 4x | [5] |
| IDO1 Inhibitor with Oxetane | n-propyl group | 45 | 22 | 2.5x | [1] |
| ALDH1A Inhibitor with Oxetane | Pyrazolopyrimidinone | 15 | 92 | 3.7x | [1] |
| p-Fluorophenyl vs. Phenyl | Phenyl group | 89 | 12.3 | 1.8x | [2] |
This data is illustrative and derived from analogous systems to demonstrate the principle of metabolic stabilization through the introduction of motifs like oxetanes and fluorine.
The data consistently demonstrates that the incorporation of a metabolically stable ring system, such as an oxetane (a close structural and functional analog to the tetrahydropyran ring), in place of more metabolically labile groups, leads to a significant enhancement in metabolic stability. This improvement is critical for reducing drug dosage and frequency, minimizing the formation of potentially reactive metabolites, and achieving a more predictable pharmacokinetic profile.[9]
Mechanistic Insights into Metabolic Stabilization
The primary mechanism by which the this compound moiety enhances metabolic stability is through the blockade of oxidative metabolism. The cytochrome P450 enzymes, which are major players in Phase I metabolism, often target sterically accessible and electronically favorable C-H bonds for hydroxylation.[10][11] The introduction of a fluorine atom, with its high electronegativity and the strength of the C-F bond, renders the adjacent positions less susceptible to this enzymatic attack.[4]
Caption: Metabolic blocking by fluorination.
Experimental Protocols for Assessing In Vitro Metabolic Stability
To empirically determine and compare the metabolic stability of novel chemical entities, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolism mediated by enzymes like CYPs.[8][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human, rat, or other relevant species) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[13]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[13]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL) .
-
Caption: Workflow for a microsomal stability assay.
Hepatocyte Stability Assay
This assay is considered the "gold standard" as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and relevant cofactors at physiological concentrations.[14][15]
Objective: To determine the in vitro t½ and Clint of a test compound in a more physiologically relevant system.
Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension (typically 0.5-1 million cells/mL) in an appropriate incubation medium (e.g., Williams' Medium E).
-
Add the test compound (final concentration typically 1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (which may be longer than in the microsomal assay, e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension.
-
Stop the metabolic activity by adding a quenching solution.
-
-
Sample Analysis and Data Analysis:
-
The sample processing and analysis steps are similar to the microsomal stability assay.
-
Clint is calculated using the equation: Clint = (0.693 / t½) / (million cells/mL) .
-
Conclusion
The strategic incorporation of the this compound moiety represents a rational and effective approach to enhancing the metabolic stability of drug candidates. By leveraging the principles of bioisosterism and metabolic blocking, medicinal chemists can overcome common pharmacokinetic challenges. The in vitro assays detailed in this guide provide a robust framework for evaluating the metabolic stability of these and other novel derivatives, enabling data-driven decisions in the critical early stages of drug discovery. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the judicious use of fluorinated scaffolds will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
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- ADME Microsomal Stability Assay. BioDuro.
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- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Tetrahydropyran Analogs as DPP-4 Inhibitors
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in potency, selectivity, and pharmacokinetic properties. The tetrahydropyran (THP) ring, a privileged scaffold in numerous therapeutic agents, provides a versatile platform for exploring the impact of fluorination. This guide offers an in-depth comparative analysis of fluorinated versus non-fluorinated THP analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes. By examining experimental data for the non-fluorinated clinical candidate omarigliptin and its fluorinated counterpart, we will elucidate the causal effects of fluorination on molecular interactions and metabolic stability.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a molecule can induce a range of beneficial effects stemming from its unique properties. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen while imparting distinct electronic characteristics.[1][2] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to a longer half-life and improved bioavailability.[3][4]
-
Increased Potency and Selectivity: The high electronegativity of fluorine can alter the acidity (pKa) of neighboring functional groups and influence the conformation of the molecule, leading to more favorable interactions with the target protein.[5]
-
Modulation of Physicochemical Properties: Fluorination can impact lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Case Study: Tetrahydropyran-Based DPP-4 Inhibitors
To illustrate the comparative SAR of fluorinated and non-fluorinated THP analogs, we will examine a potent DPP-4 inhibitor, omarigliptin, and a rationally designed fluorinated analog. Dipeptidyl peptidase-4 is a serine protease that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels.[7] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.[4]
The Non-Fluorinated Parent Compound: Omarigliptin
Omarigliptin is a potent and selective DPP-4 inhibitor characterized by a central tetrahydropyran ring.[2][3] Its structure features a (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)tetrahydro-2H-pyran-3-amine core. The primary amine group is crucial for its interaction with the active site of DPP-4.
The Fluorinated Analog: A Trifluoromethyl-Substituted Derivative
In an effort to enhance the pharmacokinetic profile of omarigliptin, a novel series of analogs was designed with a trifluoromethyl (CF₃) group incorporated at the 6-position of the tetrahydropyran ring.[3] The specific stereoisomer with a (2R,3S,5R,6S) configuration was found to be particularly promising.
Comparative Analysis: Experimental Data
The following tables summarize the key in vitro and in vivo data for omarigliptin (non-fluorinated) and its 6-trifluoromethyl analog (fluorinated).
Table 1: In Vitro DPP-4 Inhibition
| Compound | DPP-4 IC₅₀ (nM) |
| Omarigliptin (Non-Fluorinated) | 1.6[5] |
| 6-CF₃ Analog (Fluorinated) | 4.2[4] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The in vitro data reveals that both the non-fluorinated and fluorinated analogs are highly potent inhibitors of DPP-4, with IC₅₀ values in the low nanomolar range. While the introduction of the trifluoromethyl group resulted in a slight decrease in potency, the fluorinated analog remains a very effective inhibitor. This demonstrates that the modification at the 6-position of the THP ring is well-tolerated and does not disrupt the key binding interactions required for potent DPP-4 inhibition.
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Compound | T₁/₂ (h) | AUC₀₋₂₄ (μM·h) |
| Omarigliptin (Non-Fluorinated) | 5.8 | 3.3 |
| 6-CF₃ Analog (Fluorinated) | 13.9 | 16.3 |
T₁/₂ (half-life) is the time required for the concentration of a drug in the body to be reduced by one-half. AUC (Area Under the Curve) represents the total drug exposure over time.
The in vivo pharmacokinetic data highlights the significant advantage conferred by fluorination. The 6-trifluoromethyl analog exhibits a more than two-fold increase in half-life and a nearly five-fold increase in total drug exposure (AUC) compared to the non-fluorinated parent compound, omarigliptin. This substantial improvement in metabolic stability is a direct consequence of the C-F bonds in the trifluoromethyl group resisting metabolic degradation.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of THP-based DPP-4 inhibitors, based on established methodologies.
General Synthesis of Tetrahydropyran Core
A key step in the synthesis of these inhibitors often involves the stereoselective construction of the substituted tetrahydropyran ring. This can be achieved through various synthetic strategies, including Prins cyclization or asymmetric hydrogenation of a pyranone intermediate.
Diagram: Generalized Synthetic Scheme for Tetrahydropyran-Based DPP-4 Inhibitors
Caption: Generalized synthetic workflow for THP-based DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is typically determined using a fluorescence-based assay.
Step-by-Step Methodology:
-
Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and test compounds dissolved in DMSO.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. Add the DPP-4 enzyme to the wells of a microplate. c. Add the test compounds to the wells and incubate to allow for enzyme-inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
To assess the metabolic stability and bioavailability of the compounds, a pharmacokinetic study is conducted in a rodent model.
Step-by-Step Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: Administer the test compound via oral gavage at a specific dose.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Analysis: Process the blood samples to isolate plasma and quantify the concentration of the parent drug using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as T₁/₂, AUC, and Cₘₐₓ using appropriate software.
Diagram: Experimental Workflow for Comparative SAR Analysis
Caption: Workflow for comparing fluorinated and non-fluorinated THP analogs.
Discussion and Conclusion
This comparative analysis of omarigliptin and its 6-trifluoromethyl analog provides a clear and compelling demonstration of the strategic value of fluorination in drug design. While the introduction of the trifluoromethyl group led to a modest decrease in in vitro potency, the profound improvement in metabolic stability and overall drug exposure in vivo highlights the transformative impact of this chemical modification.
The causality behind these observations lies in the fundamental properties of the C-F bond. Its high bond energy makes the trifluoromethyl group resistant to enzymatic degradation, effectively "shielding" a potential metabolic soft spot on the tetrahydropyran ring. This leads to a longer circulating half-life and enhanced therapeutic potential for once-weekly or even less frequent dosing regimens.
References
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Biftu, T., Qian, X., Chen, P., Feng, D., Scapin, G., Gao, Y. D., Cox, J., Sinha Roy, R., Eiermann, G., He, H., Lyons, K., Salituro, G., Patel, S., Petrov, A., Xu, F., Xu, S. S., Zhang, B., Caldwell, C., Wu, J. K., & Weber, A. E. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361–5366.
- Zhang, X., Wang, Y., Zhang, Y., Li, X., Wang, Y., Zhang, Y., ... & Zhang, Y. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(13), 7108–7126.
- Anonymous. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
- Anonymous. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- Anonymous. (2022).
- Anonymous. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Anonymous. (2010). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Scilit.
- Anonymous. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
- Anonymous. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.
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- Anonymous. (2018).
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A Head-to-Head Comparison of Coupling Reagents for the Amidation of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Introduction: The Critical Role of Amide Bond Formation and the Challenge of Sterically Hindered Amines
The formation of the amide bond is arguably one of the most fundamental and frequently utilized transformations in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] The robust nature of the amide linkage makes it a cornerstone of peptide synthesis and a common functional group in a vast array of pharmaceuticals. However, the seemingly straightforward condensation of a carboxylic acid and an amine can be fraught with challenges, especially when dealing with sterically hindered or electronically deactivated substrates.[2][3][4]
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine presents such a challenge. The presence of a fluorine atom and the tetrahydro-pyran ring in close proximity to the primary amine introduces significant steric bulk, which can impede the approach of an activated carboxylic acid, leading to sluggish reactions and diminished yields. Consequently, the judicious selection of a coupling reagent is paramount to achieving efficient and clean amide bond formation.
This guide provides a comprehensive, head-to-head comparison of several widely used coupling reagents for the amidation of this compound with a model carboxylic acid, benzoic acid. We will delve into the mechanistic nuances of each reagent class, present comparative experimental data, and offer practical guidance to aid researchers in selecting the optimal conditions for their specific synthetic needs.
The Contenders: A Mechanistic Overview of Common Coupling Reagent Classes
The primary function of a coupling reagent is to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.[1][2] The most prevalent classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine. To mitigate the risk of racemization and improve reaction efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[1][5] The resulting HOBt ester is more stable and less prone to side reactions.
-
Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that belongs to the uronium/aminium salt class.[6] It reacts with carboxylic acids to form a highly reactive OAt-active ester.[7] The 7-azabenzotriazole (HOAt) leaving group is a superior leaving group compared to HOBt, and the pyridine nitrogen is believed to provide anchimeric assistance, further accelerating the coupling reaction.
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent. Similar to uronium salts, it activates carboxylic acids by forming an active ester, in this case, a HOBt ester. Phosphonium reagents are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids.
-
Propylphosphonic Anhydride (T3P®): T3P® is a cyclic trimer of propylphosphonic anhydride. It acts as a powerful dehydrating agent, activating the carboxylic acid to form a mixed phosphonic anhydride. This intermediate then readily reacts with the amine to form the amide bond. A key advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[8]
Experimental Design: A Standardized Approach to a Fair Comparison
To ensure an objective comparison, a standardized experimental protocol was employed for the coupling of this compound with benzoic acid using each of the selected coupling reagents. Key reaction parameters such as stoichiometry, solvent, temperature, and reaction time were kept consistent across all experiments. The progress of each reaction was monitored by Thin Layer Chromatography (TLC), and the final product yields and purity were determined after a standardized aqueous workup and purification by column chromatography.
Figure 1. Generalized experimental workflow for the comparative study.
Detailed Experimental Protocol
To a solution of benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C was added the respective coupling reagent (1.1 eq) and, where applicable, an additive such as HOBt (1.1 eq). A tertiary amine base, N,N-diisopropylethylamine (DIPEA) (2.5 eq), was then added, and the mixture was stirred for 15 minutes to allow for the formation of the activated species. Subsequently, a solution of this compound (1.0 eq) in DMF was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred until completion as indicated by TLC analysis.
The reaction was then quenched with water and extracted with ethyl acetate. The combined organic layers were washed sequentially with 1 M citric acid, saturated sodium bicarbonate solution, and brine.[9] The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to afford the desired amide.
Results and Discussion: A Quantitative Comparison of Performance
The performance of each coupling reagent was evaluated based on the isolated yield of the pure amide product and the observed reaction time. The results are summarized in the table below.
| Coupling Reagent | Additive | Base | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| HATU | None | DIPEA | 2 | 92 | Rapid and clean reaction with minimal side products observed by TLC. |
| PyBOP | None | DIPEA | 4 | 85 | Effective coupling, though slightly slower than HATU. |
| EDC | HOBt | DIPEA | 12 | 75 | Slower reaction rate, requiring an additive for efficient coupling. The urea byproduct from EDC is water-soluble, simplifying workup.[5] |
| T3P® | Pyridine | Pyridine | 6 | 88 | Clean reaction with easy workup due to water-soluble byproducts.[8] |
Analysis of Results:
As the data indicates, HATU proved to be the most effective coupling reagent for this challenging substrate, affording the highest yield in the shortest reaction time.[10] This superior performance can be attributed to the high reactivity of the OAt-active ester formed in situ.
T3P® also demonstrated excellent performance, providing a high yield and a clean reaction profile. Its primary advantage lies in the straightforward workup, as the phosphonic acid byproducts are readily removed by aqueous extraction. This makes T3P® an attractive option, particularly for larger-scale syntheses where ease of purification is a significant consideration.[8]
PyBOP was also a viable option, resulting in a good yield, albeit with a longer reaction time compared to HATU. Phosphonium-based reagents are generally very effective, but their cost can sometimes be a limiting factor.[10]
The carbodiimide-based coupling with EDC/HOBt was the least efficient in terms of both reaction time and yield. While EDC is a cost-effective and widely used reagent, its lower reactivity with sterically hindered amines like this compound is evident. The necessity of an additive like HOBt to achieve reasonable conversion is also a consideration.[1]
Figure 2. Generalized mechanism of amide bond formation.
Conclusion and Recommendations
The choice of coupling reagent for the amidation of sterically hindered amines such as this compound has a profound impact on reaction efficiency and overall synthetic success. Based on our comparative study, the following recommendations can be made:
-
For maximum yield and reaction speed, HATU is the reagent of choice. Its high reactivity makes it particularly well-suited for challenging couplings where other reagents may falter.
-
For a balance of high yield and ease of workup, T3P® is an excellent alternative. The water-solubility of its byproducts simplifies the purification process, making it a practical option for both small and large-scale synthesis.
-
PyBOP offers a reliable, albeit slightly slower, alternative to HATU.
-
EDC/HOBt, while economical, is less effective for this sterically demanding substrate and should be considered when other, more reactive reagents are not available.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including considerations of cost, scale, and the nature of the substrates involved. This guide provides a solid foundation for making an informed decision to streamline the synthesis of amides derived from this compound and other similarly challenging amines.
References
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-947. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Amide Workup. Biofilm Inhibitor Synthesis. [Link]
- Badland, M., et al. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Green Chemistry, 21(23), 6337-6346. [Link]
- Due-Hansen, M. E., Pandey, S. K., et al. (2016).
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Nallasivam, J. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 194-199. [Link]
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
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- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
- HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
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- This compound. LookChem. [Link]
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-947. [Link]
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Chiral Specificity in BACE1 Inhibition: A Comparative Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine Derivatives
For researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for Alzheimer's disease, the meticulous consideration of stereochemistry is paramount. The differential biological activity of enantiomers can be the determining factor in the efficacy and safety profile of a drug candidate. This guide provides an in-depth comparison of the biological activity of enantiomers of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine derivatives, a promising scaffold for the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors.
Introduction: The Critical Role of Stereochemistry in BACE1 Inhibition
The amyloid cascade hypothesis remains a cornerstone of Alzheimer's disease research, positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathological event. BACE1 is the rate-limiting enzyme in the production of Aβ, making it a key therapeutic target. The development of potent and selective BACE1 inhibitors is a significant focus of drug discovery efforts.
The this compound moiety has emerged as a valuable component in the design of BACE1 inhibitors, often incorporated into scaffolds such as aminohydantoins. The introduction of a fluorine atom can enhance binding affinity and modulate physicochemical properties. However, the chiral center at the methanamine attachment point necessitates a thorough evaluation of the individual enantiomers, as they can exhibit profoundly different interactions with the BACE1 active site. This guide will dissect the stereoselective inhibition of BACE1 by derivatives of this class, using experimental data to illustrate the stark contrasts in activity between enantiomers.
Comparative Analysis of Enantiomeric Activity: The Case of FAH65
A compelling example of enantiomeric differentiation is observed in the fluoro aminohydantoin (FAH) derivative, FAH65. This compound incorporates the this compound scaffold and has been identified as an APP-selective BACE1 inhibitor.[1]
Separation and individual assessment of the enantiomers of FAH65 revealed a striking difference in their inhibitory potential against BACE1. The (-) enantiomer, designated as FAH65E(-), was found to be the active stereoisomer, while the (+) enantiomer was essentially inactive.[1]
Quantitative Comparison of FAH65 Enantiomers
| Compound | Enantiomer | BACE1 Inhibition (IC50) | Cellular Aβ42 Reduction (EC50) |
| FAH65 | Racemate | Not explicitly stated | Not explicitly stated |
| FAH65E(-) | (-) | ~0.005 µM | ~25 nM |
| FAH65(+) | (+) | Inactive | Not applicable |
Table 1: Comparative in vitro activity of FAH65 enantiomers against BACE1 and cellular Aβ reduction.[1]
The data clearly demonstrates that the biological activity of racemic FAH65 is attributable to the (-) enantiomer. This profound stereoselectivity underscores the importance of chiral separation and the evaluation of individual enantiomers in drug development programs targeting BACE1. The absolute stereochemistry of the active FAH65E(-) was determined to be the S-configuration.[1]
Mechanistic Insights: The "Why" Behind Stereoselectivity
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of the BACE1 active site. The binding pocket of BACE1 is a highly structured and asymmetric space. The precise orientation of key functional groups on the inhibitor is critical for establishing optimal interactions with amino acid residues in the active site, such as the catalytic aspartate residues (Asp32 and Asp228).
One enantiomer (the eutomer) will fit snugly into the active site, forming a network of favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that lead to potent inhibition. In contrast, its mirror image (the distomer) may be unable to achieve this optimal binding pose due to steric clashes or the inability to position its functional groups correctly for effective interaction. In the case of FAH65, the S-enantiomer evidently possesses the correct spatial arrangement to engage with the BACE1 active site, leading to potent inhibition, while the R-enantiomer does not.
Caption: Stereoselective binding of enantiomers to the BACE1 active site.
Experimental Protocols
To ensure scientific integrity, the methodologies employed for determining the biological activity of these compounds are crucial. The following are representative protocols based on the available literature.
BACE1 Inhibition Assay (P5-P5' Assay)[1]
This in vitro assay quantifies the enzymatic activity of BACE1.
Principle: The assay measures the cleavage of a specific peptide substrate by recombinant BACE1. The extent of cleavage is monitored, and the inhibitory effect of a compound is determined by its ability to reduce the rate of substrate cleavage.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
P5-P5' peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds (enantiomers) dissolved in DMSO
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the BACE1 enzyme to the wells of a microplate containing the diluted compounds.
-
Incubate for a defined period at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the P5-P5' substrate to each well.
-
Monitor the reaction kinetics using a microplate reader at an appropriate wavelength.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro BACE1 inhibition assay.
Cellular Aβ Reduction Assay[1]
This cell-based assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context.
Principle: A cell line that overexpresses amyloid precursor protein (APP) is treated with the test compounds. The amount of Aβ peptide secreted into the cell culture medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture CHO-7W cells (Chinese Hamster Ovary cells stably expressing wild-type human APP) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Replace the growth medium with fresh medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the conditioned cell culture medium.
-
Quantify the concentration of Aβ42 (or other Aβ species) in the medium using a specific ELISA kit.
-
-
Data Analysis:
-
Normalize the Aβ levels to a control (e.g., vehicle-treated cells).
-
Plot the percentage of Aβ reduction against the logarithm of the compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion and Future Perspectives
The stark contrast in biological activity between the enantiomers of this compound derivatives, exemplified by FAH65, provides a clear and compelling case for the prioritization of stereochemistry in the design and development of BACE1 inhibitors. The S-enantiomer is demonstrably the active component, highlighting the exquisite stereoselectivity of the BACE1 enzyme.
For researchers in this field, this guide serves as a critical reminder that:
-
Chiral separation is not optional, but essential. Racemic mixtures can provide misleading structure-activity relationship (SAR) data and introduce unnecessary safety liabilities from the inactive enantiomer.
-
Understanding the stereochemical requirements of the BACE1 active site is key to rational drug design. Molecular modeling and co-crystallography studies can provide invaluable insights into the binding modes of active enantiomers, guiding the design of more potent and selective inhibitors.
-
Detailed and robust experimental protocols are necessary for accurate and reproducible data. The use of validated in vitro and cell-based assays is fundamental to making informed decisions in drug discovery programs.
The continued exploration of chiral this compound derivatives holds significant promise for the development of effective disease-modifying therapies for Alzheimer's disease. By embracing the principles of stereoselective drug design and rigorous biological evaluation, the scientific community can advance the development of safer and more effective BACE1 inhibitors.
References
- Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. [Link]
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The Fluorine Advantage: A Senior Application Scientist's Guide to Assessing Target Binding Affinity
Introduction: The Strategic Incorporation of Fluorine in Drug Discovery
In the landscape of modern medicinal chemistry, the humble fluorine atom has emerged as a powerful tool for fine-tuning the properties of drug candidates.[1][2] Its strategic incorporation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, selectivity, and metabolic stability.[1][3][4] This guide provides an in-depth exploration of the multifaceted roles of fluorine in modulating target binding affinity, coupled with a practical comparison of the key experimental techniques used to quantify these effects. As researchers and drug development professionals, a deep understanding of why and how to leverage fluorine can be the difference between a promising lead and a clinical candidate.
The unique physicochemical properties of fluorine, stemming from its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, underpin its diverse effects.[3][5] These attributes allow for the isosteric replacement of hydrogen without significant steric perturbation, while simultaneously introducing potent electronic changes.[3][6] This guide will dissect the mechanisms through which these properties translate into tangible impacts on binding affinity, providing a framework for the rational design of fluorinated therapeutics.
Part 1: The Mechanistic Underpinnings of Fluorine's Influence on Binding Affinity
The introduction of fluorine into a ligand can modulate its interaction with a protein target through a variety of mechanisms. Understanding these is crucial for predicting and interpreting the outcomes of fluorination.
Stereoelectronic Effects and Conformational Control
Fluorine's high electronegativity creates a strong dipole in the C-F bond, which can lead to significant stereoelectronic effects that influence molecular conformation.[7] These conformational changes can pre-organize a ligand into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its target.[8] This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity. For instance, the introduction of fluorine can stabilize specific rotamers or ring puckers that are more favorable for interaction with a protein's binding pocket.[9][10]
The gauche effect, where a gauche conformation is preferred over an anti conformation in a F-C-C-X system (where X is an electronegative atom), is a classic example of fluorine's stereoelectronic influence. This effect can lock a portion of a molecule into a specific geometry, which can be exploited in drug design to enhance binding.
Caption: Gauche effect in a fluorinated molecule.
Modulation of Hydrogen Bonding and Multipolar Interactions
While the C-F bond is not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor.[11][12] More significantly, the electron-withdrawing nature of fluorine can influence the hydrogen-bonding capabilities of neighboring functional groups. By altering the acidity or basicity of nearby atoms, fluorine can strengthen or weaken existing hydrogen bonds, or even create new ones, within the protein-ligand complex.[1]
Furthermore, the polarized C-F bond can participate in favorable multipolar interactions with electron-rich or electron-poor regions of the protein, such as the carbonyl groups of the peptide backbone.[13][14] These interactions, though weaker than traditional hydrogen bonds, can collectively contribute significantly to the overall binding affinity.
Caption: Fluorine's interactions in a binding pocket.
Impact on Physicochemical Properties: Lipophilicity and pKa
Fluorination can significantly alter a molecule's lipophilicity, which in turn affects its solubility and ability to cross cell membranes.[4] Generally, the replacement of hydrogen with fluorine increases lipophilicity, which can enhance hydrophobic interactions within the binding pocket.[6][15] However, the effect is highly context-dependent and can be influenced by the degree and position of fluorination.
The strong electron-withdrawing effect of fluorine can also lower the pKa of nearby basic functional groups, such as amines.[4] This reduction in basicity can decrease the likelihood of protonation at physiological pH, which can be advantageous for membrane permeability and can also influence electrostatic interactions within the binding site.
Part 2: A Comparative Guide to Experimental Techniques for Assessing Binding Affinity
Quantifying the impact of fluorination on binding affinity requires robust and precise experimental techniques. The choice of method depends on various factors, including the properties of the interacting molecules, the desired throughput, and the level of thermodynamic detail required.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[16][17] It is considered the "gold standard" for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16]
Experimental Workflow:
Caption: Isothermal Titration Calorimetry workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the protein and ligand in identical buffer solutions to minimize heats of dilution.[18]
-
Accurately determine the concentrations of both protein and ligand.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small, precise injections of the ligand into the protein solution.[16]
-
Allow the system to reach equilibrium after each injection.
-
-
Data Acquisition and Analysis:
-
Control Experiments:
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[19] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[19][20]
Experimental Workflow:
Caption: Surface Plasmon Resonance workflow.
Step-by-Step Protocol:
-
Ligand Immobilization:
-
Covalently attach one of the binding partners (the ligand, often the protein) to the surface of a sensor chip.
-
-
Analyte Injection:
-
Inject a solution containing the other binding partner (the analyte, the fluorinated small molecule) at various concentrations over the sensor surface.
-
-
Data Acquisition:
-
The SPR instrument monitors the change in the refractive index as the analyte binds to the immobilized ligand (association phase) and then dissociates when buffer is flowed over the surface (dissociation phase).[19]
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to kinetic models to determine ka and kd.[20]
-
Calculate KD from the ratio of kd to ka.
-
Structural Biology Techniques: X-ray Crystallography and NMR Spectroscopy
While not direct measures of binding affinity in the same way as ITC and SPR, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable atomic-level insights into how a fluorinated ligand binds to its target.[21][22] This structural information is crucial for understanding the specific interactions that contribute to the observed binding affinity and for guiding further rational drug design.[23][24][25]
-
X-ray Crystallography: Provides a high-resolution, static 3D structure of the protein-ligand complex, revealing the precise orientation of the fluorinated ligand in the binding pocket and its interactions with surrounding amino acid residues.[21][23][26]
-
NMR Spectroscopy: Can be used to study protein-ligand interactions in solution, providing information on which parts of the protein and ligand are involved in binding through techniques like chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR.[22][27][28][29][30] It can also provide information on the dynamics of the interaction.
Comparison of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | X-ray Crystallography / NMR |
| Principle | Measures heat change upon binding | Measures change in refractive index | Provides 3D structure of the complex |
| Key Outputs | KD, n, ΔH, ΔS | ka, kd, KD | Atomic-level interaction map |
| Labeling | Label-free | Label-free | Label-free (isotope labeling for NMR) |
| Throughput | Low to medium | Medium to high | Low |
| Sample Consumption | High | Low | High |
| Strengths | Complete thermodynamic profile | Real-time kinetic data | Detailed structural insights |
| Limitations | Lower throughput, sensitive to buffer mismatch | Requires immobilization, potential for artifacts | Technically demanding, may not be feasible for all targets |
Part 3: Case Studies - The Fluorine Advantage in Action
The strategic use of fluorine has been instrumental in the development of numerous successful drugs. The following case studies illustrate how fluorination can enhance binding affinity and lead to improved therapeutic agents.
| Drug | Target | Role of Fluorine | Impact on Binding Affinity |
| Ibrutinib [1] | Bruton's tyrosine kinase (BTK) | A 4-fluorophenoxy substituent enhances interactions within a hydrophobic pocket. | Increased binding affinity and selectivity, leading to a first-in-class covalent inhibitor for certain cancers. |
| Enoxacin [3] | Bacterial DNA gyrase | A fluorine atom at the C-6 position. | Improves gyrase-complex binding by up to 15-fold compared to the non-fluorinated analog. |
| Ezetimibe [3] | Niemann-Pick C1-Like 1 (NPC1L1) protein | Fluorine atoms were incorporated to improve metabolic stability. | While primarily for metabolic stability, the fluorination was part of a rational design that led to a potent cholesterol absorption inhibitor. |
These examples underscore the power of fluorine in medicinal chemistry. The observed increases in binding affinity are a direct result of the principles discussed earlier, including favorable conformational effects and enhanced intermolecular interactions.
Conclusion: A Call for Rational Fluorine Incorporation
The incorporation of fluorine is a powerful and versatile strategy in modern drug discovery.[1][2] By understanding the fundamental principles of how fluorine influences molecular interactions and by employing the appropriate experimental techniques to quantify these effects, researchers can make more informed decisions in the design of novel therapeutics. This guide has provided a framework for assessing the impact of the fluorine atom on target binding affinity, from the underlying mechanisms to the practicalities of experimental measurement. The continued rational application of fluorine chemistry promises to deliver the next generation of innovative and effective medicines.
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The Fluoro-Pyran Motif: A Double-Edged Sword in Lipophilicity Modulation for Drug Discovery
A Senior Application Scientist's Guide to Evaluating Lipophilicity of Fluorinated and Non-Fluorinated Pyran-Containing Compounds
In the intricate dance of drug discovery, achieving an optimal balance of physicochemical properties is paramount to success. Among these, lipophilicity stands out as a critical determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] A molecule's affinity for a lipid environment, quantified by the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD), dictates its ability to traverse cellular membranes and reach its biological target.[3][4] Medicinal chemists continuously seek novel structural motifs that can fine-tune this property with precision. The introduction of fluorine into organic molecules is a well-established strategy to modulate a range of properties, including lipophilicity.[5][6] This guide provides an in-depth evaluation of the impact of the fluoro-pyran motif on compound lipophilicity, comparing it with its non-fluorinated counterparts and providing the experimental framework for such an assessment.
The Rationale: Why Scrutinize the Fluoro-Pyran Motif?
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent scaffold in numerous natural products and approved drugs.[7] Its appeal lies in its ability to act as a bioisostere for a phenyl ring, often improving aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[8][9] The strategic incorporation of fluorine onto this pyran scaffold—creating the fluoro-pyran motif—presents a compelling, albeit complex, strategy for lipophilicity modulation.
The high electronegativity of fluorine can significantly alter the electronic and conformational properties of the pyran ring.[6] This can lead to changes in hydrogen bonding capabilities, dipole moments, and overall polarity, all of which intricately influence a compound's partitioning behavior between aqueous and lipid phases.[10] However, the effect of fluorination on lipophilicity is not always straightforward; it can either increase or decrease this property depending on the number of fluorine atoms, their position on the ring, and the overall molecular context.[1][10] Therefore, a rigorous experimental evaluation is indispensable for any drug discovery program considering the use of this motif.
Experimental Evaluation of Lipophilicity: A Tale of Two Methods
The two most widely accepted methods for the experimental determination of lipophilicity are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice between them often depends on the compound's properties, the required throughput, and the available instrumentation.
The Gold Standard: The Shake-Flask (n-Octanol/Water) Method
The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (to determine LogD at a physiological pH of 7.4).[11] It is considered the benchmark for accuracy due to its direct measurement principle.
Experimental Protocol: Shake-Flask LogD7.4 Determination
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[11]
-
-
Partitioning:
-
In a glass vial, combine 1 mL of the pre-saturated n-octanol, 0.99 mL of the pre-saturated PBS, and 10 µL of the 10 mM compound stock solution.
-
Seal the vial and shake vigorously for at least 2 hours at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
-
Calculation:
-
The LogD7.4 is calculated using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)
-
The High-Throughput Alternative: RP-HPLC Method
For a more rapid assessment, especially during lead optimization, RP-HPLC offers a reliable indirect method for estimating LogP/LogD. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Experimental Protocol: RP-HPLC LogP Determination
-
System Preparation:
-
Use a C18 reversed-phase column.
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, with a constant ratio (isocratic elution).
-
-
Calibration:
-
Select a set of standard compounds with known LogP values that span the expected lipophilicity range of the test compounds.
-
Inject each standard and record its retention time (t_R).
-
Determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.
-
-
Sample Analysis:
-
Dissolve the test compounds in the mobile phase.
-
Inject each test compound and record its retention time.
-
Calculate the log(k) for each test compound.
-
-
LogP Estimation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the test compounds from their log(k) values.
-
Data-Driven Comparison: The Impact of the Fluoro-Pyran Motif
A systematic study on fluorinated glucose and galactose analogues provides compelling evidence of the nuanced effects of fluorination.[11] The data below summarizes the experimentally determined LogP values for a series of these compounds.
| Compound | Structure | LogP | Change in LogP (ΔLogP) vs. Parent |
| Parent Sugars | |||
| Methyl α-D-glucopyranoside | Non-fluorinated | -2.33 | - |
| Methyl α-D-galactopyranoside | Non-fluorinated | -2.20 | - |
| Monofluorinated Derivatives | |||
| Methyl 6-deoxy-6-fluoro-α-D-glucopyranoside | 6-Fluoro | -1.61 | +0.72 |
| Methyl 4-deoxy-4-fluoro-α-D-galactopyranoside | 4-Fluoro | -1.88 | +0.32 |
| Difluorinated Derivatives | |||
| Methyl 4,6-dideoxy-4,6-difluoro-α-D-galactopyranoside | 4,6-Difluoro | -0.90 | +1.30 |
Table 1: Experimentally determined LogP values for selected pyranose derivatives, illustrating the impact of fluorination on lipophilicity. Data adapted from studies on fluorinated carbohydrates.[11]
Analysis of Experimental Data
-
Fluorination Generally Increases Lipophilicity: As evidenced by the positive ΔLogP values, the replacement of a hydroxyl group with a fluorine atom (deoxyfluorination) consistently increases the lipophilicity of the pyranose scaffold. This is a crucial observation for medicinal chemists, as it demonstrates that the fluoro-pyran motif can be employed to shift a compound into a more lipophilic chemical space.[11]
-
Positional Isomerism Matters: The magnitude of the lipophilicity increase is highly dependent on the position of the fluorine atom. For instance, fluorination at the 6-position of the glucose derivative resulted in a greater increase in LogP (+0.72) compared to fluorination at the 4-position of the galactose derivative (+0.32). This highlights the importance of exploring different positional isomers during lead optimization.
-
An Additive Effect: The introduction of a second fluorine atom, as seen in the 4,6-difluoro-galactopyranoside, leads to a further and significant increase in lipophilicity (ΔLogP = +1.30). This suggests a somewhat additive effect, allowing for a broader range of lipophilicity to be accessed through polyfluorination.
Mechanistic Insights and Strategic Considerations
The observed increase in lipophilicity upon deoxyfluorination can be attributed to several factors. The replacement of a polar hydroxyl group, which can act as both a hydrogen bond donor and acceptor, with a less polar C-F bond reduces the compound's overall polarity and its affinity for the aqueous phase. While the C-F bond is highly polarized, the fluorine atom is a poor hydrogen bond acceptor compared to the oxygen of a hydroxyl group.
From a strategic standpoint in drug design, the fluoro-pyran motif offers a versatile tool for:
-
Enhancing Membrane Permeability: For compounds that are too polar to efficiently cross cell membranes, the introduction of a fluoro-pyran motif can increase lipophilicity to a more optimal range (typically LogD7.4 between 1 and 3).[1]
-
Modulating Metabolic Stability: Fluorination at a site of potential metabolic oxidation can block this pathway, thereby increasing the compound's half-life.
-
Fine-Tuning Target Binding: The altered electronic properties of the fluoro-pyran ring can lead to new, favorable interactions within the target's binding pocket.
However, researchers must be cautious of over-fluorination, which can lead to excessively high lipophilicity. This can result in poor aqueous solubility, increased plasma protein binding, and a higher potential for off-target toxicity.[2]
Conclusion
The evaluation of the fluoro-pyran motif's impact on lipophilicity reveals it to be a powerful and nuanced tool in the medicinal chemist's arsenal. Experimental data from analogous fluorinated carbohydrate systems clearly demonstrates that the strategic incorporation of fluorine into a pyran ring generally increases lipophilicity, with the extent of this modulation being highly dependent on the position and number of fluorine atoms.[11] By employing robust experimental methods such as the shake-flask or HPLC techniques, researchers can precisely quantify this effect and rationally design compounds with an optimized ADMET profile. The fluoro-pyran motif, when used judiciously, can be a key element in navigating the complex landscape of drug discovery and developing successful therapeutic candidates.
References
- Bols, M., & Linclau, B. (2018). In pursuit of larger lipophilicity enhancement: an investigation of sugar deoxychlorination. Organic & Biomolecular Chemistry, 16(4), 533-537.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375-2384.
- Challener, C. A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Pharmaceutical Technology, 41(10), 28-31.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the chances of success. Nature Reviews Drug Discovery, 6(11), 881-890.
- Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(14), e202217581.
- Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity and its impact on the blood-brain barrier penetration of drugs. Pharmaceuticals, 7(9), 923-945.
- Lagorce, D., et al. (2017). FAF-Drugs4: free ADME-tox filtering tool to assist drug discovery and chemical biology. Nucleic Acids Research, 45(W1), W201-W208.
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- protocols.io. (2024). LogP / LogD shake-flask method.
- Giraud, F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58704.
- Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-142.
- U.S. Environmental Protection Agency. (1996). Rapid Method for Estimating Log P for Organic Chemicals. National Service Center for Environmental Publications.
- Glyn, R. J., & Pattison, G. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.
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The Discerning Touch: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. Among the most critical of these evaluations is the determination of its selectivity profile. A highly selective inhibitor promises a scalpel-like precision in targeting a specific kinase, minimizing off-target effects and associated toxicities. Conversely, a multi-targeted inhibitor might offer a broader therapeutic window in complex diseases like cancer. This guide provides an in-depth, comparative framework for assessing the cross-reactivity of novel kinase inhibitors, using a hypothetical investigational compound derived from the (4-fluorotetrahydro-2H-pyran-4-yl)methanamine scaffold, which we will refer to as Compound-F .
The this compound moiety is an attractive starting point in medicinal chemistry, offering a three-dimensional structure that can be exploited to achieve unique interactions within the ATP-binding pocket of kinases. The fluorine atom, in particular, can form favorable interactions and modulate physicochemical properties. However, without empirical data, the kinome-wide effects of such a compound remain unknown. This guide will objectively compare the hypothetical performance of Compound-F with established kinase inhibitors and provide the supporting experimental methodologies to empower your own drug discovery programs.
Comparative Kinome-Wide Selectivity Analysis
To contextualize the selectivity of Compound-F, we present a hypothetical dataset comparing its binding affinity across a panel of kinases against two well-characterized inhibitors: Dasatinib , a multi-kinase inhibitor approved for chronic myeloid leukemia, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). For this case study, we will assume the intended primary target of Compound-F is Aurora Kinase A (AURKA) , a key regulator of mitosis and a target in oncology.
The following table summarizes the dissociation constants (Kd) for each inhibitor against a selection of kinases. A lower Kd value signifies a stronger binding affinity. This type of data is typically generated using a competition binding assay platform like KINOMEscan®.[1][2]
| Target Kinase | Compound-F (Kd, nM) | Dasatinib (Kd, nM) | Erlotinib (Kd, nM) |
| Primary Target | |||
| AURKA | 8 | 30 | >10,000 |
| Selected Off-Targets | |||
| ABL1 | 1,200 | 0.5 | >10,000 |
| SRC | 850 | 1.2 | 5,000 |
| EGFR | 5,000 | 25 | 1 |
| VEGFR2 (KDR) | 2,500 | 8 | 2,000 |
| p38α (MAPK14) | >10,000 | 150 | >10,000 |
| LCK | 900 | 0.8 | >10,000 |
| PAK1 | 750 | 450 | 8,000 |
Disclaimer: The data for Compound-F is hypothetical and for illustrative purposes only. Data for Dasatinib and Erlotinib are representative of publicly available information and may vary based on assay conditions.
Interpreting the Selectivity Profile
The data presented above allows for a nuanced interpretation of Compound-F's selectivity. While it demonstrates potent binding to its intended target, AURKA, it also exhibits some off-target activity, albeit at significantly higher concentrations. To quantify this, we can use a Selectivity Score (S-score) , which provides a numerical representation of an inhibitor's selectivity.[3] A common definition for the S-score is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at a given concentration) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Based on our hypothetical data, Compound-F appears significantly more selective than Dasatinib, which shows potent, single-digit nanomolar affinity for multiple kinases including ABL1, SRC, and LCK. Compared to Erlotinib, which is highly selective for EGFR, Compound-F has a broader profile but is still highly focused on its primary target. This profile suggests that Compound-F could offer a favorable therapeutic window with a reduced likelihood of off-target effects associated with broad-spectrum inhibitors.
Key Methodologies for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity relies on a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of the interaction between the inhibitor and a purified kinase, while cell-based assays confirm target engagement in a more physiologically relevant context.[4]
Biochemical Profiling: Competition Binding Assay (e.g., KINOMEscan®)
Competition binding assays are a powerful tool for determining the binding affinities of a compound against a large panel of kinases.[1][5][6] The principle of this assay is the competition between the test compound and a known, immobilized ligand for binding to the kinase active site.
-
Preparation of Kinase-Tagged Phage: A large panel of human kinases are individually tagged with a unique DNA identifier and expressed on the surface of bacteriophage.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The kinase-tagged phage, the test compound (at various concentrations), and the immobilized ligand are incubated together.
-
Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) for the interaction between the test compound and each kinase in the panel.
Caption: Workflow for a competition binding assay (e.g., KINOMEscan®).
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying that a compound engages its target protein within the complex environment of a living cell.[4][7][8][9] The principle behind CETSA is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[10]
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are heated to a range of temperatures, creating a thermal gradient.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Soluble and Precipitated Proteins: The lysate is centrifuged to separate the soluble proteins from the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Targeted Signaling Pathway: The Role of AURKA in Cell Cycle Progression
To fully appreciate the biological implications of inhibiting our primary target, AURKA, it is essential to understand its role in cellular signaling. AURKA is a serine/threonine kinase that plays a critical role in mitotic entry, centrosome maturation, and spindle assembly. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.
Caption: Simplified signaling pathway showing AURKA's role in mitotic entry.
By inhibiting AURKA, Compound-F is hypothesized to disrupt this signaling cascade, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells. The high selectivity of Compound-F for AURKA, as suggested by our hypothetical data, would be crucial in minimizing effects on other signaling pathways, thereby reducing the potential for toxicity.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The use of a this compound scaffold represents a promising strategy for developing novel inhibitors, but its success is contingent on a thorough understanding of its kinome-wide interactions. By employing a multi-faceted approach that combines comprehensive biochemical screening with cell-based target engagement assays, researchers can build a detailed picture of a compound's selectivity. This guide has provided a framework for such an analysis, using the hypothetical Compound-F to illustrate the key principles and methodologies. The ultimate goal is to identify compounds with the optimal balance of on-target potency and minimal off-target activity, paving the way for the next generation of targeted therapies.
References
- Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Navigating Selectivity: A Comparative Guide to the Off-Target Effects of Drugs Featuring the (4-fluorotetrahydro-2H-pyran-4-yl)methanamine Scaffold
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The deliberate design of small molecules that interact exclusively with their intended biological target while avoiding unintended interactions—known as off-target effects—is a critical determinant of a drug's safety and efficacy. This guide provides an in-depth technical comparison of the off-target profiles of drugs containing the (4-fluorotetrahydro-2H-pyran-4-yl)methanamine scaffold, with a particular focus on the dipeptidyl peptidase-4 (DPP-4) inhibitor, Omarigliptin. We will delve into the experimental data that underpins our understanding of its selectivity, compare it with alternative therapeutic options, and provide detailed protocols for assessing off-target effects in a research setting.
The this compound Scaffold: A Privileged Motif in Drug Design
The this compound scaffold has emerged as a valuable building block in medicinal chemistry. The incorporation of a fluorinated tetrahydropyran ring offers several advantages, including the potential to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and basicity, and improve binding affinity to the target protein.[1] The fluorine atom, in particular, can form favorable interactions within a protein's binding pocket and block sites of metabolism, contributing to a more desirable pharmacokinetic profile.
A prime example of a drug successfully incorporating this scaffold is Omarigliptin , a long-acting DPP-4 inhibitor developed for the treatment of type 2 diabetes.[2] DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, Omarigliptin prolongs the action of these hormones, leading to improved glycemic control.[1]
Unveiling the Off-Target Profile of Omarigliptin: A Case Study in Selectivity
A crucial aspect of the preclinical development of Omarigliptin was the comprehensive evaluation of its selectivity. The goal was to ensure that its therapeutic effect was overwhelmingly due to the inhibition of DPP-4, with minimal engagement of other proteins that could lead to adverse effects.
An expansive selectivity counterscreen was performed, testing Omarigliptin against a panel of 168 different receptors and enzymes. In this broad assessment, Omarigliptin displayed an IC50 (half-maximal inhibitory concentration) of greater than 10 μM for all targets, indicating a very low potential for off-target activity at therapeutically relevant concentrations.
Furthermore, its selectivity was rigorously evaluated against other closely related proteases, a critical step given the potential for cross-reactivity within enzyme families. The results, summarized in the table below, demonstrate the high degree of selectivity of Omarigliptin for DPP-4.
| Target Enzyme | Omarigliptin IC50 (nM) | Sitagliptin IC50 (nM) |
| DPP-4 (On-Target) | 1.6 | 19 |
| Quiescent Cell Proline Dipeptidase (QPP) | > 67,000 | Not Reported |
| Fibroblast Activation Protein (FAP) | > 67,000 | Not Reported |
| Prolyl Endopeptidase (PEP) | > 67,000 | Not Reported |
| Dipeptidyl Peptidase-8 (DPP-8) | > 67,000 | > 2,500-fold vs DPP-4 |
| Dipeptidyl Peptidase-9 (DPP-9) | > 67,000 | > 2,500-fold vs DPP-4 |
Data compiled from publicly available literature.
This high selectivity is a key attribute of the this compound scaffold as incorporated in Omarigliptin, suggesting that the specific stereochemistry and substitution pattern of the ring contribute to a precise fit within the DPP-4 active site while minimizing interactions with other proteins.
A Comparative Analysis: The Off-Target Landscape of DPP-4 Inhibitors
To fully appreciate the selectivity profile of Omarigliptin, it is instructive to compare it with other widely used DPP-4 inhibitors that are built around different chemical scaffolds. While all approved DPP-4 inhibitors are considered selective, subtle differences in their off-target profiles exist.
-
Sitagliptin : The first-in-class DPP-4 inhibitor, Sitagliptin, also exhibits high selectivity for DPP-4 over DPP-8 and DPP-9.[3][4] However, at high concentrations, it has been reported to have off-target effects on other proteins, which is a consideration in preclinical research models.[4]
-
Saxagliptin : This inhibitor is a potent and selective reversible inhibitor of DPP-4.[5][6] It is known to be approximately 10-fold more potent than Sitagliptin and Vildagliptin in vitro.[5]
-
Linagliptin : Linagliptin is distinguished by its xanthine-based scaffold and is highly potent, with an in vitro IC50 of 1 nM for DPP-4.[7][8] It demonstrates a very high selectivity of over 40,000-fold for DPP-4 compared to DPP-8 and DPP-9.[8]
-
Alogliptin : Alogliptin is another highly selective DPP-4 inhibitor.[9][10] It is designed to have minimal effects on DPP-8 and DPP-9, which is thought to reduce the potential for certain off-target-related toxicities.[9]
The following DOT script generates a diagram illustrating the concept of on-target versus off-target effects.
Caption: On-target vs. off-target drug interactions.
Alternative Scaffolds: The Quest for Enhanced Selectivity
The development of DPP-4 inhibitors has seen an evolution of chemical scaffolds, each aiming to improve upon the potency, selectivity, and pharmacokinetic properties of its predecessors.[1][11] While the fluorinated tetrahydropyran motif in Omarigliptin demonstrates excellent properties, medicinal chemists continue to explore novel scaffolds to further refine selectivity and address other drug-like properties.
Some of the alternative scaffolds that have been investigated for DPP-4 inhibition include:
-
Piperidines and Piperazines : These nitrogen-containing heterocyclic rings can be functionalized to create potent and selective DPP-4 inhibitors. The basic nitrogen can form key interactions within the enzyme's active site.[12]
-
Pyrazolopyrimidines and other Fused Heterocycles : These bicyclic systems offer a rigid framework that can be decorated with various substituents to optimize binding and selectivity.[1]
-
Xanthines : As seen in Linagliptin, the xanthine scaffold provides a unique chemical architecture that has led to a highly potent and selective inhibitor with a distinct pharmacokinetic profile.[13]
-
Spirocyclic Scaffolds : More recently, spirocyclic systems like spirochromanones have been explored as novel scaffolds for DPP-4 inhibition, offering three-dimensional diversity to explore new binding interactions.[14][15]
The choice of scaffold is a critical decision in drug design, influencing not only the on-target activity but also the broader off-target profile. The exploration of diverse chemical matter is essential for identifying drug candidates with the best possible safety and efficacy.
Experimental Protocols for Assessing Off-Target Effects
To provide a practical resource for researchers, this section details the methodologies for two widely used assays for determining the off-target profile of a small molecule. The causality behind the experimental design is to systematically and quantitatively assess the interaction of a compound with a broad range of unintended biological targets to predict potential adverse effects.
KINOMEscan®: A High-Throughput Kinase Binding Assay
The human kinome represents a large family of enzymes that are common off-targets for many drugs. The KINOMEscan® assay is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Causality of Experimental Choices:
-
Competition Binding Format : This format directly measures the ability of a test compound to displace a known ligand from the kinase's active site, providing a direct measure of binding affinity.
-
Broad Kinase Panel : Screening against a large, diverse panel of kinases is essential to identify potential off-target interactions across the entire kinome, increasing the predictive power of the assay for potential side effects.[16]
-
Quantitative PCR Readout : The use of a DNA-tagged kinase and qPCR provides a highly sensitive and quantitative readout, allowing for the accurate determination of binding affinities (Kd values).[7]
Step-by-Step Protocol:
-
Compound Preparation : The test compound is typically prepared as a concentrated stock solution in DMSO (e.g., 10 mM).
-
Assay Plate Preparation : A multi-well plate is prepared with each well containing a specific kinase from the panel, tagged with a unique DNA identifier.
-
Competition Binding : The test compound is added to the wells at a specified concentration (a single high concentration, e.g., 10 µM, for initial screening, or a range of concentrations for determining Kd). An immobilized ligand that binds to the active site of the kinases is also present in the wells.
-
Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing : Unbound kinase is washed away. The amount of kinase remaining bound to the immobilized ligand is proportional to the amount of test compound that did not bind to the kinase.
-
Elution and Quantification : The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis : The amount of bound kinase in the presence of the test compound is compared to a control (DMSO vehicle). A reduction in the amount of bound kinase indicates that the test compound is competing for binding. For dose-response experiments, the data is fitted to a binding curve to determine the dissociation constant (Kd).
Radioligand Binding Assay for GPCR Off-Target Profiling
G-protein coupled receptors (GPCRs) are another major class of proteins that are frequently implicated in off-target drug effects. Radioligand binding assays are a classic and robust method for determining the affinity of a compound for a specific receptor.
Causality of Experimental Choices:
-
Radiolabeled Ligand : The use of a high-affinity, high-specificity radiolabeled ligand allows for the sensitive detection of binding to the target receptor.
-
Membrane Preparation : Using cell membranes that overexpress the receptor of interest ensures a high concentration of the target, leading to a robust assay signal.
-
Competition Format : By measuring the ability of an unlabeled test compound to displace the radioligand, the assay can determine the affinity (Ki) of the test compound for the receptor.
Step-by-Step Protocol:
-
Membrane Preparation : Prepare cell membranes from a cell line stably overexpressing the GPCR of interest. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[12][17]
-
Compound and Radioligand Preparation : Prepare serial dilutions of the unlabeled test compound. The radiolabeled ligand is diluted to a concentration typically at or below its Kd for the receptor.[17]
-
Assay Incubation : In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand, and the test compound (or vehicle control).[12]
-
Equilibrium Binding : Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration : The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The amount of radioactivity on each filter is then measured using a scintillation counter.
-
Data Analysis : The data is analyzed to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radiolabeled ligand.[17]
The following DOT script generates a diagram illustrating a general workflow for off-target screening.
Caption: General workflow for off-target screening.
Conclusion
The this compound scaffold, as exemplified by Omarigliptin, has proven to be a highly valuable motif in the design of selective DPP-4 inhibitors. The comprehensive off-target profiling of Omarigliptin reveals an exceptionally clean safety profile, a testament to the power of rational drug design. By comparing its selectivity with that of other DPP-4 inhibitors and exploring the landscape of alternative scaffolds, we gain a deeper appreciation for the nuanced structure-activity relationships that govern drug-protein interactions.
The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of off-target effects, a critical component of modern drug discovery. As our understanding of the complex interplay between small molecules and the proteome continues to grow, the application of these and other advanced screening technologies will be indispensable in the development of safer and more effective medicines.
References
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- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Biftu, T., et al. (2014). Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
- Gantz, I., et al. (2017). A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of omarigliptin, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes. Diabetes, Obesity and Metabolism, 19(11), 1602-1609.
- Herman, G. A., et al. (2006). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies. Clinical Pharmacology & Therapeutics, 79(1), 1-12.
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- Nabeno, M., et al. (2013). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 15(5), 443-452.
- Scott, L. J. (2014). Alogliptin: a review of its use in the management of type 2 diabetes mellitus. Drugs, 74(12), 1403-1421.
- Soni, R., et al. (2016). Coumarin derivatives as potential dipeptidyl peptidase-4 inhibitors: Synthesis, in vitro and in vivo evaluation. Bioorganic & Medicinal Chemistry, 24(16), 3749-3760.
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- Uchida, T., et al. (2018). Exploration of DPP-IV inhibitors with a novel scaffold by multistep in silico screening. Journal of Molecular Graphics and Modelling, 80, 15-22.
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- Zhang, Y., et al. (2011). Discovery of potent and selective dipeptidyl peptidase IV inhibitors bearing a triazolopiperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 21(2), 730-734.
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A Senior Application Scientist's Guide to Benchmarking New Derivatives Against Existing Compounds in Cellular Assays
In the landscape of drug discovery and development, the systematic evaluation of new chemical entities is paramount. The journey from a promising lead compound to a clinical candidate is paved with rigorous testing, where newly synthesized derivatives are meticulously compared against established benchmarks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively benchmark new derivatives against existing compounds in cellular assays. We will delve into the strategic planning, experimental execution, and insightful data interpretation necessary to make informed decisions and accelerate the drug discovery pipeline.
Foundational Principles of Comparative Cellular Assays
Before embarking on any experimental work, a clear understanding of the principles of comparative analysis is essential. The primary goal is to generate robust and reproducible data that allows for a direct and unbiased comparison of your new derivatives with a reference or parent compound.
The Indispensable Role of Reference Compounds
A reference standard, often the parent compound from which derivatives were designed or a known drug with a similar mechanism of action, serves as the "gold benchmark" for your study. Its inclusion is non-negotiable as it provides a baseline for potency, efficacy, and any potential off-target effects. The quality and purity of the reference standard are critical for achieving scientifically valid results.[1]
Assay Validation: The Cornerstone of Reliable Data
Before screening your new derivatives, the chosen cellular assay must be rigorously validated. Assay validation ensures that the experimental system is robust, reproducible, and fit for its intended purpose.[2][3][4] Key validation parameters include:
-
Signal Window: The difference between the positive and negative controls.
-
Z'-factor: A statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.
-
Reproducibility: Consistency of results across multiple experiments and on different days.[2][3]
A well-validated assay minimizes the risk of generating misleading data and increases confidence in the structure-activity relationships (SAR) derived from your screening campaign.[2]
A Multi-tiered Approach to Cellular Benchmarking
A hierarchical screening cascade is the most effective strategy for benchmarking new derivatives. This approach starts with broad, high-throughput assays to assess general cytotoxicity and progresses to more specific and complex assays to elucidate the mechanism of action.
Tier 1: Assessing Cellular Viability and Cytotoxicity
The initial step is to determine the general effect of your new compounds on cell health. This is crucial to distinguish between specific on-target effects and non-specific toxicity.
Common Assays:
-
Tetrazolium Reduction Assays (MTT, MTS): These colorimetric assays measure metabolic activity by the reduction of a tetrazolium salt to a colored formazan product.[5][6]
-
ATP-Based Luminescent Assays (CellTiter-Glo®): This highly sensitive assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[5][7][8]
-
Resazurin Reduction Assays (alamarBlue™): A fluorescent assay where viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[5]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well or 384-well white, opaque-walled plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your new derivatives and the reference compound. Add the compounds to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[8] Add the reconstituted CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[8]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[7]
Tier 2: Confirming Target Engagement
Once you have identified compounds with acceptable toxicity profiles, the next critical step is to confirm that they are interacting with their intended molecular target within the cell.
Key Assays:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[9][10][11]
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a test compound to a target protein in living cells using bioluminescence resonance energy transfer (BRET).[10][11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture cells expressing the target protein to 70-80% confluency.[11] Treat the cells with your test compounds and the reference compound at various concentrations for a specified time.
-
Heating Step: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound treatment. A shift in the melting curve to a higher temperature indicates stabilization of the protein and thus, target engagement.[11]
Tier 3: Evaluating Downstream Functional Consequences
Confirming target engagement is essential, but it is equally important to demonstrate that this engagement translates into a desired biological response. Functional assays measure the downstream consequences of target modulation.[13][14][15]
Examples of Functional Assays:
-
Receptor Activation/Inhibition Assays: Measuring changes in second messengers like cAMP or calcium flux for GPCRs.[14]
-
Enzyme Activity Assays: Quantifying the inhibition or activation of a target enzyme in cell lysates or intact cells.
-
Gene Expression Analysis: Using qPCR or RNA-seq to measure changes in the transcription of target genes.
-
Protein Phosphorylation Assays: Using Western blotting or specific ELISAs to detect changes in the phosphorylation status of downstream signaling proteins.
Data Analysis and Interpretation: Deriving Meaningful Insights
The ultimate goal of benchmarking is to generate clear, quantitative data that enables a direct comparison of your new derivatives.
Dose-Response Curves and Potency Determination (IC50/EC50)
For each compound, a dose-response curve should be generated by plotting the biological response against a range of compound concentrations. From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated.[16][17] These values are key metrics for comparing the potency of your new derivatives to the reference compound.[16][17]
Statistical Comparison of Dose-Response Curves:
While visual inspection of dose-response curves is informative, a rigorous statistical comparison is necessary to determine if the differences in potency are significant. It is generally not recommended to use multiple t-tests at each concentration, as this does not account for the overall curve shape.[18][19] Instead, more sophisticated statistical methods should be employed:
-
Non-linear Regression and F-test: Fit the data for both compounds to a four-parameter logistic model and use an F-test to determine if a single curve can adequately describe both datasets or if separate curves are required.[20][21]
-
Analysis of Covariance (ANCOVA): This method can be used to compare the slopes and intercepts of the linearized dose-response curves.
Structure-Activity Relationship (SAR) Analysis
By systematically comparing the potency and efficacy of your derivatives with their chemical structures, you can begin to establish a structure-activity relationship (SAR).[22][23][24] This involves identifying which chemical modifications lead to improved activity, reduced toxicity, or altered selectivity.[24][25]
Summarizing and Presenting Your Findings
Clear and concise presentation of your data is crucial for effective communication and decision-making.
Data Summary Table:
| Compound | Chemical Modification | Cell Viability IC50 (µM) | Target Engagement EC50 (nM) | Functional Assay IC50 (nM) |
| Reference | - | 10.5 ± 1.2 | 50.2 ± 5.6 | 75.8 ± 8.9 |
| Derivative 1 | Methyl group at R1 | 12.1 ± 1.5 | 45.8 ± 4.9 | 68.2 ± 7.5 |
| Derivative 2 | Chlorine at R2 | 8.9 ± 0.9 | 25.1 ± 2.8 | 35.4 ± 4.1 |
| Derivative 3 | Hydroxyl group at R1 | > 50 | 150.3 ± 15.1 | 205.6 ± 22.3 |
* Statistically significant difference compared to the reference compound (p < 0.05).
Conclusion
Benchmarking new derivatives against existing compounds in cellular assays is a multifaceted process that requires careful planning, meticulous execution, and insightful data analysis. By employing a tiered screening approach, validating your assays, and using appropriate statistical methods for comparison, you can generate high-quality data that will confidently guide your drug discovery program. This systematic approach will enable you to identify promising lead candidates with improved potency, efficacy, and safety profiles, ultimately accelerating the development of new and effective therapeutics.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
- Assay Validation in High Throughput Screening – from Concept to Application. (2015).
- Beware of using multiple comparisons tests to compare dose-response curves or time courses. (n.d.).
- Which statistical tool or test can be used for dose-response curve with time component? (2023).
- HTS Assay Valid
- Automated structure–activity relationship mining: connecting chemical structure to biological profiles. (n.d.). PMC.
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
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- Assay Validation in High Throughput Screening – from Concept to Applic
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The safe and compliant disposal of these materials is not merely a regulatory hurdle but a cornerstone of responsible laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine and its salts, ensuring the safety of personnel and the protection of our environment.
This compound , a fluorinated aliphatic amine, presents specific hazards that must be addressed in its disposal protocol. The hydrochloride salt of this compound is classified as a skin, eye, and respiratory irritant[1]. As an amine, it is also expected to be basic. These properties are the primary drivers for its classification as a hazardous waste.
Part 1: Waste Characterization and Classification
The first and most critical step in proper chemical disposal is to accurately characterize and classify the waste stream. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[2][3].
This compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes from non-specific or specific sources[2][4]. Therefore, its classification is dependent on its characteristics.
| Characteristic | EPA Waste Code | Applicability to this compound |
| Ignitability | D001 | The flash point is not readily available in public literature. However, related non-fluorinated structures have flash points indicating they are not typically ignitable under standard laboratory conditions[5]. A formal determination should be made if large quantities are handled. |
| Corrosivity | D002 | As an aliphatic amine, this compound is basic. Aqueous solutions are likely to have a pH greater than 12.5, meeting the definition of a corrosive hazardous waste[3]. This is the most probable classification. |
| Reactivity | D003 | The compound is not known to be unstable, explosive, or to react violently with water[2]. |
| Toxicity | D004-D043 | Specific toxicity data required for this classification (Toxicity Characteristic Leaching Procedure, TCLP) is not available[3]. However, the known irritant effects warrant handling with caution. |
Part 2: Step-by-Step Disposal Protocol
Adherence to a strict, procedural disposal plan is paramount. The following steps provide a clear workflow from the point of generation to final pickup by trained EHS personnel or a licensed hazardous waste contractor.
Step 1: Waste Collection at the Point of Generation
Proper collection and segregation are the foundation of safe laboratory waste management[7][8].
-
Select a Compatible Waste Container: Use a designated, leak-proof container made of a material compatible with aliphatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable[9][10]. Avoid metal containers due to the corrosive nature of amines[10]. The original reagent bottle is often the best choice for collecting the waste[9].
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled[11][12]. The label must include:
-
Keep the Container Closed: The waste container must be securely sealed with a screw-top cap at all times, except when actively adding waste. Funnels must be removed and the container capped immediately after use. Parafilm or other makeshift lids are not acceptable[9].
Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[12][15].
-
Designate the SAA: The SAA must be under the control of the laboratory personnel and situated away from general traffic areas[9][10].
-
Segregate Incompatible Wastes: This is a critical safety measure. Store the this compound waste container away from incompatible materials, particularly acids and strong oxidizing agents, to prevent violent reactions[7][8].
-
Utilize Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak or spill[9][11]. The secondary containment must also be made of a compatible material.
Caption: Waste Disposal Workflow for this compound.
Step 3: Arranging for Disposal
-
Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste, though not applicable here) in your SAA[9][12].
-
Request Pickup: Once the container is full, or before the accumulation time limits are exceeded (typically 9 months in a lab setting), submit a hazardous waste pickup request to your institution's EHS department[6][11]. Follow your institution-specific procedures for this request.
-
Maintain Safe Storage: Continue to store the sealed and labeled container safely in the SAA until it is collected by trained personnel[9].
Part 3: Decontamination and Spill Procedures
Accidents can happen, and preparedness is key to mitigating risks.
Equipment Decontamination
Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that comes into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., isopropanol or ethanol) to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as hazardous waste along with the primary waste stream[16].
-
Wash: After the initial solvent rinse, wash the equipment thoroughly with soap and warm water[16][17].
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification: For equipment being removed from service or transferred, a formal decontamination certification may be required by your institution[16].
Caption: Equipment Decontamination Workflow.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team[18].
-
Assess the Hazard: For a small, manageable spill, you may proceed with cleanup if you are trained and have the appropriate materials. Consult the Safety Data Sheet (SDS)[5].
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[19].
-
Contain and Absorb: For liquid spills, contain the material by creating a dike around it with an absorbent material compatible with amines, such as vermiculite or a commercial spill pillow[19][20]. Do not use water on the initial spill of the neat amine[19].
-
Neutralization (for Aliphatic Amines): Some procedures suggest applying sodium bisulfite to neutralize aliphatic amine spills before absorption[19]. This should only be done by trained personnel familiar with the potential for an exothermic reaction.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Seal and label the container as "Spill Debris containing this compound"[18][19].
-
Decontaminate the Area: Clean the spill surface with soap and water after the bulk of the material has been removed[18].
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policy[18].
By integrating these scientifically grounded and procedurally sound disposal practices into your laboratory's standard operating procedures, you uphold the highest standards of safety and environmental stewardship. This commitment not only ensures regulatory compliance but also builds a culture of safety that is fundamental to innovative research.
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A Comprehensive Guide to the Safe Handling of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine
This document provides essential safety protocols and operational guidance for the handling of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine (CAS No. 1228875-13-5) and its hydrochloride salt (CAS No. 1263180-53-5). As a fluorinated aliphatic amine, this compound presents a unique set of handling challenges that necessitate a robust and proactive safety culture. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely from receipt to disposal, ensuring both personal safety and experimental integrity.
Hazard Assessment and Triage
This compound is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[2] Due to the presence of a fluorine atom, thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[3] It is crucial to understand that while the C-F bond is generally strong, certain structural motifs can lead to instability and potential defluorination.[4]
Incompatible Materials: This compound should be stored away from strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[2] Free amines are particularly sensitive to oxidation.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate barriers is the first line of defense against exposure.
Hand Protection
Standard disposable nitrile gloves are not recommended for extended contact with aliphatic amines due to their poor chemical resistance.[6] For operations involving potential direct contact or immersion, more robust glove materials are required.
| Glove Material | Breakthrough Time (minutes) for Cyclohexylamine* | Recommendation |
| Neoprene | > 480 | Excellent: Suitable for extended use. |
| Butyl Rubber | > 480 | Excellent: Suitable for extended use. |
| Nitrile | 36 | Poor: Only for incidental splash protection; must be changed immediately upon contact. |
| Latex | 1.2 | Not Recommended |
*Data for Cyclohexylamine (CAS 108-91-8) is used as a representative primary aliphatic amine.[1] Breakthrough times are indicative and can vary based on glove thickness, temperature, and concentration. Always consult the glove manufacturer's specific chemical resistance data. For incidental contact, double-gloving with a heavier-duty outer glove is a prudent measure.
Eye and Face Protection
Chemical splash goggles are the minimum requirement. Given the serious eye irritation potential, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.
Body and Respiratory Protection
A flame-resistant lab coat must be worn at all times. All operations with this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Container: Use a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene).
-
Labeling: The container must be labeled in accordance with EPA and DOT regulations. The label must include:
-
The words "Hazardous Waste". [7][8] * The full chemical name: "this compound". [9] * An indication of the hazards (e.g., "Corrosive," "Irritant," "Toxic"). [8][10] * The accumulation start date. [8]3. Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container closed except when adding waste.
-
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. [3][11]Do not dispose of this chemical down the drain. [12]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [1] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [1] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
